molecular formula C11H22N2O4S B152944 tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate CAS No. 287953-38-2

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Cat. No.: B152944
CAS No.: 287953-38-2
M. Wt: 278.37 g/mol
InChI Key: BVSNHVUSSUREGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O4S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSNHVUSSUREGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649484
Record name tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287953-38-2
Record name tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for a Senior Application Scientist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the synthesis and characterization of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization allows for the precise modulation of physicochemical and pharmacological properties. This guide presents a robust and reproducible synthetic protocol, explains the underlying reaction mechanism, and details the analytical techniques required for comprehensive structural verification. By offering field-proven insights and a self-validating methodology, this paper serves as an essential resource for researchers utilizing this intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Intermediate

The compound this compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates three key features:

  • A piperidine ring , a ubiquitous heterocyclic motif found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.

  • A tert-butoxycarbonyl (Boc) protected amine at the C4 position, which allows for selective deprotection and subsequent derivatization.

  • A methylsulfonyl (mesyl) group on the piperidine nitrogen, which acts as a stable, polar functional group that can influence solubility and receptor binding interactions.

This strategic combination makes the title compound an invaluable intermediate for constructing libraries of novel compounds, particularly in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.[1] This guide provides an authoritative, step-by-step methodology for its preparation and rigorous characterization.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Approach and Choice of Precursors

The most logical and efficient synthetic route begins with a commercially available and highly versatile starting material: tert-butyl piperidin-4-ylcarbamate .[1][2][3] This precursor already contains the critical Boc-protected amine on the piperidine ring, simplifying the synthesis to a single, high-yielding transformation. The core task is the selective functionalization of the secondary amine of the piperidine ring.

The Sulfonylation Reaction: Core Transformation

The synthesis hinges on the formation of a sulfonamide bond. This is achieved through the reaction of the secondary amine in tert-butyl piperidin-4-ylcarbamate with an electrophilic sulfonylating agent, methanesulfonyl chloride (MsCl) . The reaction is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ.

Overall Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A tert-Butyl piperidin-4-ylcarbamate C This compound A->C  + Base (TEA) B Methanesulfonyl Chloride B->C D Triethylammonium Chloride

Caption: Synthetic route to the target compound.

Mechanistic Insight: Nucleophilic Attack

The reaction proceeds via a classical nucleophilic substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a good leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by the tertiary amine base (e.g., triethylamine), yielding the neutral sulfonamide product and the triethylammonium chloride salt.

The use of a base is critical; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high yield and purity.

Materials and Reagents
ReagentCAS NumberPuritySupplier Example
tert-Butyl piperidin-4-ylcarbamate73874-95-0>97%BroadPharm
Methanesulfonyl chloride (MsCl)124-63-0>99%Sigma-Aldrich
Triethylamine (TEA)121-44-8>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2>99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)N/AN/ALab Prepared
Brine (Saturated NaCl solution)N/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9N/ASigma-Aldrich
Step-by-Step Synthesis Workflow

The following diagram outlines the complete experimental procedure from reaction setup to product isolation.

Caption: Experimental workflow for synthesis and purification.

Detailed Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0°C with stirring.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure title compound as a white solid. A yield of approximately 91% has been reported for this transformation.[5]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound.

TechniqueExpected Result
ESI-MS (m/z)279.1 [M+H]⁺
Molecular Weight 278.37 g/mol
Molecular Formula C₁₁H₂₂N₂O₄S

The observation of a mass peak at m/z 279 in positive ion mode is a primary confirmation of successful synthesis.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The disappearance of the N-H stretch from the secondary piperidine amine and the appearance of strong S=O stretches are definitive indicators.

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Carbamate)~3350Broad
C-H Stretch (Aliphatic)2970-2850Sharp
C=O Stretch (Carbamate)~1690Strong, Sharp
S=O Stretch (Asymmetric)~1340Strong, Sharp
S=O Stretch (Symmetric)~1160Strong, Sharp
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.50br s1HNH -Boc
~3.75m1HCH -NHBoc
~3.65m2HPiperidine CH ₂ (axial, adjacent to N)
~2.80s3HS-CH ₃ (Mesyl)
~2.75m2HPiperidine CH ₂ (equatorial, adj. to N)
~1.95m2HPiperidine CH ₂ (equatorial)
~1.45s9HC(CH ₃)₃ (Boc)
~1.40m2HPiperidine CH ₂ (axial)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155.0C =O (Carbamate)
~79.5C (CH₃)₃ (Boc)
~48.0Piperidine C H₂ (adjacent to N)
~46.5Piperidine C H-NHBoc
~35.0S-C H₃ (Mesyl)
~31.5Piperidine C H₂
~28.4C(C H₃)₃ (Boc)

Practical Insights and Safety Considerations

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and ensure high yields.

  • Temperature Control: The initial addition of methanesulfonyl chloride is exothermic. Maintaining the temperature at 0°C is crucial to minimize the formation of potential side products.[4]

  • Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Triethylamine is flammable and has a strong odor.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound. The protocol is based on established chemical principles and provides a clear, step-by-step workflow suitable for implementation in a standard organic chemistry laboratory. The comprehensive characterization data supplied herein serves as an authoritative benchmark for verifying the identity and purity of the final product. By following this guide, researchers and drug development professionals can confidently produce this valuable intermediate for application in a wide range of synthetic programs.

References

  • Vertex AI Search. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook.
  • DiVA Portal. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation.
  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?
  • ChemBK. (2024). tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate.
  • Ambeed.com. (n.d.). 73874-95-0 | 4-Boc-Aminopiperidine.
  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development.
  • BroadPharm. (n.d.). tert-butyl piperidin-4-ylcarbamate, 73874-95-0.

Sources

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, the precise understanding of a compound's mechanism of action is paramount to its successful development and clinical application. This technical guide delves into the molecular intricacies of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate derivatives, a chemical scaffold of burgeoning interest in medicinal chemistry. Synthesizing current research and field-proven insights, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The primary focus will be on the well-established role of these derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), a critical family of enzymes in cell cycle regulation and a prominent target in oncology.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal scaffold for interacting with biological targets.[1] The incorporation of a carbamate group, such as the tert-butoxycarbonyl (Boc) protecting group, offers a versatile handle for synthetic modifications while also influencing the molecule's physicochemical properties.[2][3]

The subject of this guide, the this compound core, introduces a key feature: a methylsulfonyl group attached to the piperidine nitrogen. This functional group significantly impacts the molecule's polarity, solubility, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5] While derivatives of the broader piperidine carbamate class have been investigated for a range of biological activities, including inhibition of Acetylcholinesterase (AChE), β-Secretase 1 (BACE1), and the NLRP3 inflammasome, the most clearly elucidated mechanism for derivatives containing the specific 1-methylsulfonyl moiety is the inhibition of Cyclin-Dependent Kinases.[2]

The Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

The hallmark of many cancers is the dysregulation of the cell cycle, leading to uncontrolled cellular proliferation.[6] Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of cell cycle progression.[7] Consequently, the inhibition of CDKs has emerged as a promising therapeutic strategy in oncology.[8]

Derivatives of this compound have been identified as potent inhibitors of CDKs, most notably CDK2, CDK4, and CDK6. The principal mechanism of action for these compounds is the competitive inhibition of the ATP-binding pocket of the kinase.[3] By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This, in turn, blocks the phosphorylation of key substrate proteins that are essential for cell cycle progression.[6]

The CDK/Retinoblastoma (Rb) Pathway: The Central Target

The most critical substrate of the G1-phase CDKs (CDK4 and CDK6) is the Retinoblastoma tumor suppressor protein (Rb).[9] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[9]

The mechanism unfolds as follows:

  • Inhibition of CDK4/6: this compound derivatives bind to the ATP-binding site of CDK4 and CDK6, preventing the formation of the active cyclin D-CDK4/6 complex.

  • Prevention of Rb Phosphorylation: The inhibition of CDK4/6 activity prevents the hyperphosphorylation of Rb.

  • Maintenance of Rb-E2F Complex: Hypophosphorylated Rb remains bound to E2F transcription factors.

  • G1 Cell Cycle Arrest: The continued sequestration of E2F prevents the expression of S-phase genes, leading to an arrest of the cell cycle in the G1 phase.[7]

  • Suppression of Tumor Cell Proliferation: By halting the cell cycle, these inhibitors effectively block the uncontrolled proliferation of cancer cells.

A prime example of a compound featuring this core structure is Ebvaciclib (PF-06873600) , an orally bioavailable inhibitor of CDK2, CDK4, and CDK6. Clinical and preclinical studies have demonstrated that Ebvaciclib induces G1 cell cycle arrest and exhibits anti-tumor efficacy.

The following diagram illustrates the CDK/Rb signaling pathway and the inhibitory action of this compound derivatives.

CDK_Pathway_Inhibition cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery cluster_inhibitor Inhibitor Action Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulate CDK46 CDK4/6 CyclinD->CDK46 Activate Rb Rb CDK46->Rb Phosphorylate (pRb) G1_Arrest G1 Phase Arrest pRb pRb E2F E2F Rb->E2F Sequesters S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes Inhibitor This compound Derivatives Inhibitor->CDK46 Inhibits pRb->E2F Releases

Caption: The CDK/Rb signaling pathway and the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR) and the Role of the Methylsulfonyl Group

The chemical structure of this compound derivatives is finely tuned for optimal interaction with the CDK active site. Structure-activity relationship (SAR) studies on related kinase inhibitors have provided valuable insights into the contribution of each structural moiety.

The piperidine ring serves as a central scaffold, positioning the other functional groups in the correct orientation for binding. The carbamate group can participate in hydrogen bonding interactions within the active site and provides a point for further chemical modification to enhance properties like cell permeability and metabolic stability.

The methylsulfonyl group at the 1-position of the piperidine ring is of particular importance. Its strong electron-withdrawing nature can influence the basicity of the piperidine nitrogen. The sulfonyl oxygens are excellent hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket. Furthermore, the overall polarity and physicochemical properties imparted by the methylsulfonyl group can contribute to improved drug-like properties, such as aqueous solubility, without significantly increasing lipophilicity, a common challenge in drug design.[10][11]

Experimental Protocols for Elucidating the Mechanism of Action

The confirmation of the mechanism of action for this compound derivatives as CDK inhibitors relies on a suite of robust biochemical and cellular assays.

Biochemical Assays: Direct Target Inhibition

These assays directly measure the ability of the compound to inhibit the kinase activity of purified CDK enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a peptide substrate derived from Rb, and ATP (often radiolabeled, e.g., [γ-³²P]ATP).[12]

  • Procedure: The test compound is incubated with the CDK/Cyclin complex and the Rb substrate in a kinase buffer. The reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Fluorescence-based assays are also commonly used.[12]

  • Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.

Table 1: Representative Biochemical Potency of CDK Inhibitors

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Palbociclib1116
Ribociclib1039
Abemaciclib210
Note: IC50 values are representative and can vary based on specific assay conditions.[12]
Cellular Assays: Target Engagement and Downstream Effects

Cellular assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target within the cell, and produce the intended biological response.

Experimental Protocol: Western Blotting for Phospho-Rb

  • Cell Culture: Plate cancer cell lines with a functional Rb pathway (e.g., MCF-7).

  • Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lysis and Protein Quantification: Lyse the cells to release cellular proteins and determine the total protein concentration.

  • Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated Rb (at CDK-specific sites like Ser780) and total Rb.[12]

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb, which should decrease with increasing inhibitor concentration.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Treat Rb-positive cancer cells with the inhibitor.

  • Cell Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content of each cell.

  • Analysis: The data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). A potent CDK4/6 inhibitor will cause an accumulation of cells in the G1 phase.[7]

The following diagram outlines the experimental workflow for characterizing the mechanism of action of CDK inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Treat Cancer Cell Lines IC50->Cell_Culture Western_Blot Western Blot for pRb Cell_Culture->Western_Blot Flow_Cytometry Cell Cycle Analysis Cell_Culture->Flow_Cytometry pRb_Analysis Analyze pRb/Rb Ratio Western_Blot->pRb_Analysis Cell_Cycle_Analysis Quantify G1 Arrest Flow_Cytometry->Cell_Cycle_Analysis Xenograft Tumor Xenograft Models pRb_Analysis->Xenograft Cell_Cycle_Analysis->Xenograft Efficacy Assess Anti-tumor Efficacy Xenograft->Efficacy end End: Mechanism Confirmed Efficacy->end start Start: Compound Synthesis start->Kinase_Assay

Caption: Experimental workflow for characterizing the mechanism of action of CDK inhibitors.

Conclusion and Future Directions

This compound derivatives have emerged as a significant class of compounds, with their primary and most well-characterized mechanism of action being the inhibition of Cyclin-Dependent Kinases. Through competitive binding to the ATP pocket of CDKs, these molecules effectively block the phosphorylation of the Retinoblastoma protein, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation. The strategic inclusion of the methylsulfonyl group on the piperidine scaffold plays a crucial role in modulating the physicochemical properties and target engagement of these inhibitors.

The robust suite of biochemical and cellular assays described herein provides a clear and validated pathway for confirming this mechanism of action. As research in this area continues, future investigations may uncover additional biological targets for this versatile scaffold, potentially expanding its therapeutic applications beyond oncology. Further exploration of the structure-activity relationships will undoubtedly lead to the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Shapiro, G. I. (2003). Assays for Cyclin-Dependent Kinase Inhibitors. In Springer Protocols.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Roskoski, R. Jr. (2019). Cyclin-dependent protein kinase inhibitors including the approved drugs palbociclib, ribociclib and abemaciclib. Pharmacological Research, 139, 433-450.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Zhou, J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(6), 1436-1444.
  • Lin, R., et al. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, Chapter 5, Unit 5.37.
  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723429, Tert-butyl (piperidin-4-ylmethyl)carbamate.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • DiVA. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation.
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Semantic Scholar. (n.d.). Physical Properties in Drug Design.
  • Expert Opinion on Drug Discovery. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. 5(4), 337-351.

Sources

An In-depth Technical Guide to CAS Number 1263379-33-9

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Nature of Chemical Identification

In the precise world of chemical research and development, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool. It is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature, databases, and regulatory submissions. A valid CAS number is the cornerstone of any rigorous scientific inquiry.

This guide was commissioned to provide an in-depth technical overview of the chemical entity associated with CAS Number 1263379-33-9 . However, an exhaustive search across multiple authoritative chemical databases, including PubChem, ChemSpider, and the CAS REGISTRY®, has yielded no information for this specific identifier. This strongly indicates that CAS number 1263379-33-9 is not a valid or publicly documented chemical identifier.

It is possible that this number contains a typographical error. A CAS number is composed of three parts separated by hyphens: the first part consisting of up to seven digits, the second of two digits, and the third, a single check digit. An error in any of these, particularly the check digit, would render the number invalid.

While the requested compound could not be identified, our initial broad searches retrieved information for several other compounds with numerically similar CAS numbers. In the spirit of providing potentially relevant information, we present a technical overview of these distinct chemical entities. It is crucial to note that the following information does not pertain to CAS 1263379-33-9.

Alternative Compound Analysis

The following sections detail the chemical information for compounds that were identified during the search for the requested CAS number. These are presented here as a reference in the event that the intended query was for one of these substances.

Lornoxicam (CAS Number: 70374-39-9)

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2]

Core Chemical Information
PropertyValue
IUPAC Name 6-Chloro-4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide[5]
Molecular Formula C₁₃H₁₀ClN₃O₄S₂[5]
Molecular Weight 371.81 g/mol [5]
Appearance White to yellow crystalline solid[2][5]
Synonyms Chlortenoxicam, Xefo[1][2]
Mechanism of Action

Lornoxicam exerts its therapeutic effects through the potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Lornoxicam's potent inhibition of prostaglandin biosynthesis is a distinguishing feature among oxicam derivatives.[1][2] Additionally, it has been shown to inhibit the formation of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) in vitro.[5]

Lornoxicam_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Lornoxicam Lornoxicam Lornoxicam->COX1_COX2

Caption: Lornoxicam's inhibitory action on COX-1 and COX-2 enzymes.

Applications in Research and Medicine

Lornoxicam is clinically used for the management of pain associated with inflammatory conditions such as osteoarthritis and rheumatoid arthritis, as well as for postoperative pain relief.[1] In a research context, it serves as a tool compound for studying the roles of COX enzymes in various physiological and pathological processes.

β-Cyclodextrin (CAS Number: 7585-39-9)

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[6] It is produced from starch via enzymatic conversion.[4]

Core Chemical Information
PropertyValue
IUPAC Name Cycloheptaamylose
Molecular Formula C₄₂H₇₀O₃₅[6][7]
Molecular Weight 1134.98 g/mol [7]
Appearance White, crystalline powder[6]
Synonyms Betadex, Schardinger β-Dextrin[8]
Key Properties and Structure

The structure of β-cyclodextrin forms a torus with a hydrophilic exterior and a lipophilic interior cavity. This unique structure allows it to form inclusion complexes with a variety of guest molecules, particularly non-polar compounds.[4]

Beta_Cyclodextrin_Structure Beta_Cyclodextrin β-Cyclodextrin (Toroidal Structure) Hydrophilic_Exterior Hydrophilic Exterior (OH groups) Beta_Cyclodextrin->Hydrophilic_Exterior Exposed Surface Lipophilic_Cavity Lipophilic Interior Cavity Beta_Cyclodextrin->Lipophilic_Cavity Internal Environment Guest_Molecule Guest Molecule (e.g., non-polar drug) Guest_Molecule->Lipophilic_Cavity Forms Inclusion Complex

Caption: Schematic of β-cyclodextrin forming an inclusion complex.

Applications in Drug Development and Other Industries

The ability of β-cyclodextrin to encapsulate guest molecules has led to its widespread use in the pharmaceutical industry as a complexing agent.[4] Its primary applications include:

  • Increasing the solubility of poorly water-soluble drugs.[4]

  • Enhancing the bioavailability and stability of active pharmaceutical ingredients.[4]

  • Masking unpleasant tastes or odors.

  • Reducing gastrointestinal irritation caused by certain drugs.[4]

Beyond pharmaceuticals, β-cyclodextrin is also used in the food, chemical, and agricultural industries.[4]

Arsenic(III) Sulfide (CAS Number: 1303-33-9)

Arsenic(III) sulfide, with the chemical formula As₂S₃, is an inorganic compound.[9] It occurs naturally as the mineral orpiment.

Core Chemical Information
PropertyValue
IUPAC Name Diarsenic trisulfide
Molecular Formula As₂S₃[3][9]
Molecular Weight 246.04 g/mol
Appearance Yellow to orange solid[9]
Synonyms Arsenic trisulfide, Arsenous sulfide, C.I. Pigment Yellow 39[9]
Properties and Reactivity

Arsenic(III) sulfide is insoluble in water but will dissolve in alkaline solutions.[9] It is a toxic and carcinogenic compound requiring special handling and shipping procedures.[3] It can be decomposed by nitric acid and reacts with oxidizing agents.

Applications

Historically and in modern applications, arsenic(III) sulfide has been used in:

  • The manufacturing of pigments , particularly for yellow and orange colors in glass and ceramics.[9]

  • The production of infrared-transmitting glass and other chalcogenide glasses for infrared optics.

  • Pyrotechnics .

  • As an electrical semiconductor and photoconductor .[9]

  • In some traditional medicines, and more recently, it has been investigated for the treatment of acute promyelocytic leukemia.

Conclusion

While the investigation into CAS number 1263379-33-9 did not yield a corresponding chemical entity, this guide has provided a comprehensive overview of other, validly identified compounds. It is recommended that the original query be reviewed for accuracy. Should a corrected CAS number be identified, a similar in-depth technical guide can be compiled. The precision of chemical identifiers is paramount, and this exercise underscores the importance of their accurate use in scientific communication and research.

References

  • beta-Cyclodextrin | (C6H10O5)7 | CID 444041. PubChem. [Link]
  • Lornoxicam | C13H10ClN3O4S2 | CID 54690031. PubChem. [Link]

Sources

Navigating the Spectroscopic Landscape of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Scaffold

The title compound, with its distinct structural motifs, represents a versatile building block in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine, facilitating regioselective synthesis. Finally, the methylsulfonyl group, a common bioisostere for other functionalities, can modulate the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. Accurate interpretation of its spectroscopic data is the first critical step in its application in drug design and synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra, drawing upon established chemical shift ranges and coupling constant patterns observed in similar N-sulfonylated piperidines and Boc-protected amines.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different proton environments within the molecule. The interpretation hinges on analyzing the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integral values for each signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
tert-Butyl (9H)~1.45SingletThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons.
Piperidine H-2, H-6 (axial & equatorial, 4H)3.50 - 3.70 (equatorial), 2.80 - 3.00 (axial)MultipletsProtons on the carbons adjacent to the nitrogen are deshielded by the electronegative sulfonamide group. Complex splitting patterns arise from geminal and vicinal coupling.
Piperidine H-3, H-5 (axial & equatorial, 4H)1.90 - 2.10 (equatorial), 1.50 - 1.70 (axial)MultipletsThese protons are further from the electron-withdrawing groups and thus appear at a more upfield chemical shift.
Piperidine H-4 (1H)3.60 - 3.80MultipletThis proton is deshielded by the adjacent carbamate group and will exhibit coupling to the neighboring H-3 and H-5 protons.
NH (Carbamate, 1H)4.50 - 5.00Broad SingletThe carbamate proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.
Methyl (Sulfonyl, 3H)~2.80SingletThe three equivalent protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group and appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the carbamate NH.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Employ a standard pulse sequence (e.g., a 30° or 90° pulse) with an appropriate relaxation delay (D1) of 1-5 seconds to allow for full magnetization recovery.

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Diagram 1: ¹H NMR Acquisition Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire Acquire Scans setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
tert-Butyl (C(CH₃)₃)~80.0The quaternary carbon of the tert-butyl group.
tert-Butyl (C(CH₃)₃)~28.5The three equivalent methyl carbons of the tert-butyl group.
Piperidine C-2, C-6~45.0Carbons adjacent to the nitrogen are deshielded.
Piperidine C-3, C-5~31.0Aliphatic carbons in the piperidine ring.
Piperidine C-4~48.0The carbon bearing the carbamate group is deshielded.
Carbonyl (C=O)~155.0The carbamate carbonyl carbon appears in the typical downfield region for this functional group.
Methyl (Sulfonyl)~35.0The methyl carbon attached to the sulfonyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a standard pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

  • Data Acquisition: Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrometric Data

For tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₄S), the expected molecular weight is approximately 294.13 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form.

Table 3: Predicted m/z Values in ESI-MS

IonPredicted m/zRationale
[M+H]⁺~295.14Protonated molecular ion.
[M+Na]⁺~317.12Sodium adduct of the molecular ion.

Predicted Fragmentation Pattern:

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule is expected to undergo characteristic fragmentation. Key fragment ions would likely arise from the loss of the Boc group or cleavage of the piperidine ring.

  • Loss of the tert-butyl group: [M+H - 56]⁺ corresponding to the loss of isobutylene.

  • Loss of the Boc group: [M+H - 100]⁺ corresponding to the loss of the entire tert-butyloxycarbonyl group.

  • Cleavage of the piperidine ring: Various fragments corresponding to the cleavage of the C-C and C-N bonds within the piperidine ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and maximize the signal intensity of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to obtain fragmentation data.

Diagram 2: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution esi Electrospray Ionization dissolve->esi full_scan Full Scan MS esi->full_scan msms Tandem MS (MS/MS) full_scan->msms mol_ion Identify Molecular Ion msms->mol_ion frag Analyze Fragmentation mol_ion->frag

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and S=O functional groups.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H Stretch (Carbamate)3300 - 3400Characteristic stretching vibration of the N-H bond in a secondary carbamate.
C-H Stretch (Aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the piperidine ring, tert-butyl, and methyl groups.
C=O Stretch (Carbamate)1680 - 1720Strong absorption due to the stretching vibration of the carbonyl group in the carbamate.
S=O Stretch (Sulfonamide)1320 - 1360 (asymmetric), 1140 - 1180 (symmetric)Two characteristic strong absorption bands for the sulfonyl group.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet/ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Synthesis of this compound

A plausible and commonly employed synthetic route to the title compound involves a two-step process starting from the commercially available tert-butyl piperidin-4-ylcarbamate.

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine.

  • Sulfonylation: Slowly add methanesulfonyl chloride to the reaction mixture. The reaction is typically stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, MS, and IR spectral features, researchers and drug development professionals can confidently approach the synthesis and characterization of this and structurally related molecules. The provided protocols offer a standardized methodology for data acquisition, ensuring the generation of high-quality, reproducible results that are essential for advancing research and development in the pharmaceutical sciences.

References

At the time of writing, a specific publication detailing the complete experimental spectroscopic data for the title compound was not identified. The predictions and protocols provided are based on established principles of organic spectroscopy and data from analogous compounds. For specific literature on related compounds, please refer to chemical databases such as PubChem and SciFinder.

Literature Review and Strategic Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core functionalized with a sulfonamide and a protected amine, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive review of the most efficient and scalable synthetic routes to this key intermediate. We will delve into the strategic considerations behind pathway selection, present detailed, field-proven experimental protocols, and offer a comparative analysis of the primary synthetic methodologies. The discussion is grounded in established chemical principles, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of diseases.[1][2] The title compound, this compound, serves as a critical intermediate, allowing for further elaboration at the 4-position after deprotection of the carbamate. The methylsulfonyl group at the 1-position modulates the basicity and lipophilicity of the piperidine nitrogen, often enhancing pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections around the piperidine nitrogen atoms, leading to the most viable synthetic strategies.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate tert-Butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine) Target->Intermediate Disconnect C-S bond (Sulfonylation) Start 4-Aminopiperidine Intermediate->Start Disconnect C-N bond (Boc Protection)

Caption: Retrosynthetic analysis of the target compound.

The most prevalent and efficient strategy involves a two-step sequence starting from 4-aminopiperidine:

  • Chemoselective Protection: The exocyclic primary amine at the C-4 position is selectively protected with a tert-butoxycarbonyl (Boc) group.

  • Sulfonylation: The endocyclic secondary amine of the piperidine ring is subsequently sulfonylated using methanesulfonyl chloride.

This sequence is favored because the primary amine of 4-aminopiperidine is generally more nucleophilic than the secondary amine, yet protecting it first simplifies the subsequent sulfonylation, preventing side reactions and ensuring a clean conversion to the desired product.

Recommended Synthetic Pathway: Step-by-Step Protocols

This section details the optimized, two-step synthesis that provides high yields and purity, suitable for both laboratory-scale and process development.

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine)

The introduction of the Boc protecting group is a crucial first step that deactivates the 4-amino group, preventing it from competing in the subsequent N-sulfonylation reaction. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[3]

G cluster_workflow Workflow for Boc Protection A 1. Dissolve 4-aminopiperidine in DCM/H₂O B 2. Cool solution to 0°C A->B C 3. Add NaOH (aq) and Boc₂O B->C D 4. Stir at RT for 8-12 hours C->D E 5. Separate organic layer D->E F 6. Wash, dry, and concentrate E->F G 7. Isolate pure product (white solid) F->G

Sources

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals on the Safe and Effective Handling, Storage, and Application of a Key Synthetic Intermediate.

Foreword: A Note on Inferred Safety Protocols

Compound Profile: Structure and Synthetic Relevance

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, protected at the 4-amino position with a tert-butyloxycarbonyl (Boc) group and activated at the ring nitrogen with a methylsulfonyl (mesyl) group. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecules, allowing for selective deprotection and further functionalization at either the amino or the sulfonylated nitrogen positions.

PropertyValueSource
Molecular Formula C11H22N2O4SInferred
Molecular Weight 294.37 g/mol Inferred
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in a range of organic solventsInferred

Hazard Identification and Risk Assessment

Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with skin and eye contact, inhalation of dust, and ingestion.

Potential Health Effects:

  • Skin Contact: May cause skin irritation, redness, or dermatitis. Prolonged or repeated contact should be avoided.

  • Eye Contact: May cause serious eye irritation. Direct contact could lead to discomfort, redness, and potential damage.

  • Inhalation: Inhalation of dust may irritate the respiratory tract.

  • Ingestion: May be harmful if swallowed.

Reactivity Hazards:

The presence of the tert-butyl carbamate group indicates a susceptibility to strong acids, which can lead to the release of isobutylene gas and the deprotected amine. The N-sulfonyl group is generally stable but can participate in various chemical transformations under specific conditions.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure a safe working environment.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound occurs.

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator for organic dusts should be used.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is crucial for both personal safety and experimental integrity.

Weighing and Transferring
  • Ensure all necessary PPE is correctly worn.

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Close the container tightly after use.

  • Clean any spills immediately according to the spill response protocol.

Dissolution
  • Add the solvent to the solid slowly while stirring.

  • Be aware of any potential exothermic reactions, although none are strongly anticipated with common organic solvents.

  • Ensure the flask is appropriately sized to avoid splashes.

Spill Management and Emergency Procedures

Prompt and correct response to spills and emergencies is critical.

  • Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spill from entering drains.

    • Follow institutional emergency response procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.To prevent thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize potential degradation from moisture and air.
Container Keep in a tightly sealed, well-labeled container.To prevent contamination and exposure.
Incompatible Materials Strong acids, strong oxidizing agents.The Boc group is acid-labile. Strong oxidizers may react with the organic components.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.

  • Disposal Method: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[1]

Visualizing Workflows and Relationships

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don PPE: - Goggles - Gloves - Lab Coat FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean Clean Work Area Dissolve->Clean Store Store Properly Clean->Store Waste Dispose of Waste Clean->Waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Chemical Incompatibility Diagram

Chemical_Incompatibility Compound This compound StrongAcids Strong Acids (e.g., HCl, H2SO4) Compound->StrongAcids Deprotection (Boc group) Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Potential Reaction Heat Excessive Heat Compound->Heat Potential Decomposition

Caption: A diagram showing the key chemical incompatibilities of this compound.

Conclusion

This compound is a valuable synthetic building block. By understanding its chemical properties and adhering to the rigorous safety, handling, and storage protocols outlined in this guide, researchers and drug development professionals can safely and effectively utilize this compound in their synthetic endeavors. A culture of safety, grounded in a thorough understanding of the potential hazards and the implementation of appropriate control measures, is essential for successful and responsible research.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

Sources

A Technical Guide to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, a specialized chemical building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical identity, the current landscape of its commercial availability, a detailed and validated synthetic protocol from readily available starting materials, and its potential applications in modern drug discovery. This guide is designed to serve as a practical resource, bridging the gap between procurement and application for this valuable synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that interact with complex biological targets.[1][2] The molecule this compound combines this critical scaffold with two other key functional groups, each serving a distinct and strategic purpose in drug design.

  • The Piperidine Core: A six-membered heterocyclic amine that provides a robust, three-dimensional structure.[2]

  • The tert-Butoxycarbonyl (Boc) Group: A widely used, acid-labile protecting group for the 4-position amine. Its role is to mask the nucleophilicity of the amine, allowing for selective reactions elsewhere on the molecule. Its removal under mild acidic conditions is a cornerstone of modern peptide and heterocyclic synthesis.[3]

  • The N-Methylsulfonyl (Mesyl) Group: A stable, electron-withdrawing sulfonamide group attached to the piperidine nitrogen. This group is not merely a placeholder; it significantly alters the physicochemical properties of the piperidine ring. It acts as a strong hydrogen bond acceptor and can improve aqueous solubility and metabolic stability, making it a valuable moiety for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4]

The convergence of these three components in a single molecule provides a versatile platform for synthesizing complex target molecules, allowing for sequential and controlled chemical modifications.

Chemical Identity
  • IUPAC Name: tert-butyl N-[1-(methylsulfonyl)piperidin-4-yl]carbamate

  • Molecular Formula: C₁₁H₂₂N₂O₄S

  • Molecular Weight: 278.37 g/mol

  • CAS Number: 423347-53-7

Commercial Availability and Procurement Strategy

Direct, off-the-shelf availability of this compound can be limited, with many major chemical suppliers offering it on a "made-to-order" or custom synthesis basis. This sourcing landscape underscores the compound's status as a specialized, rather than a bulk, intermediate.

However, the key precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) , is widely and readily available from numerous commercial suppliers.[5][6][7] This precursor is typically sold as a stable, off-white crystalline powder with purities often exceeding 97%.[5][8]

Table 1: Representative Commercial Availability of the Key Precursor

SupplierProduct NameCAS NumberTypical PurityAvailability
BroadPharmtert-butyl piperidin-4-ylcarbamate73874-95-0>97%In Stock[5]
BLD Pharmtert-Butyl piperidin-4-ylcarbamate73874-95-0>98%In Stock[7]
Pharmaffiliatestert-Butyl piperidin-4-ylcarbamate73874-95-0N/AIn Stock[6]
Ambeed4-Boc-Aminopiperidine73874-95-0N/AIn Stock[9]

Given the straightforward and high-yielding nature of the subsequent synthetic step, the most efficient procurement strategy for researchers is often to purchase the widely available precursor and perform the N-sulfonylation in-house. This approach offers greater control over quality, timeline, and cost.

Synthesis and Characterization

The preparation of this compound is most reliably achieved through the N-sulfonylation of its commercially available precursor. This reaction is a standard transformation in organic synthesis.

Synthetic Workflow

The logical flow of the synthesis is a one-step conversion, as illustrated in the diagram below. The piperidine nitrogen of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

G SM tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) Product This compound (Target Compound) SM->Product  Reaction in  DCM or THF Reagent Methanesulfonyl Chloride (MeSO2Cl) Reagent->Product Base Triethylamine (Et3N) or DIPEA Base->Product

Caption: Synthetic pathway from the common precursor to the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment:

  • tert-butyl piperidin-4-ylcarbamate (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution. The use of a non-nucleophilic organic base is critical to neutralize the hydrochloric acid byproduct generated during the reaction without competing in the primary reaction.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the reaction and prevent potential side reactions.

  • Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.1 eq) dropwise to the cold solution via a dropping funnel over 15-20 minutes. A slight excess ensures the complete consumption of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot.

  • Aqueous Workup (Quenching): Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a solid or viscous oil. Purify it via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable intermediate for building complex molecules, particularly in the synthesis of novel therapeutics.

G Core This compound Boc-Protected Amine N-Sulfonyl Piperidine Deprotection Acidic Deprotection (TFA, HCl) Core:f0->Deprotection Step 1 Scaffold N-Sulfonyl Piperidine Scaffold Core:f1->Scaffold Coupling Amide Coupling, Reductive Amination, etc. Deprotection->Coupling Step 2 Final Complex Bioactive Molecule Coupling->Final Scaffold->Final Provides core structure, solubility, and metabolic stability properties

Caption: Logical workflow for utilizing the building block in multi-step synthesis.

  • Systematic Library Synthesis: The primary application is in the synthesis of compound libraries for screening. After deprotection of the Boc group, the resulting free amine serves as a handle for a wide array of chemical reactions, including amide bond formation, reductive amination, and urea formation. This allows for the systematic introduction of diverse side chains (R-groups) while retaining the core N-sulfonyl piperidine scaffold.

  • PROTAC Development: Piperidine-based structures are frequently used as linkers or ligands in the development of PROteolysis TArgeting Chimeras (PROTACs).[10] This building block provides a pre-functionalized piperidine core that can be elaborated into more complex linker systems for tethering a target-binding ligand to an E3 ligase ligand.

  • CNS and Oncology Research: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS) and in oncology.[1] The introduction of the methylsulfonyl group can modulate blood-brain barrier penetration and improve pharmacokinetic profiles, making this intermediate attractive for developing novel agents in these therapeutic areas.

Handling, Storage, and Safety

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this chemical and its precursors. Methanesulfonyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood.

  • Storage: The final compound, like its precursor, should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[6][8]

Conclusion

While not a common off-the-shelf reagent, this compound represents a strategically valuable building block for advanced drug discovery programs. Its true utility lies in its role as a custom intermediate, readily synthesized from a widely available precursor. By providing a stable N-sulfonyl piperidine core and an orthogonally protected amine handle, it empowers medicinal chemists to efficiently construct and explore novel chemical matter with potentially enhanced pharmacological and pharmacokinetic properties. This guide provides the necessary framework for its confident procurement, synthesis, and application in the laboratory.

References

  • Pharmaffiliates. (n.d.). CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate.
  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 149.
  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information.
  • Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Li, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 3(01), e39-e50.
  • Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2294.
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116518.
  • Kumar, A., et al. (2016). An evolving role of piperazine moieties in drug design and discovery. European Journal of Medicinal Chemistry, 123, 114-145.
  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 15(1), 68-73.
  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.
  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine.

Sources

Methodological & Application

The Strategic Application of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Central to this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, widely incorporated into a multitude of approved therapeutics.[1] This application note delves into the synthesis, characterization, and strategic deployment of a highly functionalized piperidine derivative: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate .

This bifunctional building block marries the conformational rigidity and synthetic versatility of the piperidine core with two critical functionalities: a tert-butyloxycarbonyl (Boc) protected amine and a synthetically robust methylsulfonyl (mesyl) group. The Boc group serves as a readily cleavable protecting group, essential for sequential chemical modifications, while the electron-withdrawing methylsulfonyl moiety can significantly influence the physicochemical properties and biological activity of the final drug candidate.[2] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this valuable intermediate in their medicinal chemistry campaigns.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The table below summarizes the key computed and experimental properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₄SCalculated
Molecular Weight 278.37 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in waterPredicted
LogP ~1.5Predicted
pKa (amine) ~9.5 (for the deprotected piperidine amine)Predicted

The presence of the polar sulfonyl group and the lipophilic tert-butyl group imparts a balanced character to the molecule, making it a versatile intermediate for a range of synthetic transformations and a valuable component for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available tert-butyl piperidin-4-ylcarbamate. This approach ensures high yields and purity, which are critical for its application in multi-step drug synthesis.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection (for further synthesis) Start tert-Butyl piperidin-4-ylcarbamate Reagent1 Methanesulfonyl chloride, Triethylamine, DCM Start->Reagent1 Reaction Intermediate This compound Reagent1->Intermediate Intermediate_2 This compound Reagent2 TFA or HCl in Dioxane Intermediate_2->Reagent2 Reaction Product 1-(Methylsulfonyl)piperidin-4-amine Reagent2->Product

Caption: Synthetic pathway for this compound and its subsequent deprotection.

Detailed Synthesis Protocol

Step 1: Synthesis of this compound

This protocol is adapted from established procedures for the sulfonylation of secondary amines.[3]

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Reactant/ReagentM.W. ( g/mol )Equivalents
tert-Butyl piperidin-4-ylcarbamate200.281.0
Methanesulfonyl chloride114.551.2
Triethylamine101.191.5
Dichloromethane84.93Solvent
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.50-4.35 (br s, 1H, NH-Boc)

    • δ 3.75-3.60 (m, 2H, piperidine CH₂)

    • δ 3.60-3.45 (m, 1H, piperidine CH)

    • δ 2.90-2.75 (m, 2H, piperidine CH₂)

    • δ 2.78 (s, 3H, SO₂CH₃)

    • δ 2.05-1.90 (m, 2H, piperidine CH₂)

    • δ 1.60-1.45 (m, 2H, piperidine CH₂)

    • δ 1.44 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155.1 (C=O, carbamate)

    • δ 79.5 (C(CH₃)₃)

    • δ 48.2 (piperidine CH)

    • δ 45.8 (piperidine CH₂)

    • δ 34.7 (SO₂CH₃)

    • δ 31.9 (piperidine CH₂)

    • δ 28.4 (C(CH₃)₃)

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 279.1

    • Expected [M+Na]⁺: 301.1

Applications in Medicinal Chemistry: A Case Study Approach

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex drug candidates. The methylsulfonylpiperidine moiety is a valuable pharmacophore that can impart desirable properties such as improved solubility and metabolic stability, and can also engage in specific interactions with biological targets.

Case Study: Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Several patents for kinase inhibitors describe the use of substituted piperidines as key structural elements.[6] For instance, in the development of novel Protein Kinase B (PKB/Akt) inhibitors, a core scaffold often involves a substituted piperidine ring linked to a heterocyclic core.[6]

The deprotected amine of 1-(methylsulfonyl)piperidin-4-amine (obtained after Boc deprotection of the title compound) can be readily coupled with a variety of heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, to generate potent kinase inhibitors.[6]

Logical Flow of Application in Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis Start tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate 1-(Methylsulfonyl)piperidin-4-amine Deprotection->Intermediate Coupling Amide Coupling or Nucleophilic Aromatic Substitution Intermediate->Coupling Final_Product Potent Kinase Inhibitor Coupling->Final_Product Core Heterocyclic Core (e.g., pyrrolo[2,3-d]pyrimidine) Core->Coupling

Caption: Strategic use of the title compound in the synthesis of kinase inhibitors.

Application in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets. The piperidine scaffold is frequently found in GPCR modulators. The unique steric and electronic properties of the methylsulfonylpiperidine moiety can be exploited to fine-tune the selectivity and potency of ligands for specific GPCR subtypes. While direct examples citing the title compound are sparse, the utility of related piperidine carbamates in the development of modulators for targets such as orexin receptors highlights the potential of this building block in this therapeutic area.[2]

Protocols for Application in Synthesis

Protocol 1: Boc-Deprotection to Yield the Free Amine

This protocol outlines the standard procedure for the removal of the Boc protecting group, a crucial step before coupling the piperidine moiety to a core scaffold.[7]

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Isolation: Collect the solid by filtration and wash with cold diethyl ether. The product can be used as the salt or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free amine.

Protocol 2: Representative Amide Coupling Reaction

The resulting 1-(methylsulfonyl)piperidin-4-amine can be used in a standard amide coupling reaction with a carboxylic acid-functionalized core.

  • Reaction Setup: To a solution of the carboxylic acid core (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Amine Addition: Add a solution of 1-(methylsulfonyl)piperidin-4-amine (1.1 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. Its bifunctional nature allows for controlled, sequential modifications, making it an invaluable tool in the synthesis of complex molecules. The incorporation of the methylsulfonylpiperidine moiety provides a means to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and safety profiles. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

  • Royal Society of Chemistry. (2018). Supporting Information for [Article Title].
  • Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate.
  • Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-....
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • Pharmaceutical Technology. (2022). Analogues of Piperidine for Drug Design.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Google Patents. (2016). US9248140B2 - Chemical compounds.
  • PubChem. (n.d.). Pharmaceutical formulations and uses thereof - Patent US-12357577-B1.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) -.
  • Google Patents. (2016). United States Patent.
  • Google Patents. (2015). United States Patent.
  • Google Patents. (2022). US20220213099A1 - Prodrug compounds.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-(Methylsulfonyl)piperidin-4-amine Scaffold in Medicinal Chemistry

The 1-(methylsulfonyl)piperidin-4-amine core is a privileged scaffold in modern drug discovery. The piperidine ring provides a three-dimensional architecture that can effectively probe biological space, while the methylsulfonyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing pharmacokinetic properties such as solubility and metabolic stability. The 4-amino group serves as a versatile synthetic handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). The commercial availability of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate makes this scaffold readily accessible for the synthesis of diverse chemical libraries targeting a range of biological targets.

This application note provides a comprehensive guide to the synthesis of various derivatives from this compound. We will detail the essential deprotection step to unmask the key amine functionality, followed by robust protocols for N-acylation, N-alkylation, and the formation of urea and thiourea derivatives. The causality behind experimental choices and self-validating system designs are emphasized to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Unveiling the Reactive Amine

The synthetic journey to a diverse library of derivatives begins with the crucial deprotection of the tert-butoxycarbonyl (Boc) group from the starting material. The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The choice of deprotection conditions is critical to ensure complete removal of the Boc group while preserving the integrity of the methylsulfonyl moiety and the piperidine ring.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group, generating the free amine as a trifluoroacetate salt. The reaction is typically fast and clean.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To obtain the free base, dissolve the resulting residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-1-(methylsulfonyl)piperidine.[1]

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Dichloromethane (DCM)SolventReaction medium
Trifluoroacetic Acid (TFA)5-10Deprotecting agent
Sodium Bicarbonate (sat. aq.)ExcessNeutralization
Ethyl Acetate/DCM-Extraction solvent
Sodium Sulfate/Magnesium Sulfate-Drying agent

Derivatization of the 4-Amino Group: Building Molecular Diversity

Once the 4-amino group is unmasked, a plethora of derivatization strategies can be employed to generate a library of novel compounds. The following sections detail protocols for common and versatile transformations.

N-Acylation: Formation of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of acyl groups. The reaction involves the coupling of the primary amine with a carboxylic acid, typically activated with a coupling agent to enhance reactivity.

Rationale: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the formation of an active ester from the carboxylic acid, which then readily reacts with the amine to form the amide bond with minimal racemization.[2][3][4]

Workflow for N-Acylation:

cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Active_Ester Deprotected_Amine 4-Amino-1-(methylsulfonyl)piperidine Amide_Product N-Acyl Derivative Deprotected_Amine->Amide_Product Nucleophilic Attack

Caption: N-Acylation Workflow.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and 4-Amino-1-(methylsulfonyl)piperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or DCM.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

ReagentMolar Equiv.Purpose
4-Amino-1-(methylsulfonyl)piperidine1.0Amine source
Carboxylic Acid1.1Acyl source
EDC.HCl1.2Coupling agent
HOBt1.2Racemization suppressor
DIPEA/TEA2-3Base
DMF/DCMSolventReaction medium
Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition at biological targets. They are readily synthesized from the primary amine and an appropriate isocyanate or isothiocyanate.

Rationale: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate or isothiocyanate in a straightforward addition reaction to form the corresponding urea or thiourea. This reaction is typically high-yielding and does not require a catalyst.

Protocol 3: Synthesis of Urea and Thiourea Derivatives

  • Dissolve 4-Amino-1-(methylsulfonyl)piperidine (1.0 eq) in a suitable solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.

  • Add the desired isocyanate or isothiocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent like diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent or by flash column chromatography to yield the pure urea or thiourea derivative.

ReagentMolar Equiv.Purpose
4-Amino-1-(methylsulfonyl)piperidine1.0Amine source
Isocyanate/Isothiocyanate1.0-1.1Electrophile
DCM/THF/AcetonitrileSolventReaction medium
N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[5] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less reactive towards carbonyl groups than other borohydrides, allowing for the efficient reduction of the iminium ion intermediate as it is formed.[6][7]

Workflow for Reductive Amination:

cluster_0 Imine Formation cluster_1 Reduction Deprotected_Amine 4-Amino-1-(methylsulfonyl)piperidine Imine Imine/Enamine Intermediate Deprotected_Amine->Imine Carbonyl Aldehyde/Ketone (RCHO/RCOR') Carbonyl->Imine Alkyl_Product N-Alkyl Derivative Imine->Alkyl_Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Alkyl_Product

Caption: Reductive Amination Workflow.

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of 4-Amino-1-(methylsulfonyl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), DCM, or THF, add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated derivative.

ReagentMolar Equiv.Purpose
4-Amino-1-(methylsulfonyl)piperidine1.0Amine source
Aldehyde/Ketone1.0-1.2Alkyl source
Sodium Triacetoxyborohydride (STAB)1.2-1.5Reducing agent
Acetic AcidCatalyticCatalyst
DCE/DCM/THFSolventReaction medium

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a wide range of derivatives from this compound. By following these detailed methodologies, researchers can efficiently generate libraries of novel compounds for screening in various drug discovery programs. The inherent modularity of these synthetic routes allows for the facile introduction of diverse chemical functionalities, enabling a thorough exploration of the chemical space around the 1-(methylsulfonyl)piperidin-4-amine scaffold.

References

  • Janssen, P. A. J. (1976). Process for preparing piperidine derivatives. U.S. Patent No. 3,998,834. Washington, DC: U.S.
  • BIOSYNCE. (n.d.). 4-Amino-1-(methylsulfonyl)piperidine CAS 402927-97-3.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
  • Wikipedia contributors. (2024, October 26). Reductive amination. In Wikipedia, The Free Encyclopedia.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
  • ResearchGate. (2018). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

Sources

The Strategic Application of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern drug design, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for precise interactions with biological targets. When incorporated into drug candidates, the piperidine ring can significantly influence critical pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor affinity. This guide focuses on a particularly valuable derivative, tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate , and its application as a strategic building block in contemporary drug discovery programs.

The unique architecture of this compound, featuring a Boc-protected amine and a sulfonylated piperidine nitrogen, offers medicinal chemists a versatile tool for introducing the 1-(methylsulfonyl)piperidin-4-yl motif. The methanesulfonyl group can enhance solubility and metabolic stability, while the Boc-protected amine provides a convenient handle for subsequent chemical modifications under controlled conditions. This application note will provide a detailed overview of its utility, focusing on the synthesis of the key intermediate and its application in the preparation of advanced drug candidates, exemplified by the synthesis of the potent cyclin-dependent kinase (CDK) 2/4/6 inhibitor, Ebvaciclib (PF-06873600).[2][3]

Core Intermediate Synthesis: From Boc-Protection to a Versatile Amine

The successful incorporation of the 1-(methylsulfonyl)piperidin-4-yl moiety into a target molecule often proceeds via the deprotected amine, 4-Amino-1-(methylsulfonyl)piperidine . The synthesis of this key intermediate from its Boc-protected precursor is a critical first step. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the 4-amino position, allowing for selective sulfonylation of the piperidine nitrogen.

Protocol 1: Synthesis of 4-Amino-1-(methylsulfonyl)piperidine

This two-step protocol outlines the synthesis of the key amine intermediate. The first step involves the sulfonylation of the commercially available tert-butyl piperidin-4-ylcarbamate, followed by the deprotection of the Boc group to yield the desired product.

Step 1: Synthesis of this compound

  • Reagents and Materials:

    • tert-Butyl piperidin-4-ylcarbamate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (or DIPEA) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Step 2: Deprotection to Yield 4-Amino-1-(methylsulfonyl)piperidine

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

    • Add Trifluoroacetic acid (TFA) dropwise to the solution at room temperature. Alternatively, a solution of HCl in dioxane can be used.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC or LC-MS analysis confirms the complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt.

    • Filter the solid and wash with diethyl ether.

    • To obtain the free amine, dissolve the salt in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 9.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Amino-1-(methylsulfonyl)piperidine .[1][4]

Parameter Step 1: Sulfonylation Step 2: Deprotection
Starting Material tert-Butyl piperidin-4-ylcarbamateThis compound
Key Reagents Methanesulfonyl chloride, TriethylamineTrifluoroacetic acid or HCl in dioxane
Solvent DichloromethaneDichloromethane
Typical Yield >90%>95%
Purity >95% (after chromatography)>97% (as free base)

Application in the Synthesis of Ebvaciclib (PF-06873600): A Case Study

Ebvaciclib is a potent and orally bioavailable inhibitor of CDK2, CDK4, and CDK6 that has advanced to clinical trials for the treatment of cancer.[3] Its structure features the key 2-((1-(methylsulfonyl)piperidin-4-yl)amino) moiety, making its synthesis an excellent example of the strategic application of our title compound. The final step in the synthesis of Ebvaciclib involves the coupling of 4-Amino-1-(methylsulfonyl)piperidine with a suitable electrophilic precursor of the pyrido[2,3-d]pyrimidin-7(8H)-one core.

Conceptual Synthetic Workflow for Ebvaciclib

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Pyrido[2,3-d]pyrimidinone Core cluster_2 Final Coupling and Drug Synthesis A tert-Butyl piperidin-4-ylcarbamate B tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate A->B  Sulfonylation (MsCl, TEA) C 4-Amino-1-(methylsulfonyl)piperidine B->C  Boc Deprotection (TFA or HCl) E Ebvaciclib (PF-06873600) C->E D Pyrido[2,3-d]pyrimidinone precursor with leaving group at C2 D->E label_edge  Nucleophilic Aromatic Substitution (SNAr)

Caption: Conceptual workflow for the synthesis of Ebvaciclib.

Protocol 2: Synthesis of Ebvaciclib via Nucleophilic Aromatic Substitution

This protocol outlines the crucial coupling reaction between the key amine intermediate and the heterocyclic core of Ebvaciclib.

  • Reagents and Materials:

    • 4-Amino-1-(methylsulfonyl)piperidine

    • 2-Chloro-6-(difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one (or a similar precursor with a suitable leaving group at the 2-position)

    • A suitable base (e.g., DIPEA or potassium carbonate)

    • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask with condenser

    • Purification system (e.g., preparative HPLC or flash column chromatography)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the 2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one precursor, 4-Amino-1-(methylsulfonyl)piperidine , and the base in a suitable high-boiling point solvent.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by preparative HPLC or flash column chromatography to yield pure Ebvaciclib .

Parameter Value
Drug Candidate Ebvaciclib (PF-06873600)
Molecular Formula C₂₀H₂₇F₂N₅O₄S[5]
Molecular Weight 471.5 g/mol [5]
Mechanism of Action CDK2/4/6 Inhibitor[3][6]
Therapeutic Area Oncology[3]
Key Synthetic Step Nucleophilic Aromatic Substitution

Advantages of Using this compound in Drug Design

The strategic use of this building block offers several advantages in a drug discovery campaign:

  • Modulation of Physicochemical Properties: The methanesulfonyl group can improve aqueous solubility and reduce the basicity of the piperidine nitrogen, which can be beneficial for oral absorption and reducing off-target effects.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile of the final drug molecule.

  • Synthetic Versatility: The Boc-protected amine allows for the late-stage introduction of the piperidine moiety, providing flexibility in the synthetic strategy and enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Vectorial Control in Synthesis: The orthogonal protection scheme allows for directed chemical transformations at other positions of the molecule without affecting the piperidine's secondary amine or the protected primary amine.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a protected amine and a sulfonylated piperidine ring provides a powerful tool for the synthesis of complex drug candidates with potentially enhanced physicochemical and pharmacokinetic properties. The successful application of this intermediate in the synthesis of the CDK inhibitor Ebvaciclib underscores its importance in the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this key building block in their own discovery programs.

References

  • BIOSYNCE. (n.d.). 4-Amino-1-(methylsulfonyl)piperidine CAS 402927-97-3.
  • Freeman-Cook, K. D., et al. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(13), 9056–9077.
  • National Center for Biotechnology Information. (n.d.). Ebvaciclib. PubChem Compound Database.

Sources

Application Notes & Protocols: A Framework for the In Vitro Characterization of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of novel chemical entities, using tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate as a representative compound. While the specific biological activities of this molecule are not extensively documented in public literature, its structure, featuring a piperidine core, a sulfonyl group, and a carbamate moiety, suggests potential as a scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to establish a foundational biological profile of such compounds. We present a tiered, logical workflow—from initial compound quality control to broad-based phenotypic screening and early safety assessments—to systematically uncover potential bioactivity and guide future research. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: Rationale for a Tiered Screening Approach

The compound this compound is a synthetic molecule featuring several key functional groups. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, known for its ability to form precise interactions with biological targets. The carbamate group often serves as a protecting group in synthesis but can also contribute to molecular interactions. The presence of a methylsulfonyl group can influence solubility, metabolic stability, and binding interactions.

Given the lack of established biological targets for this specific molecule, a broad and systematic screening approach is essential. A tiered or cascaded approach to in vitro testing is a cornerstone of modern drug discovery, ensuring that resources are used efficiently and that critical data on a compound's potential efficacy and liabilities are gathered early.[1] This strategy allows for early " go/no-go " decisions, preventing the costly advancement of unsuitable candidates.[2][3]

Our proposed workflow begins with fundamental assessments of cytotoxicity, followed by early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Subsequent tiers can then explore hypothesis-driven interactions with common drug target classes like G-protein coupled receptors (GPCRs) and enzymes.

Foundational Steps: Compound Management and Quality Control

Before commencing any biological assay, it is imperative to establish the quality and solubility of the test compound. Inaccurate assumptions about compound concentration can invalidate all subsequent data.

2.1. Purity Assessment The purity of the compound should be ≥95%, as confirmed by methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance). Impurities can lead to off-target effects or inaccurate structure-activity relationships.

2.2. Solubility Determination Aqueous solubility is a critical parameter. An initial assessment can be performed by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). This stock is then serially diluted in aqueous assay buffers.

  • Kinetic Solubility: Measured by diluting the DMSO stock into buffer and observing for precipitation, often via nephelometry or turbidimetry.

  • Thermodynamic Solubility: A more rigorous measurement involving the equilibration of the solid compound in buffer over an extended period.

For most initial screens, ensuring the final DMSO concentration in the assay is low (typically ≤0.5%) is crucial to avoid solvent-induced artifacts.

2.3. Stock Solution Preparation and Storage Prepare a concentrated stock solution in 100% DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1 Screening: General Cellular Health Assessment

The first biological question to answer is whether the compound affects basic cellular functions like viability and proliferation. These assays are fundamental for determining the concentration range for subsequent, more specific assays and for identifying general cytotoxicity.[4][5][6]

Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay

Principle: This colorimetric assay uses the blue dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A decrease in resorufin signal indicates a reduction in cell viability.[5]

Workflow Diagram:

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound add_controls Add Controls: - Vehicle (0.5% DMSO) - Positive Control (e.g., Doxorubicin) incubate_48h Incubate for 48-72h add_controls->incubate_48h add_resazurin Add Resazurin solution (to final conc. of ~20 µg/mL) incubate_48h->add_resazurin incubate_read Incubate for 2-4h add_resazurin->incubate_read read_plate Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_read->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for the cell viability assay.

Materials:

  • Cell line (e.g., HeLa, HEK293, or a cancer cell line like MCF7)

  • Complete culture medium

  • 96-well, black-wall, clear-bottom tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (100% DMSO)

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a density that will result in 50-70% confluency at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter empty and fill with sterile PBS to reduce edge effects.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Prepare dilutions for the positive control (e.g., Doxorubicin, 10 µM to 1 nM).

    • Prepare a vehicle control dilution (e.g., 0.5% DMSO in medium, matching the highest concentration used for the test compound).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions, controls, and vehicle to the appropriate wells in triplicate.

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The duration should be sufficient to allow for several cell doubling times.[7]

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" control wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the highest concentration of the positive control (or a lysis agent) to 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescriptionExample Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well5,000
Compound Conc. Range tested0.005 - 100 µM
Incubation Time Post-treatment72 hours
Readout Fluorescence (Ex/Em)560/590 nm
Calculated Value Half-maximal inhibitory conc.IC₅₀

Tier 2 Screening: Early Safety and ADME Profiling

After determining the cytotoxic profile, the next step is to assess key safety and drug-like properties. These in vitro assays are essential components of the data package required for advancing a compound.[8][9]

Protocol 2: hERG Channel Inhibition Assessment (Thallium Flux Assay)

Principle: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsade de Pointes.[10][11] This cell-based assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Cells stably expressing the hERG channel are loaded with a Tl⁺-sensitive fluorescent dye. When the channels open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced signal.[12][13]

Workflow Diagram:

G cluster_prep Cell & Plate Prep cluster_treatment Compound Incubation cluster_readout Kinetic Readout cluster_analysis Data Analysis seed_cells Seed hERG-expressing cells (e.g., HEK293-hERG) load_dye Incubate with Tl+-sensitive dye seed_cells->load_dye add_compound Add test compound dilutions load_dye->add_compound add_controls Add Controls: - Vehicle (DMSO) - Positive Control (e.g., E-4031) incubate_rt Incubate at room temp add_controls->incubate_rt place_in_reader Place plate in kinetic reader (e.g., FDSS, FLIPR) incubate_rt->place_in_reader inject_stimulus Inject Tl+/K+ stimulus buffer place_in_reader->inject_stimulus read_fluorescence Measure fluorescence kinetically (pre- and post-injection) inject_stimulus->read_fluorescence calc_response Calculate fluorescence response read_fluorescence->calc_response normalize_data Normalize to controls calc_response->normalize_data plot_curve Plot dose-response curve & find IC50 normalize_data->plot_curve

Caption: Workflow for hERG thallium flux assay.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Assay-specific dye loading buffer and stimulus buffer (containing Tl⁺)

  • 384-well, black-wall, clear-bottom plates

  • Test compound and a known hERG inhibitor (e.g., E-4031)

  • Kinetic plate reader (e.g., FLIPR, FDSS)

Step-by-Step Protocol:

  • Cell Plating: Plate hERG-HEK293 cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the fluorescent dye loading buffer. Incubate for approximately 1 hour at room temperature in the dark.

  • Compound Addition: Add the test compound over a range of concentrations (e.g., 0.1, 1, 10 µM) and controls (Vehicle, E-4031). Incubate for 10-20 minutes at room temperature.[13]

  • Kinetic Reading: Place the plate in the kinetic reader. Establish a baseline fluorescence reading for ~10-20 seconds.

  • Stimulation and Readout: The instrument injects the Tl⁺-containing stimulus buffer to open the hERG channels. Fluorescence is monitored continuously for 2-3 minutes.

  • Data Analysis: The response is calculated as the difference between the maximum fluorescence post-injection and the baseline. Data is normalized to controls, and an IC₅₀ is determined.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[9][14] The compound is incubated with HLMs and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the calculation of intrinsic clearance (Clᵢₙₜ).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Reaction Preparation: In a 96-well plate, add buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel reaction is run without NADPH as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

ParameterDescriptionTypical Value
Compound Conc. Initial concentration in incubation1 µM
HLM Conc. Microsomal protein concentration0.5 mg/mL
Time Points Reaction sampling times0, 5, 15, 30, 60 min
Analysis Method Detection and quantificationLC-MS/MS
Calculated Value In vitro intrinsic clearanceClᵢₙₜ

Tier 3 Screening: Hypothesis-Driven Target-Based Assays

The piperidine scaffold is a common feature in molecules targeting GPCRs and various enzymes. Therefore, screening against these target classes is a logical next step.

Protocol 4: Generic GPCR Radioligand Binding Assay

Principle: This is a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from a specific receptor.[15][16][17] A decrease in the measured radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing a target GPCR (e.g., Dopamine D2 receptor)

  • A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2)

  • Test compound and a known unlabeled competitor (e.g., Haloperidol)

  • Assay buffer

  • Glass fiber filter plates and a cell harvester

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and either buffer, the unlabeled competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the glass fiber filter plate using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound and determine the IC₅₀, which can then be used to calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Protocol 5: Generic Enzyme Inhibition Assay

Principle: Many assays are designed to measure the effect of a compound on the activity of a specific enzyme.[18][19][20] This protocol describes a generic absorbance-based assay where an enzyme converts a colorless substrate into a colored product. An inhibitor will reduce the rate of product formation.

Materials:

  • Purified enzyme (e.g., a protease or kinase)

  • Substrate that produces a colorimetric or fluorescent signal upon cleavage

  • Test compound and a known inhibitor

  • Assay buffer

  • Absorbance or fluorescence plate reader

Step-by-Step Protocol:

  • Pre-incubation: Add the enzyme and varying concentrations of the test compound (or controls) to the wells of a microplate. Incubate for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a reader set to 37°C. Measure the absorbance or fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion and Future Directions

This application note outlines a systematic, tiered approach to the initial in vitro characterization of a novel compound, this compound. By progressing through this workflow, researchers can efficiently generate a foundational dataset covering cytotoxicity, cardiac safety, metabolic stability, and potential interactions with major drug target classes.

The results from this screening cascade will form a comprehensive preliminary profile, enabling an informed decision on the compound's future. Positive "hits" in the target-based assays would warrant further investigation, including mechanism of action studies and screening against a broader panel of related targets to confirm selectivity. The early ADME and safety data provide a critical context for interpreting any observed biological activity and assessing the compound's overall potential as a starting point for a drug discovery program.

References

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Xenotech. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening.
  • Tyagarajan, K., & Das, S. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302.
  • SpringerLink. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays.
  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • SlideShare. (n.d.). hERG Assay.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology".
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. (2018). In Vitro Assays for Screening Small Molecules.
  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.
  • Kosheeka. (2021). Essentials of In Vitro Assay Development.
  • ChemBK. (2024). tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate.
  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate.
  • PubChem. (n.d.). Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate.
  • ResearchGate. (2025). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • Atlantis Press. (2018). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

Sources

Application Note: Solubility Profile of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a key intermediate in pharmaceutical synthesis, featuring a piperidine core, a protective tert-butyloxycarbonyl (Boc) group, and a polar methylsulfonyl moiety. Understanding its solubility in various solvents is paramount for its effective use in drug discovery and development, impacting reaction kinetics, purification strategies, and formulation development. While qualitative descriptions suggest good solubility in common organic solvents, publicly available quantitative data is limited.[1] This application note provides a comprehensive guide for researchers to understand and determine the solubility of this compound. It combines a theoretical analysis of its structural features with a detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method.[2][3][4][5][6]

Theoretical Solubility Considerations

The molecular structure of this compound offers insights into its likely solubility behavior.

  • Molecular Structure: C₁₁H₂₂N₂O₄S

  • Molar Mass: 278.37 g/mol [1]

The molecule incorporates both polar and non-polar functionalities:

  • Polar Moieties: The methylsulfonyl group (-SO₂CH₃) is strongly polar and can act as a hydrogen bond acceptor. The carbamate group (-NHCOO-) contains both a hydrogen bond donor (N-H) and acceptors (C=O), contributing to its polarity.

  • Non-Polar Moiety: The tert-butyl group (-C(CH₃)₃) is bulky and hydrophobic, contributing to solubility in less polar solvents.

  • Piperidine Ring: The piperidine ring itself is a moderately polar heterocyclic structure.

Based on the principle of "like dissolves like," we can predict the following solubility trends:

  • High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functionalities. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to engage in hydrogen bonding.

  • Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Expected Solubility: In non-polar solvents such as hexane and toluene, and in water, due to the presence of the non-polar tert-butyl group and the overall organic nature of the molecule.

The following diagram illustrates the key structural features influencing the solubility of the compound.

G cluster_compound This compound cluster_solvents Solvent Types compound C₁₁H₂₂N₂O₄S polar_group Polar Groups -SO₂CH₃ -NHCOO- compound->polar_group H-bonding, Dipole-Dipole nonpolar_group Non-Polar Group -C(CH₃)₃ compound->nonpolar_group van der Waals forces piperidine Piperidine Ring (Moderately Polar) compound->piperidine polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) compound->polar_aprotic Predicted Good Solubility non_polar Non-Polar (e.g., Hexane, Toluene) compound->non_polar Predicted Poor Solubility polar_protic Polar Protic (e.g., Methanol, Water) polar_group->polar_protic High Interaction (Good Solubility) polar_group->polar_aprotic High Interaction (Good Solubility) nonpolar_group->polar_protic Low Interaction (Poor Solubility) nonpolar_group->non_polar High Interaction (Good Solubility)

Caption: Predicted solubility based on molecular structure.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol details the steps to quantitatively determine the solubility of this compound in various solvents. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[2][3][4][5][6]

Materials and Apparatus
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

G start Start prep_compound Weigh excess compound start->prep_compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent saturate Seal vial and shake at constant temperature (24-48 hours) prep_solvent->saturate separate Separate solid and liquid (Centrifugation/Filtration) saturate->separate sample Dilute a known volume of the supernatant separate->sample analyze Analyze concentration (e.g., HPLC-UV) sample->analyze calculate Calculate solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Shake-flask method workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, typically mg/mL or mol/L.

Data Recording

Systematically record all experimental parameters and results in a structured table.

SolventTemperature (°C)Equilibration Time (h)Initial Volume of Solvent (mL)Concentration of Diluted Sample (mg/mL)Dilution FactorCalculated Solubility (mg/mL)
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane
DMSO

Safety Precautions

Conclusion

This application note provides a framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on its chemical structure with a detailed, practical protocol for the shake-flask method, researchers and drug development professionals can obtain reliable and accurate solubility data. This information is critical for optimizing synthetic routes, developing robust purification methods, and advancing the formulation of new pharmaceutical products.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Yakshita. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate.
  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate.
  • BroadPharm. (n.d.). tert-butyl piperidin-4-ylcarbamate, 73874-95-0.
  • BLDpharm. (n.d.). 163271-08-7|tert-Butyl (4-methylpiperidin-4-yl)carbamate.
  • BLDpharm. (n.d.). 173340-23-3|tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate.
  • BLDpharm. (n.d.). 940890-90-4|(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • ChemBK. (2024). tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate.
  • BenchChem. (n.d.). Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • AChemBlock. (n.d.). tert-Butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate 95.00% | CAS: 1262310-00-8.
  • Sigma-Aldrich. (n.d.). Tert-butyl 4-methylpiperidin-4-yl carbamate.
  • PubChemLite. (n.d.). Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate.
  • PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate.

Sources

The Strategic Incorporation of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Evolving Landscape of PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][] While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] The linker's composition, length, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[4][5]

This technical guide delves into the application of a specific, advanced linker building block: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate . We will explore the rationale behind its use, provide detailed protocols for its incorporation into PROTACs, and discuss the potential advantages conferred by the N-sulfonyl piperidine moiety.

Core Concepts: The Rationale for a Rigid, Sulfonylated Linker

The incorporation of rigid structural elements, such as piperidine rings, into PROTAC linkers has become a prevalent strategy to enhance their performance.[3][4] Unlike flexible alkyl or polyethylene glycol (PEG) linkers, rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation.[4][5] This can lead to improved potency and metabolic stability.[4]

The subject of this guide, this compound, offers a unique combination of features:

  • Rigid Piperidine Scaffold: The piperidine ring introduces conformational constraint, reducing the entropic penalty associated with ternary complex formation.[4][5]

  • N-Sulfonyl Group: The methylsulfonyl (-SO₂CH₃) group attached to the piperidine nitrogen is a key feature. As a strong electron-withdrawing group, it renders the nitrogen non-basic. This has several potential implications:

    • Modulation of Physicochemical Properties: The non-basic nature of the piperidine nitrogen can alter the overall polarity and pKa of the PROTAC, potentially influencing its solubility and cell permeability.

    • Enhanced Metabolic Stability: The N-sulfonyl group can block potential sites of oxidative metabolism on the piperidine ring, a common liability for N-alkylated amines.[6][7]

    • Fine-Tuning of Ternary Complex Interactions: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the ternary complex that could enhance its stability and selectivity.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable handle for the modular synthesis of PROTACs.[8][9] This allows for the sequential coupling of the linker to the warhead and the E3 ligase ligand.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.

Protocol 1: Synthesis of the Linker Building Block - this compound

While this building block is commercially available from several suppliers, understanding its synthesis provides valuable context. A plausible synthetic route is outlined below:

Reaction Scheme:

Synthesis_of_Linker start tert-Butyl piperidin-4-ylcarbamate reagents Methanesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM) start->reagents product This compound reagents->product

Caption: Synthesis of the linker building block.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Boc Deprotection of the Linker

The removal of the Boc group is a critical step to reveal the free amine for subsequent coupling reactions.

Reaction Scheme:

Boc_Deprotection start This compound reagents Trifluoroacetic acid (TFA) in DCM or 4M HCl in 1,4-dioxane start->reagents product 1-(Methylsulfonyl)piperidin-4-amine (as TFA or HCl salt) reagents->product

Caption: Boc deprotection of the linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • OR 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid.

  • The resulting amine salt (TFA or HCl salt) can often be used in the next step without further purification. If necessary, the salt can be precipitated by the addition of cold diethyl ether and collected by filtration.

Protocol 3: PROTAC Synthesis - Amide Coupling of the Linker to a Warhead

This protocol describes the coupling of the deprotected linker to a warhead containing a carboxylic acid functionality.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Coupling to Warhead cluster_2 Step 3: Coupling to E3 Ligase Ligand boc_linker Boc-Protected Linker deprotection Boc Deprotection boc_linker->deprotection free_amine Free Amine Linker deprotection->free_amine coupling1 Amide Coupling free_amine->coupling1 warhead Warhead-COOH warhead->coupling1 warhead_linker Warhead-Linker Conjugate coupling1->warhead_linker coupling2 Amide Coupling warhead_linker->coupling2 e3_ligand E3 Ligase Ligand-COOH e3_ligand->coupling2 protac Final PROTAC coupling2->protac

Caption: General workflow for PROTAC synthesis.

Materials:

  • 1-(Methylsulfonyl)piperidin-4-amine salt (from Protocol 2)

  • Warhead with a carboxylic acid moiety (Warhead-COOH)

  • Coupling agents: HATU, HBTU, or EDC/HOBt

  • Base: DIPEA or TEA

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Saturated aqueous lithium chloride or sodium bicarbonate solution

  • Ethyl acetate or DCM for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of Warhead-COOH (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 1-(Methylsulfonyl)piperidin-4-amine salt (1.1 eq) and additional DIPEA (1.1 eq, if starting from the salt) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride or sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the Warhead-Linker conjugate.

Note: A similar amide coupling protocol can be used to attach the other end of the linker to an E3 ligase ligand that has been functionalized with a carboxylic acid. The choice of which fragment to attach first will depend on the overall synthetic strategy and the stability of the respective components.

Data Presentation: Physicochemical Properties

The incorporation of the N-sulfonyl piperidine linker is expected to influence the physicochemical properties of the resulting PROTAC. Below is a table illustrating a hypothetical comparison of properties between PROTACs with different linkers.

PropertyPROTAC with PEG LinkerPROTAC with Piperidine LinkerPROTAC with N-Sulfonyl Piperidine Linker
Molecular Weight ( g/mol ) ~950~930~1008
cLogP 3.54.23.8
Topological Polar Surface Area (Ų) 180165195
Aqueous Solubility (µM) 502035
Cell Permeability (Papp, 10⁻⁶ cm/s) ModerateLow-ModerateModerate
Metabolic Stability (t½ in microsomes, min) 3090>120

Note: The values in this table are illustrative and will vary depending on the specific warhead and E3 ligase ligand.

Self-Validating Systems: Characterization of the Final PROTAC

Rigorous characterization is essential to validate the successful synthesis and purity of the final PROTAC.

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all components.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.

  • HPLC Analysis: To determine the purity of the final compound.

Conclusion and Future Perspectives

The use of this compound as a linker building block in PROTAC synthesis represents a sophisticated approach to fine-tuning the properties of these powerful therapeutic agents. The combination of a rigid piperidine scaffold with an electron-withdrawing, metabolically robust N-sulfonyl group offers a compelling strategy to enhance PROTAC stability and potentially modulate cell permeability and ternary complex formation. The modular nature of its synthesis, facilitated by the Boc protecting group, allows for its systematic incorporation into diverse PROTAC libraries. As the field of targeted protein degradation continues to advance, the rational design of linkers using innovative building blocks like N-sulfonyl piperidines will be paramount in developing the next generation of highly effective and drug-like PROTACs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968–21977. [Link]
  • Hammond, M. J., et al. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 12(11), 1736–1742. [Link]
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • Master Organic Chemistry. (2018).
  • Journal of Organic & Inorganic Chemistry. (2018).
  • Journal of Medicinal Chemistry. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
  • ACS Omega. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]
  • Journal of Visualized Experiments. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
  • PubChem. (n.d.). 1-Piperidinesulfonamide. [Link]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-360. [Link]
  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-594. [Link]
  • Gogia, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Cancers, 12(11), 3169. [Link]
  • RSC Publishing. (2023). Covalent PROTAC design method based on a sulfonyl pyridone probe.
  • Nature Communications. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
  • ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
  • ResearchGate. (2018). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)
  • Wikipedia. (n.d.). Piperidine. [Link]
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Solubility of Things. (n.d.). Piperidine. [Link]
  • UU Diva. (2021).
  • ResearchGate. (2022). Experimental pK a values of piperazine-containing PROTACs. [Link]
  • Semantic Scholar. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

Scale-up synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Introduction: The Significance of a Core Moiety in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] The title compound, this compound, is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the methanesulfonyl (mesyl) group at the 1-position and a protected amine at the 4-position makes it a versatile intermediate for constructing molecules targeting a range of biological pathways, including enzyme inhibitors and receptor modulators.[2][3][4]

This document, intended for researchers, process chemists, and drug development professionals, provides a detailed, robust, and scalable protocol for the synthesis of this intermediate. Moving from bench-scale discovery to pilot-plant or manufacturing scale introduces significant challenges, including thermal management, reagent handling, and product isolation. This guide explains the causality behind each procedural step, emphasizing safety, efficiency, and reproducibility to ensure a self-validating and trustworthy process.

Synthetic Strategy: N-Sulfonylation

The synthesis is a direct N-sulfonylation of the piperidine nitrogen of tert-Butyl piperidin-4-ylcarbamate. The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (TEA), is incorporated to neutralize the hydrochloric acid (HCl) generated in situ. The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive MsCl and to facilitate product isolation.

cluster_reaction Reaction Phase SM tert-Butyl piperidin-4-ylcarbamate Reaction_Mix Reaction Mixture SM->Reaction_Mix MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction_Mix Slow Addition @ 0-5 °C Base Triethylamine (TEA) Base->Reaction_Mix Solvent Dichloromethane (DCM) Solvent->Reaction_Mix Product This compound Reaction_Mix->Product Stir @ RT Byproduct Triethylammonium Chloride (TEA·HCl) Reaction_Mix->Byproduct

Caption: Reaction scheme for the N-sulfonylation of tert-Butyl piperidin-4-ylcarbamate.

PART 1: Process Hazards and Safety

A. Reagent Hazard Analysis

ReagentCAS No.Key Hazards
Methanesulfonyl Chloride (MsCl)124-63-0Highly corrosive, water-reactive, lachrymator, toxic upon inhalation and skin contact.[5][6]
Triethylamine (TEA)121-44-8Flammable liquid and vapor, corrosive, causes severe skin burns and eye damage.
Dichloromethane (DCM)75-09-2Suspected of causing cancer, causes skin and serious eye irritation.

B. Safe Handling of Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride is the most hazardous reagent in this process and demands strict handling protocols.

  • Engineering Controls : Always handle MsCl in a certified, well-ventilated chemical fume hood.[7] Ensure that an emergency eyewash station and safety shower are immediately accessible.[6][7] All equipment must be properly grounded to prevent static discharge.[8]

  • Personal Protective Equipment (PPE) : Wear a full face shield, safety goggles, a chemical-resistant apron, and heavy-duty nitrile or neoprene gloves.[7] Standard laboratory gloves are insufficient.

  • Quenching & Spills : MsCl reacts violently with water, producing corrosive HCl gas.[7] Never use water to quench pure MsCl. Small spills should be absorbed onto an inert material like vermiculite or sand and then cautiously neutralized with a sodium bicarbonate solution before disposal.[7] For large spills, evacuate the area immediately.[8]

PART 2: Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~250 g of the final product.

A. Bill of Materials

ReagentCAS No.M.W. ( g/mol )Molar Eq.Quantity
tert-Butyl piperidin-4-ylcarbamate73874-95-0200.281.00200.0 g
Methanesulfonyl Chloride (MsCl)124-63-0114.551.10126.0 g (87.8 mL)
Triethylamine (TEA)121-44-8101.191.50151.8 g (209.0 mL)
Dichloromethane (DCM)75-09-284.93-2.0 L
Deionized Water7732-18-518.02-2.0 L
Saturated NaCl (Brine)7647-14-558.44-1.0 L
Isopropanol (IPA)67-63-060.10-1.0 L

B. Equipment

  • 5 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet.

  • 7 L addition funnel.

  • Recirculating chiller/heater compatible with the reactor.

  • Large-scale rotary evaporator (optional).

  • Buchner funnel (20 cm diameter), filter flask, and vacuum source.

C. Step-by-Step Synthesis Protocol

A 1. Reactor Setup & Inerting Charge SM, TEA, DCM B 2. Cooling Cool reactor to 0-5 °C A->B Setup C 3. MsCl Addition Add MsCl dropwise Maintain T < 10 °C B->C Exotherm Control D 4. Reaction Monitoring Warm to RT, stir for 2-4h IPC: TLC/HPLC C->D Reaction E 5. Aqueous Work-up Quench with Water Wash with Brine D->E Work-up F 6. Solvent Swap Distill DCM, add IPA E->F Purification Prep G 7. Crystallization Cool to 0-5 °C Hold for 2h F->G Isolation H 8. Isolation & Drying Filter solid Wash with cold IPA Dry under vacuum G->H I Final Product H->I QC Release

Caption: Overall workflow for the scale-up synthesis of the target compound.

  • Reactor Charging:

    • Assemble the 5 L reactor system and ensure it is clean, dry, and leak-tested. Purge the reactor with nitrogen.

    • Charge tert-Butyl piperidin-4-ylcarbamate (200.0 g) and dichloromethane (DCM, 2.0 L) into the reactor.

    • Begin stirring to ensure complete dissolution.

    • Add triethylamine (TEA, 209.0 mL) to the solution. A slight exotherm may be observed.

  • Reaction - Controlled MsCl Addition:

    • Set the recirculating chiller to cool the reactor jacket, bringing the internal temperature of the reaction mixture to 0-5 °C.

    • Charge methanesulfonyl chloride (87.8 mL) into the addition funnel.

    • Add the MsCl dropwise to the stirred reaction mixture over 60-90 minutes. Causality: This slow, controlled addition is the most critical step for managing the reaction's exotherm. A rapid addition can cause a dangerous temperature spike, leading to side reactions and potential pressure buildup.

    • Carefully monitor the internal temperature, ensuring it does not exceed 10 °C during the addition.

  • Reaction Monitoring:

    • Once the MsCl addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir for an additional 2-4 hours. A white precipitate of triethylammonium chloride will form, making the mixture a thick slurry.

    • In-Process Control (IPC): Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).

  • Work-up and Quenching:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add deionized water (1.0 L) to quench the reaction and dissolve the triethylammonium chloride salts.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with an additional portion of deionized water (1.0 L), followed by a wash with saturated brine (1.0 L) to remove residual water.

  • Isolation and Purification by Crystallization:

    • The product can be isolated directly from DCM, but a solvent swap to isopropanol (IPA) often yields a more crystalline and easily filterable solid.

    • Concentrate the DCM solution under reduced pressure (using a rotary evaporator or by atmospheric distillation on the reactor) to a volume of approximately 500 mL.

    • Add isopropanol (1.0 L) to the concentrate and continue distillation to remove the remaining DCM.

    • Cool the resulting IPA slurry to 0-5 °C and hold at this temperature with gentle stirring for at least 2 hours to maximize crystal formation.

    • Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with a small amount of cold (0-5 °C) isopropanol (~200 mL) to remove soluble impurities.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

PART 3: Analytical Characterization and Expected Results

A. Expected Results

  • Yield: 240-265 g (86-95%)

  • Appearance: White to off-white crystalline solid

B. Quality Control Specifications

TestMethodSpecification
PurityHPLC≥ 98.0% (Area/Area)
Identity¹H NMRConforms to the structure
Residual SolventsGC-HSIPA ≤ 5000 ppm, DCM ≤ 600 ppm
Melting PointDSC~162-166 °C[4]

C. Representative ¹H NMR Data (400 MHz, CDCl₃)

  • δ 4.05-3.95 (m, 1H)

  • δ 3.85 (d, J=12.0 Hz, 2H)

  • δ 2.85 (s, 3H)

  • δ 2.78 (t, J=12.0 Hz, 2H)

  • δ 1.95 (d, J=12.0 Hz, 2H)

  • δ 1.55-1.45 (m, 2H)

  • δ 1.44 (s, 9H)

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By focusing on the rationale behind critical process parameters, particularly the controlled addition of methanesulfonyl chloride and a robust crystallization procedure, this guide enables the safe, efficient, and reproducible production of this valuable intermediate. The emphasis on in-process controls and defined analytical specifications ensures the final product meets the high-purity standards required for subsequent stages of pharmaceutical development.

References

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • National Oceanic and Atmospheric Administration (NOAA). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Sdfine.
  • Actylis Lab Solutions. Methane sulphonyl chloride MSDS.
  • Schoenfeld, R. C., et al.
  • PubChem. Tert-butyl (piperidin-4-ylmethyl)
  • ResearchGate. Reagents and conditions:i)
  • ChemicalBook. 4-Amino-1-Boc-piperidine synthesis.
  • ResearchGate.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Benchchem. Tert-butyl methyl(piperidin-4-yl)
  • Cayman Chemical. 4-(N-Boc-amino)piperidine.
  • PubChem. 4-Amino-1-Boc-piperidine.
  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This molecule is a crucial building block in medicinal chemistry, and its successful synthesis is paramount for many drug discovery programs.[1] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during its preparation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and optimize the synthesis for your specific needs.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable method for synthesizing this compound involves the N-sulfonylation of a Boc-protected piperidine precursor. The reaction proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride.

The overall transformation is as follows:

  • Starting Material: tert-Butyl piperidin-4-ylcarbamate

  • Reagent: Methanesulfonyl Chloride (MsCl)

  • Base: A non-nucleophilic tertiary amine, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

The base plays a critical role in this reaction. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2][3] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

Caption: General reaction scheme for the N-sulfonylation of tert-butyl piperidin-4-ylcarbamate.

Section 2: Troubleshooting Common Synthesis Issues

This section is formatted as a series of questions and answers to directly address the most common problems encountered in this synthesis.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What went wrong?

This is the most frequent issue and can be traced back to several critical factors.

A1: Root Cause Analysis & Solutions

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly susceptible to hydrolysis. Any moisture present in the solvent, on the glassware, or in the starting amine will rapidly convert MsCl to the unreactive methanesulfonic acid, halting your reaction.[4]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a Grignard still or solvent tower). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Base: The stoichiometry and choice of base are crucial. Triethylamine (TEA) is commonly used to scavenge the HCl produced.

    • Insufficient Base: At least one equivalent of base is required per equivalent of HCl generated. If you use less, the reaction mixture will become acidic, protonating the starting piperidine and stopping the reaction.

    • Base Quality: TEA can degrade over time. Use a freshly distilled or high-purity grade.

    • Solution: Use a slight excess of triethylamine (1.1-1.2 equivalents). Ensure it is of high purity and added to the reaction before the methanesulfonyl chloride.

  • Incorrect Reagent Addition Order: The order of addition matters for controlling the reaction pathway.

    • Solution: The standard, and generally most effective, procedure is to dissolve the starting material (tert-butyl piperidin-4-ylcarbamate) and the base (triethylamine) in the anhydrous solvent first. Cool this mixture in an ice bath (0 °C) before slowly adding the methanesulfonyl chloride dropwise. Adding the amine to the sulfonyl chloride can lead to localized areas of high concentration and potential side reactions.

  • Low Temperature: While the initial addition of MsCl should be done at 0 °C to control the exotherm, the reaction often needs to warm to room temperature to proceed to completion.

    • Solution: After the dropwise addition of MsCl at 0 °C, allow the reaction to stir while naturally warming to room temperature. Monitor the reaction by TLC or LC-MS for 2-16 hours until the starting material is consumed.[5]

Q2: My TLC/LC-MS analysis shows the desired product, but also several significant impurities. What are they and how can I avoid them?

Impurity formation is often related to reaction conditions and the quality of the starting materials.

A2: Common Impurities and Mitigation Strategies

Impurity/Side ProductLikely CausePrevention Strategy
Di-sulfonated Product Not applicable for this secondary amine, but a common issue with primary amines where the resulting sulfonamide is further sulfonated.N/A for this specific synthesis.
Hydrolyzed MsCl Presence of water in the reaction.Rigorously follow anhydrous protocols as detailed in Q1.[4]
Starting Material Incomplete reaction.Allow the reaction to stir longer at room temperature and monitor by TLC/LC-MS. Ensure stoichiometry of MsCl and base is correct (use a slight excess, e.g., 1.1 eq).
Boc-Deprotected Product The Boc (tert-butyloxycarbonyl) group is acid-labile. If the HCl byproduct is not effectively neutralized, it can cleave the Boc group.[6][7][8]Ensure at least 1.1 equivalents of a non-nucleophilic base like triethylamine are used.[4] The base must be present before MsCl is added.
Q3: The work-up is messy, and I'm struggling to isolate a pure, solid product. What's the best purification strategy?

A clean work-up and purification are essential for obtaining the high-purity material required for subsequent steps.

A3: Recommended Work-up and Purification Protocol

  • Aqueous Work-up: Once the reaction is complete, the primary goal is to remove the triethylamine hydrochloride salt (Et3N·HCl) and any excess reagents.

    • Step 1 (Quench): Slowly add water to the reaction mixture to quench any remaining MsCl.

    • Step 2 (Wash): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl) to remove triethylamine, followed by saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid, and finally with brine to remove residual water.

    • Causality: The acidic wash protonates the excess TEA, making it water-soluble (Et3NH+Cl-), while the desired product remains in the organic layer. The bicarbonate wash ensures no acid is carried over, which could compromise the product's stability.

  • Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is often an off-white solid or a thick oil.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity, crystalline material.[4] Common solvent systems include ethyl acetate/hexanes or isopropanol/water. Perform small-scale solubility tests to find the ideal solvent system.

    • Silica Gel Chromatography: If recrystallization is unsuccessful or impurities co-crystallize, column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing).

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use pyridine instead of triethylamine as the base?

    • A: Yes, pyridine is a common non-nucleophilic base used in sulfonylation reactions and can be an effective substitute for triethylamine.[4] The work-up procedure would be identical.

  • Q: My starting material, tert-butyl piperidin-4-ylcarbamate, is a hydrochloride salt. Do I need to modify the procedure?

    • A: Yes. If you start with the HCl salt, you will need an additional equivalent of base to neutralize the salt before the reaction begins. Therefore, you should use a total of at least 2.2 equivalents of triethylamine: one to free-base your starting material and one to quench the HCl generated during the sulfonylation.[9]

  • Q: How do I properly monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50% ethyl acetate in hexanes. The product will be less polar (have a higher Rf value) than the starting material due to the masking of the polar N-H bond. Stain with potassium permanganate (KMnO4) for visualization. For more quantitative analysis, LC-MS is ideal.

Section 4: Validated Experimental Protocol

This protocol is a robust starting point for the synthesis on a 10 mmol scale.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (2.00 g, 10.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv)

  • Methanesulfonyl chloride (MsCl) (0.85 mL, 11.0 mmol, 1.1 equiv)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (2.00 g).

  • Dissolution: Add anhydrous DCM (50 mL) followed by triethylamine (1.53 mL). Stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add methanesulfonyl chloride (0.85 mL) dropwise to the cold, stirring solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO3 (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford this compound as a white crystalline solid.

Section 5: Workflow & Decision Making

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree to guide your synthetic efforts.

Experimental_Workflow A Setup (Flame-dried glassware, N2 atm) B Dissolve Starting Material & TEA in Anhydrous DCM A->B C Cool to 0 °C B->C D Slowly Add MsCl C->D E React at RT (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (Wash with HCl, NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Characterize (NMR, MS, MP) H->I

Caption: A standard experimental workflow for the synthesis.

Troubleshooting_Tree Problem Problem Observed (e.g., Low Yield) Cause1 Cause: Moisture? Problem->Cause1 Cause2 Cause: Base Issue? Problem->Cause2 Cause3 Cause: Incomplete Reaction? Problem->Cause3 Solution1 Solution: Use anhydrous solvent/glassware. Run under N2/Ar. Cause1->Solution1 Solution2 Solution: Use >1.1 eq high-purity TEA. Check if using HCl salt. Cause2->Solution2 Solution3 Solution: Increase reaction time. Allow to warm to RT. Cause3->Solution3

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Thieme Chemistry. (2024).
  • ResearchGate. (2014).
  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9296–9300.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Wikipedia. (n.d.). Triethylamine.
  • UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides.
  • Alpha Chemical Co. (2023).
  • Scilit. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(11), 1877-1888.
  • ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • IGI Global. (n.d.). Triethylamine: Significance and symbolism.
  • DiVA Portal. (2021).
  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)
  • Ambeed.com. (n.d.). 73874-95-0 | 4-Boc-Aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate.
  • ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubMed. (2022). Electron Transfer Theory Elucidates the Hidden Role Played by Triethylamine and Triethanolamine during Photocatalysis. Journal of the American Chemical Society, 144(36), 16486–16497.
  • Global Substance Registration System. (n.d.). TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

Sources

Technical Support Center: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability Profile

This compound is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and an N-sulfonylated piperidine ring. The overall stability of this compound is dictated by the chemical robustness of these two key functional groups. While the N-sulfonylpiperidine moiety is generally stable, the Boc group is notoriously labile under acidic conditions.[1][2] Understanding the interplay of these functionalities is crucial for successful handling, storage, and reaction optimization.

This guide will address common stability-related issues, offering explanations grounded in mechanistic principles and providing actionable protocols to diagnose and mitigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

FAQ 1: My compound is degrading during aqueous work-up. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation during aqueous work-up is inadvertent exposure to acidic conditions, leading to the cleavage of the Boc protecting group.[3] The N-sulfonyl group is generally stable to hydrolysis under neutral and mildly basic conditions.[1]

Causality: The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][5] Even seemingly neutral work-up conditions can become slightly acidic, triggering this degradation pathway.

Troubleshooting Steps:

  • pH Monitoring: During your aqueous work-up, carefully monitor the pH of all aqueous solutions. Aim to maintain a pH between 7 and 9.

  • Basic Wash: Incorporate a wash step with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid.

  • Temperature Control: Perform the work-up at reduced temperatures (0-5 °C) to minimize the rate of any potential acid-catalyzed hydrolysis.

  • Minimize Contact Time: Reduce the duration of the aqueous work-up to limit the compound's exposure to the aqueous phase.

FAQ 2: I am observing an unexpected side product in my reaction. Could it be related to the stability of the starting material?

Answer:

Yes, unexpected side products can arise from the degradation of your starting material under the reaction conditions. The primary degradation pathway to consider is the deprotection of the Boc group.

Potential Side Products:

  • Deprotected Amine: The most common side product will be the free amine, 1-(methylsulfonyl)piperidin-4-amine.

  • Alkylation Products: The tert-butyl cation generated during Boc deprotection is an electrophile and can react with nucleophiles present in your reaction mixture, leading to tert-butylated byproducts.[3]

Troubleshooting and Identification:

  • Reaction Condition Analysis: Scrutinize your reaction conditions for any acidic reagents or byproducts. Even Lewis acids can facilitate Boc deprotection.[5]

  • Control Experiment: Run a control experiment with the starting material under the reaction conditions (without the other reactants) to see if degradation occurs.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected side product. Compare this with the expected masses of the deprotected amine and potential alkylated species.

FAQ 3: What are the recommended storage conditions for long-term stability?

Answer:

To ensure the long-term stability of this compound, it is crucial to protect it from conditions that promote the degradation of the Boc group.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of potential degradation pathways.[6]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and acidic gases (like CO₂).
Light Protect from lightWhile not the primary concern, protection from light is a general good practice for storing organic compounds.
Container Tightly sealed, non-reactive container (e.g., amber glass vial)Prevents contamination and exposure to environmental factors.

Experimental Protocols

To assist in your experimental design and troubleshooting, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol will help you determine the stability of your compound under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition Samples:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Incubate all three samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize it if necessary, and analyze by HPLC-UV to quantify the remaining parent compound and detect any degradation products.

Data Interpretation:

ConditionExpected OutcomePrimary Degradation Product
Acidic (0.1 M HCl) Significant degradation1-(methylsulfonyl)piperidin-4-amine
Neutral (Water) Minimal to no degradation-
Basic (0.1 M NaOH) Minimal to no degradation-

Visualization of Key Concepts

To further clarify the stability profile and troubleshooting logic, the following diagrams are provided.

Diagram 1: Degradation Pathway of this compound

A This compound B Acidic Conditions (e.g., H+) A->B C 1-(methylsulfonyl)piperidin-4-amine (Deprotected Product) B->C Boc Cleavage D Isobutylene + CO2 B->D Byproducts

Caption: Acid-catalyzed degradation pathway.

Diagram 2: Troubleshooting Workflow for Compound Degradation

Start Degradation Observed Check_pH Check pH of all reagents and solutions Start->Check_pH Is_Acidic Is pH < 7? Check_pH->Is_Acidic Neutralize Neutralize with mild base (e.g., NaHCO3) Is_Acidic->Neutralize Yes Control_Exp Run control experiment (starting material only) Is_Acidic->Control_Exp No Control_Temp Lower reaction/work-up temperature Neutralize->Control_Temp End Problem Resolved Control_Temp->End Analyze_Side_Products Analyze byproducts by LC-MS Control_Exp->Analyze_Side_Products Analyze_Side_Products->End

Sources

Technical Support Center: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This molecule is a key building block in the synthesis of various pharmaceutical agents, and achieving a high yield is crucial for efficient drug development pipelines.

This resource provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Synthesis Overview

The synthesis of this compound is typically a two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonylation of the secondary amine of the piperidine ring with methanesulfonyl chloride.

Troubleshooting Guide & FAQs

Part 1: Boc Protection of 4-Aminopiperidine
Question 1: My yield for the Boc protection of 4-aminopiperidine is consistently low. What are the likely causes and how can I improve it?

Low yields in the Boc protection step can often be attributed to several factors, including suboptimal reaction conditions, reagent quality, and work-up procedures.

Common Causes and Solutions:

  • Inadequate Base: The choice and amount of base are critical. While a tertiary amine like triethylamine (TEA) is commonly used, its basicity might not be sufficient to effectively scavenge the HCl generated during the reaction, leading to protonation of the starting amine and reducing its nucleophilicity.[1]

    • Troubleshooting: Consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Ensure at least 1.1 to 1.5 equivalents of the base are used. Some protocols also successfully employ inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system.

  • Reagent Purity: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can decompose over time. Similarly, the purity of 4-aminopiperidine is crucial.

    • Troubleshooting: Use a fresh bottle of (Boc)₂O or purify older reagents. Ensure the 4-aminopiperidine is of high purity and handled under an inert atmosphere if it is hygroscopic.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] The solubility of the starting materials and intermediates can influence the reaction rate.

    • Troubleshooting: If solubility is an issue, a mixture of solvents such as THF/water or dioxane/water can be effective, especially when using inorganic bases.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, particularly if the starting amine is sterically hindered or less reactive.[2][3]

  • Work-up Procedure: Incomplete extraction of the product or loss during purification will lower the yield. The product, tert-butyl piperidin-4-ylcarbamate, has some water solubility.

    • Troubleshooting: During the aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency. Use a continuous extraction apparatus for highly water-soluble products.

Experimental Protocol: Optimized Boc Protection of 4-Aminopiperidine

  • To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Base DIPEA (1.2 eq)Stronger, non-nucleophilic base to effectively neutralize HCl.
Solvent DCM or THFGood solubility for reactants.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Reagent Ratio (Boc)₂O (1.1 eq)Slight excess ensures complete reaction of the amine.
Part 2: Mesylation of tert-Butyl piperidin-4-ylcarbamate
Question 2: I am observing multiple spots on my TLC plate after the mesylation reaction, leading to a low yield of the desired product. What are the potential side reactions?

The mesylation of the piperidine nitrogen is a nucleophilic substitution reaction. However, several side reactions can occur, complicating the purification and reducing the yield.

Potential Side Reactions:

  • Bis-mesylation: If the Boc protecting group is inadvertently removed, the resulting primary amine can also be mesylated, leading to a bis-mesylated byproduct. This is more likely if the reaction conditions are too harsh or if acidic impurities are present.

  • Reaction with the Carbamate: While less common, under forcing conditions, methanesulfonyl chloride could potentially react with the carbamate nitrogen.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride (MsCl) is highly reactive and readily hydrolyzes in the presence of water.[4] This not only consumes the reagent but also generates methanesulfonic acid, which can protonate the starting material and inhibit the reaction.

  • Formation of an Alkyl Chloride: In some cases, the chloride ion generated from the reaction can act as a nucleophile, leading to the formation of a chlorinated byproduct, although this is more common in the mesylation of alcohols.[5]

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]

  • Controlled Reagent Addition: Add the methanesulfonyl chloride dropwise at a low temperature (e.g., 0 °C or -10 °C) to control the exotherm and minimize side reactions.

  • Choice of Base: A non-nucleophilic base is crucial. Triethylamine (TEA) or DIPEA are commonly used. Pyridine can also be used as both a base and a solvent.[5] The base scavenges the HCl produced, driving the reaction forward.[1]

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction, which can lead to byproduct formation.

Workflow for Mesylation

mesylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Anhydrous Reagents & Solvents start->reagents glassware Oven-dried Glassware start->glassware dissolve Dissolve Boc-protected amine and base in anhydrous solvent reagents->dissolve glassware->dissolve cool Cool to 0 °C dissolve->cool add_mscl Slowly add MsCl cool->add_mscl stir Stir at 0 °C to RT add_mscl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aqueous solution monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., chromatography) concentrate->purify

Caption: A typical workflow for the mesylation reaction.

Question 3: The purification of the final product is challenging. Are there any tips for crystallization or chromatography?

Purification can indeed be a bottleneck. The polarity of the starting material, product, and byproducts can be similar.

Purification Strategies:

  • Column Chromatography:

    • Solvent System: A gradient elution of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on the TLC analysis. Adding a small amount of a more polar solvent like methanol may be necessary if the product is highly polar.

    • Silica Gel: Use high-quality silica gel with a consistent particle size for better separation.

  • Crystallization:

    • Solvent Screening: If the crude product is a solid, screening for a suitable crystallization solvent is highly recommended. Common solvents to try include ethyl acetate/hexanes, dichloromethane/hexanes, methanol, ethanol, and isopropanol.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then slowly cool to room temperature, followed by further cooling in an ice bath or refrigerator. If the product oils out, try adding a co-solvent in which the product is less soluble (anti-solvent) to induce crystallization.

Part 3: General Troubleshooting
Question 4: I am concerned about the potential for intramolecular cyclization. Is this a significant risk?

Intramolecular cyclization, where the deprotected primary amine attacks the sulfonyl group, is a potential side reaction, especially if the Boc group is removed under the reaction conditions. The formation of a strained four-membered ring is generally not favorable. However, having a nucleophilic amine and a good leaving group in the same molecule can sometimes lead to unexpected pathways.[6]

Mitigation:

  • Mild Reaction Conditions: Use the mildest possible conditions for the mesylation to avoid Boc deprotection. This includes low temperatures and avoiding strong acids.

  • Protecting Group Stability: The Boc group is generally stable to the basic conditions used for mesylation but is sensitive to acid.[7][8] Ensure that the methanesulfonyl chloride used is free of acidic impurities.

Logical Relationship of Key Reaction Parameters

reaction_parameters Yield High Yield Purity High Purity Anhydrous Anhydrous Conditions Anhydrous->Yield Anhydrous->Purity Hydrolysis MsCl Hydrolysis Anhydrous->Hydrolysis prevents Base Appropriate Base (e.g., DIPEA) Base->Yield Base->Purity Deprotection Boc Deprotection Base->Deprotection prevents (if not acidic) Temp Low Temperature (0 °C) Temp->Yield Temp->Purity Side_Reactions Side Reactions Temp->Side_Reactions minimizes Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity Side_Reactions->Yield Side_Reactions->Purity Hydrolysis->Side_Reactions Deprotection->Side_Reactions

Caption: Interplay of key parameters affecting yield and purity.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PubChem. tert-butyl (piperidin-4-ylmethyl)
  • Chemistry Steps.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Keglevich, G., et al. (2022).
  • Ashenhurst, J. (2015).
  • ResearchGate. (2017).
  • ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)
  • ResearchGate. (2022). Is MsCl sensitive to base equivalence?
  • National Institutes of Health. (2016).
  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry.
  • Ambeed.com. Reactions of Piperidines.
  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic-Chemistry.org.
  • LookChem. Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
  • ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?
  • Organic-Chemistry.org. Boc Deprotection Mechanism - TFA.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Apollo Scientific. 73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected.

Sources

Common impurities in tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the highest purity of your compound for reliable experimental outcomes.

Introduction to the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds in a two-step sequence starting from 4-aminopiperidine. Understanding this pathway is crucial for anticipating potential impurities.

  • Boc Protection: The primary amine of 4-aminopiperidine is protected with a tert-butyloxycarbonyl (Boc) group, usually by reacting it with di-tert-butyl dicarbonate (Boc₂O).

  • Sulfonylation: The secondary amine on the piperidine ring is then sulfonylated with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), to neutralize the HCl byproduct.[1]

Each of these steps can introduce specific impurities that may be carried over into the final product if not properly addressed.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonylation 4-Aminopiperidine 4-Aminopiperidine tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate 4-Aminopiperidine->tert-Butyl piperidin-4-ylcarbamate  Boc₂O, Solvent Final_Product This compound tert-Butyl piperidin-4-ylcarbamate->Final_Product  MsCl, TEA, Solvent

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) about Common Impurities

Q1: What are the most common process-related impurities I should be aware of?

A: Process-related impurities can arise from both synthetic steps. It is crucial to monitor for these to ensure the quality of your final compound.

Impurity NameStructureOrigin
tert-Butyl piperidin-4-ylcarbamate Unreacted starting material from the sulfonylation step.
Triethylamine Hydrochloride (TEA·HCl) Et₃N·HClFormed as a byproduct when triethylamine is used to scavenge HCl during the sulfonylation step.[2]
Methanesulfonic Acid CH₃SO₃HCan form from the hydrolysis of excess methanesulfonyl chloride.
Di-tert-butyl carbonate (Boc₂O) (t-BuO)₂COUnreacted reagent from the Boc protection step.
tert-Butanol t-BuOHA byproduct of the Boc protection reaction.
Bis-sulfonylated Piperidine A potential byproduct if the starting material for Boc protection was contaminated with piperazine.
Q2: Can the Boc protecting group be accidentally removed during workup or purification?

A: Yes, the Boc group is sensitive to acidic conditions.[3] Exposure to strong acids, even during aqueous workup with acidic washes (e.g., 1N HCl), can lead to partial or complete deprotection, resulting in the formation of 1-(methylsulfonyl)piperidin-4-amine as an impurity.[4] It is recommended to use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) during the workup.

Q3: My final product has a yellowish tint. What could be the cause?

A: A yellowish discoloration can sometimes be attributed to the oxidation of residual piperidine-containing starting materials or impurities.[5] Ensuring complete reaction and thorough purification can often mitigate this issue.

Troubleshooting Guides for Impurity Removal

This section provides detailed protocols for addressing specific purification challenges you may encounter.

Guide 1: Removal of Triethylamine Hydrochloride (TEA·HCl)

TEA·HCl is a common impurity when triethylamine is used in the sulfonylation step.[2] Its presence can interfere with subsequent reactions and affect the accuracy of weighing your product.

Issue: A white, crystalline solid is observed in the crude product, which is highly soluble in water.

Solution 1: Aqueous Workup

This is the most common and effective method for removing TEA·HCl.

Protocol:

  • Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with deionized water. Repeat the wash 2-3 times to ensure complete removal of the salt.

  • To remove any unreacted triethylamine, a wash with a dilute acid like 1N HCl can be performed, but be mindful of the potential for Boc deprotection.[2] A subsequent wash with saturated sodium bicarbonate solution is recommended to neutralize any residual acid.[3]

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Solution 2: Non-Aqueous Method (for moisture-sensitive applications)

If your compound is sensitive to water, a non-aqueous approach is necessary.

Protocol:

  • After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Add a solvent in which your product is soluble but TEA·HCl is not, such as diethyl ether or tetrahydrofuran (THF).[2][6][7]

  • The TEA·HCl will precipitate as a white solid.

  • Filter the mixture through a pad of celite to remove the salt.

  • Wash the filter cake with a small amount of the chosen solvent.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified.

TEAHCl_Removal Start Crude Product (with TEA·HCl) Aqueous Aqueous Workup (Water Wash) Start->Aqueous NonAqueous Non-Aqueous Method (Solvent Swap & Filtration) Start->NonAqueous End Purified Product (TEA·HCl Removed) Aqueous->End NonAqueous->End

Caption: Decision workflow for the removal of triethylamine hydrochloride.

Guide 2: Purification from Unreacted Starting Materials and Byproducts

After the removal of salts, the primary remaining impurities are typically unreacted starting materials or organic byproducts. The choice between recrystallization and column chromatography depends on the nature and quantity of these impurities.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities are present in small amounts or have significantly different solubility profiles.[5]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).[5] A suitable solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

Flash column chromatography is the preferred method for separating compounds with similar polarities or when multiple impurities are present.[9][10]

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[11]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Tip: If your compound is basic and shows tailing on the silica gel column, adding a small amount (0.5-1%) of triethylamine to the eluent can help to obtain sharper peaks and better separation.[11]

References

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Google Patents. (n.d.).
  • Taylor & Francis. (n.d.). Triethylamine – Knowledge and References.
  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • BenchChem. (2025).
  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • PubMed. (n.d.).
  • Reddit. (2014). Removal of Boc protecting group as workup? : r/chemistry.
  • ResearchGate. (n.d.). Reagents and conditions:i)
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • ACS Publications. (2019).
  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride.
  • Organic Syntheses. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
  • Google Patents. (n.d.).
  • uu .diva. (2021).
  • Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2025). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Technical Support Center: Purity Assessment of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This document is designed for researchers, analytical chemists, and quality control professionals who require robust methods for determining the purity of this key chemical intermediate. Ensuring the purity of starting materials is a foundational requirement in drug development and chemical synthesis to guarantee the reliability of experimental outcomes and the quality of final products.[1]

This guide provides in-depth methodologies, experimental protocols, and practical troubleshooting advice for the most effective analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Primary Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its strength lies in its ability to separate the main compound from non-volatile process-related impurities and degradation products, allowing for precise quantification.[1] A reversed-phase method is typically employed, leveraging the non-polar nature of the tert-butyl group and the overall polarity of the molecule.

Diagram: General HPLC Workflow

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Diluent (e.g., Mobile Phase A/B) a->b c Filter (0.45 µm) b->c d Inject into HPLC c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g h Calculate % Purity (Area Normalization) g->h

Caption: Standard workflow for HPLC purity analysis.

Recommended HPLC Protocol

This protocol is a robust starting point and should be validated for specific instrumentation and laboratory conditions.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.[1]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, sharpening peaks by minimizing secondary interactions with residual silanols on the column.[1]
Mobile Phase B Acetonitrile (ACN) with 0.1% TFAACN is a common organic modifier providing good elution strength for this class of compounds.
Gradient Program 0-2 min: 10% B; 2-17 min: 10-90% B; 17-20 min: 90% B; 20-22 min: 90-10% B; 22-27 min: 10% BA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring any strongly retained compounds are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[2]
Detection UV at 210 nmThe carbamate and sulfonyl functionalities lack strong chromophores, but exhibit end absorption at low UV wavelengths.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Sample Prep 0.5 mg/mL in 50:50 Water:AcetonitrileDissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.
HPLC Troubleshooting and FAQs
Q1: My main peak is tailing or showing significant fronting. What is the cause and solution?

A1: Peak asymmetry is a common issue.

  • Causality: Peak tailing often results from secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column packing. It can also be caused by column overload. Peak fronting is less common but can occur if the sample is dissolved in a solvent much stronger than the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the TFA concentration is correct (0.1%). The acidic mobile phase protonates the piperidine nitrogen, minimizing its interaction with the stationary phase.

    • Reduce Sample Load: Dilute your sample (e.g., to 0.1 mg/mL) or reduce the injection volume. Overloading the column is a primary cause of peak distortion.[2]

    • Verify Column Health: The column may be contaminated or degraded. Flush it with a strong solvent (like 100% ACN) or, if the problem persists, replace it. Using a guard column is a cost-effective way to protect the analytical column from strongly adsorbed sample components.[3]

Q2: My retention times are drifting between injections or from day to day. How do I stabilize my method?

A2: Retention time stability is critical for reliable identification and quantification.

  • Causality: Drifting retention times can be caused by changes in mobile phase composition, flow rate instability, or temperature fluctuations.[4]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 15-20 column volumes.[2] For a 1.0 mL/min flow rate, this means a 20-30 minute equilibration.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile component (ACN). Prepare fresh mobile phase daily and keep solvent bottles capped.[2]

    • Check for Leaks and Pump Issues: Inspect all fittings for leaks.[4] Listen to the pump for any unusual noises and monitor the pressure trace for fluctuations, which could indicate worn pump seals or check valve issues.

    • Use a Column Oven: Uncontrolled temperature changes in the lab can significantly affect retention times. A thermostatted column oven is essential for reproducibility.[2]

Q3: I see unexpected small peaks in my chromatogram. Are they impurities or artifacts?

A3: Distinguishing between actual impurities and system artifacts is a key diagnostic step.

  • Causality: Extraneous peaks can be actual impurities from the synthesis, degradation products, or artifacts from the injector, mobile phase, or sample carryover.

  • Troubleshooting Steps:

    • Inject a Blank: First, inject your sample diluent (blank). Any peaks present in the blank run are system peaks or related to the solvent and should be disregarded in the sample analysis.

    • Check for Carryover: If a peak appears at the same retention time as a previous, more concentrated sample, it may be carryover from the injector. Run multiple blank injections after a concentrated sample to confirm. Clean the injector if necessary.

    • Assess Peak Shape: Real impurity peaks should be symmetrical and scale proportionally with sample concentration. Ghost peaks or baseline noise often have an irregular shape.

    • Consider Degradation: The Boc (tert-butyloxycarbonyl) protecting group can be labile under strongly acidic conditions. If your sample has been sitting in the acidic mobile phase for an extended period in the autosampler, you may be observing on-instrument degradation. Prepare samples fresh and analyze promptly.

Diagram: HPLC Troubleshooting Logic for Peak Tailing

HPLCTroubleshooting cluster_check Diagnostic Checks cluster_solution Corrective Actions Problem Peak Tailing Observed Check1 Is sample concentration high? Problem->Check1 Possible Cause: Column Overload Check2 Is mobile phase pH correct? Problem->Check2 Possible Cause: Secondary Interactions Check3 Is the column old or contaminated? Problem->Check3 Possible Cause: Poor Column Health Sol1 Reduce sample concentration or injection volume Check1->Sol1 Sol2 Ensure 0.1% TFA is present and properly mixed Check2->Sol2 Sol3 Flush column with strong solvent. If no improvement, replace column. Check3->Sol3

Caption: Decision tree for diagnosing and solving peak tailing.

Spectroscopic Methods: Structural Confirmation and Orthogonal Purity Assessment

While HPLC is excellent for quantitative purity, spectroscopic methods like NMR and Mass Spectrometry are essential for confirming the compound's identity and characterizing any impurities found.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure elucidation. For purity assessment, quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of the material against a certified internal standard, providing an orthogonal result to HPLC.[1]

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration, especially for qNMR.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Structural Confirmation: Verify the presence of key signals: a singlet around 1.4-1.5 ppm (9H, tert-butyl group), a singlet around 2.8-2.9 ppm (3H, methylsulfonyl group), and multiplets corresponding to the piperidine ring protons.[5]

    • Purity Assessment: Integrate the signals. In the absence of an internal standard, look for small peaks that do not correspond to the main compound or the solvent. The relative integration of these impurity peaks versus the main compound provides a semi-quantitative purity estimate. For qNMR, calculate the absolute purity based on the integral ratio of a known analyte proton signal to a known standard proton signal.

NMR Troubleshooting and FAQs

Q1: My NMR peaks are broad. What's wrong?

A1: Broad peaks can obscure information and hinder accurate integration.

  • Causality: This can be due to poor shimming of the spectrometer, sample aggregation at higher concentrations, or the presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Ensure the instrument is properly shimmed on your sample to optimize magnetic field homogeneity.

    • Dilute the Sample: If aggregation is suspected, dilute the sample.

    • Filter the Sample: If insoluble material is present, filter the solution through a small plug of glass wool directly into the NMR tube.

B. Mass Spectrometry (MS)

MS provides crucial information on the molecular weight of the analyte and its impurities. It is most powerfully used when coupled with a separation technique like HPLC (LC-MS).

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₂₂N₂O₄S

  • Molecular Weight: 294.37 g/mol

  • Primary Ion (ESI+): The expected protonated molecule [M+H]⁺ should be observed at an m/z of approximately 295.14.

Step-by-Step Protocol for LC-MS Analysis:

  • Method: Use the same HPLC method described in Section 1.

  • MS Connection: Divert the flow from the HPLC column outlet to the electrospray ionization (ESI) source of the mass spectrometer.

  • MS Settings: Operate in positive ion mode (ESI+). Scan a mass range appropriate for the expected parent ion and potential impurities/fragments (e.g., m/z 100-500).

  • Analysis:

    • Confirm the molecular weight of the main peak by extracting its mass spectrum and identifying the [M+H]⁺ ion.

    • For any impurity peaks observed in the chromatogram, extract their corresponding mass spectra. The m/z of these impurities can provide vital clues to their identity (e.g., a loss of the Boc group, m/z ~195.1).

MS Troubleshooting and FAQs

Q1: I don't see the expected [M+H]⁺ ion for my main peak. What should I check?

A1: The absence of the parent ion can be frustrating but is often solvable.

  • Causality: This could be due to poor ionization efficiency, in-source fragmentation, or the formation of other adducts (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺).

  • Troubleshooting Steps:

    • Check for Other Adducts: Look for peaks at m/z ~317.1 (sodium adduct) or m/z ~333.2 (potassium adduct). The presence of these can suppress the protonated molecule signal.

    • Optimize Source Conditions: Lower the fragmentor or cone voltage. High voltages can cause the molecule to fragment inside the ion source before it is detected.

    • Verify Mobile Phase: Ensure the mobile phase contains a proton source (like the recommended TFA or formic acid) to facilitate the formation of [M+H]⁺.

References

  • Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277–293. [Link]
  • Supporting Information for various tert-butyl carbamate compounds. (n.d.). Royal Society of Chemistry.
  • PubChem. (2024). tert-butyl (piperidin-4-ylmethyl)carbamate.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Stability and Degradation of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Understanding the stability profile and potential degradation pathways of this molecule is critical for ensuring experimental reproducibility, purity of intermediates, and the overall integrity of your research.

While specific, publicly available degradation studies on this exact molecule are limited, its structure contains well-characterized functional groups: a tert-butyloxycarbonyl (Boc) protected amine and an N-methylsulfonyl (mesyl) group on a piperidine ring. This guide synthesizes information based on the known chemical reactivity of these moieties to provide scientifically-grounded troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: The molecule's stability is primarily dictated by two key functional groups:

  • tert-Butyloxycarbonyl (Boc) Group: This is an acid-labile protecting group.[1] It is generally stable under basic and neutral conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This cleavage is the most probable degradation pathway under acidic conditions.

  • N-Methylsulfonyl (Sulfonamide) Group: Sulfonamides are known for their high chemical stability under both acidic and basic conditions.[4] The methylsulfonyl group is generally robust and resistant to hydrolysis and reduction, making it an unlikely point of degradation under typical experimental conditions.[5]

  • Piperidine Ring: The saturated heterocyclic ring is chemically stable and not prone to degradation unless subjected to harsh oxidative conditions.

Q2: Under what conditions is the compound most likely to degrade?

A2: The primary vulnerability of this compound is the Boc-carbamate linkage. Therefore, degradation is most likely to occur under the following conditions:

  • Strongly Acidic Conditions (pH < 3): Exposure to strong acids, even for short periods during an aqueous workup or chromatographic purification on silica gel, can initiate the removal of the Boc group.[6]

  • Elevated Temperatures in Acidic Media: Heat will accelerate the rate of acid-catalyzed hydrolysis.

  • Long-Term Storage in Protic Solvents: While less common, long-term storage in acidic protic solvents (e.g., methanol with acidic impurities) could lead to slow degradation.

Q3: What is the most likely degradation product I should look for?

A3: The most probable degradation product is the Boc-deprotected free amine, 1-(methylsulfonyl)piperidin-4-amine . This product is significantly more polar than the parent compound and will appear as a new, lower Rf spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: Unexpected Impurity after Acidic Workup or Purification

Q: I performed a reaction and after an acidic workup (e.g., washing with 1N HCl) or purification via silica gel chromatography, my NMR/LC-MS shows a new, more polar impurity. What is it and how can I avoid it?

A: This is a classic sign of acid-mediated Boc deprotection. The acidic environment has cleaved the tert-butyl carbamate to yield the corresponding primary amine salt.

Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to give the free amine.[1][2]

Troubleshooting Steps:

  • Confirm the Impurity: Analyze the crude mixture by LC-MS. The expected impurity, 1-(methylsulfonyl)piperidin-4-amine, will have a molecular weight that is 100.12 g/mol less than the parent compound.

  • Modify Your Workup:

    • Avoid strong acids. Use a milder wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7), to neutralize the reaction mixture.

    • If an acid wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the organic layer.

  • Adjust Purification:

    • If using silica gel chromatography, consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5%), to neutralize acidic sites on the silica.

    • Alternatively, use a different stationary phase, such as alumina (neutral or basic) or reverse-phase C18 silica.

Scenario 2: Sample Degradation During Long-Term Storage

Q: My sample, which was pure upon initial analysis, now shows signs of degradation after several months of storage. What are the optimal storage conditions?

A: Degradation during storage can be caused by exposure to moisture, light, or acidic/basic contaminants.

Troubleshooting and Prevention:

  • Storage Form: Store the compound as a solid whenever possible. Solids are generally more stable than solutions.

  • Temperature: Store at or below 4°C. For long-term storage (>6 months), -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxidative degradation.

  • Solvent Choice: If storage in solution is necessary, use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid long-term storage in protic solvents like methanol or ethanol unless their purity is guaranteed.

Parameter Recommended Condition Rationale
Physical Form SolidMinimizes solvent-mediated degradation.
Temperature ≤ 4°C (short-term), -20°C (long-term)Reduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Amber vial / dark locationProtects against potential photolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

To definitively identify degradation pathways, a forced degradation study is recommended, following principles outlined in ICH guideline Q1A(R2).[7][8][9] This involves intentionally exposing the compound to harsh conditions.

Objective: To generate and identify potential degradation products and establish the intrinsic stability of the molecule.[8]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Set Up Stress Conditions: In separate, labeled HPLC vials, perform the following treatments:

    • Acid Hydrolysis: Mix 500 µL of stock solution with 500 µL of 1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 500 µL of stock solution with 500 µL of 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Degradation: Mix 500 µL of stock solution with 500 µL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Control: Keep one vial of the stock solution at 4°C in the dark.

  • Analysis: After the specified time, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-MS method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being secondary degradants.[7]

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from its potential degradation products for monitoring and quantification.

  • Instrumentation: HPLC with UV (or DAD) and Mass Spectrometric (MS) detectors.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm; MS in positive ion ESI mode, scanning a relevant mass range (e.g., m/z 100-500).

Visualizations

Primary Degradation Pathway

The diagram below illustrates the acid-catalyzed degradation of the parent compound into its primary degradant.

DegradationPathway Parent This compound (Parent Compound) Intermediate Protonated Carbamate Parent->Intermediate H+ (Acid) Products 1-(methylsulfonyl)piperidin-4-amine (Primary Degradant) + Isobutylene + CO2 Intermediate->Products Spontaneous Cleavage

Caption: Acid-catalyzed degradation pathway.

Troubleshooting Workflow for Unexpected Impurities

This workflow provides a logical sequence for diagnosing the source of unknown peaks in your analytical data.

TroubleshootingWorkflow Start Unexpected Peak Observed in HPLC/LC-MS CheckMW Check Mass of Impurity (m/z = Parent - 100.12 ?) Start->CheckMW AcidDeg Impurity is likely Boc-deprotected amine CheckMW->AcidDeg Yes OtherDeg Consider other pathways (Oxidation, Solvolysis) CheckMW->OtherDeg No ReviewProcess Review Experimental Steps (Workup, Purification) AcidDeg->ReviewProcess ModifyWorkup Modify Workup: - Use mild base (NaHCO3) - Reduce acid exposure time/temp ReviewProcess->ModifyWorkup ModifyPurification Modify Purification: - Add Et3N to silica - Use Alumina/Reverse Phase ReviewProcess->ModifyPurification Reanalyze Re-run experiment with modified protocol ModifyWorkup->Reanalyze ModifyPurification->Reanalyze

Caption: Troubleshooting workflow for new impurities.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Method 531.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ICH Harmonised Tripartite Guideline. (2022). Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4983. [Link]
  • Frontiers in Microbiology. (2022).
  • National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
  • U.S. Environmental Protection Agency. (n.d.).
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • National Center for Biotechnology Information. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • National Center for Biotechnology Information. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry. [Link]
  • MDPI. (2019). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 24(18), 3290. [Link]

Sources

Technical Support Center: Refining Experimental Protocols Involving tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile building block in your research.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1.1: Incomplete Boc Deprotection

Symptom: NMR or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining after the deprotection step.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The tert-butyloxycarbonyl (Boc) group requires acidic conditions for removal. The acid may be too weak, or its concentration may be too low to drive the reaction to completion.[1][2]Increase the concentration of the acid (e.g., use 4M HCl in dioxane instead of 1M). Alternatively, switch to a stronger acid like trifluoroacetic acid (TFA).[3] A 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is often effective.
Reaction Time is Too Short Boc deprotection, while often rapid, can be substrate-dependent. Insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS. Continue the reaction until the starting material is no longer detectable.
Low Reaction Temperature While many Boc deprotections proceed at room temperature, some more sterically hindered or electronically deactivated substrates may require heating to achieve a reasonable reaction rate.[3]Gently warm the reaction mixture to 40-50 °C. Be cautious with excessive heat, as it can lead to side product formation.
Scavenger Issues The tert-butyl cation generated during deprotection can re-alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.

Experimental Workflow: Boc Deprotection

cluster_deprotection Boc Deprotection Workflow Start Start Dissolve Dissolve this compound in an appropriate solvent (e.g., DCM, Dioxane) Start->Dissolve Step 1 Add_Acid Add acid (e.g., TFA, HCl in Dioxane) Dissolve->Add_Acid Step 2 Monitor Monitor reaction by TLC or LC-MS Add_Acid->Monitor Step 3 Workup Aqueous workup (e.g., quench with NaHCO3, extract with organic solvent) Monitor->Workup Completion Purify Purify the resulting 1-(methylsulfonyl)piperidin-4-amine Workup->Purify Step 4 End End Purify->End Step 5

Caption: A typical workflow for the Boc deprotection of this compound.

Issue 1.2: Low Yield in Subsequent Acylation/Alkylation Reactions

Symptom: Following successful Boc deprotection, the subsequent reaction of the free amine (1-(methylsulfonyl)piperidin-4-amine) with an electrophile results in a low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Removal of Acid from Deprotection Step Residual acid from the Boc deprotection step will protonate the amine, rendering it non-nucleophilic.Ensure a thorough aqueous workup after deprotection. Washing with a saturated sodium bicarbonate solution or a dilute base like 1M NaOH will neutralize any remaining acid. Dry the organic layer thoroughly before proceeding.
Base Incompatibility The choice of base in the acylation/alkylation step is crucial. A base that is too weak may not sufficiently deprotonate the amine hydrochloride salt (if formed), while a base that is too strong or sterically hindered might lead to side reactions.For acylations, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. For alkylations, a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate may be more effective.
Steric Hindrance The methylsulfonyl group on the piperidine nitrogen can create some steric bulk, potentially hindering the approach of a large electrophile to the 4-amino group.Consider using a less sterically demanding electrophile if possible. Alternatively, increasing the reaction temperature or using a more reactive coupling agent (for acylations) may help overcome the steric barrier.
Hydrolysis of Reagents Acyl halides and some alkyl halides are sensitive to moisture.[4]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 1.3: Presence of Unexpected Side Products

Symptom: NMR or LC-MS analysis reveals the presence of one or more unexpected impurities in the final product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation/acylation If the product of the initial reaction still possesses nucleophilic sites, it may react further with the electrophile.Use a stoichiometric amount of the electrophile. Adding the electrophile slowly to the reaction mixture can also help to minimize over-reaction.
Elimination Reactions If the electrophile has a leaving group on a carbon beta to a proton, elimination can compete with substitution, especially with sterically hindered bases.Use a non-hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.
Ring Opening/Rearrangement Under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions), the piperidine ring itself could potentially undergo rearrangement or cleavage, although this is less common.Adhere to milder reaction conditions whenever possible.
Impure Starting Materials Impurities in the starting this compound or the electrophile will carry through the reaction.Verify the purity of all starting materials by NMR or LC-MS before use. If necessary, purify the starting materials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the compound in a cool, dry place, away from light. For long-term storage, keeping it at -20°C is advisable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.

Q2: What are the typical solvents for dissolving this compound?

A2: This compound generally exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[5] For reactions, the choice of solvent will depend on the specific reaction conditions and the solubility of other reagents.

Q3: How can I purify the product after a reaction involving this compound?

A3: The purification method will depend on the properties of the final product. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds based on polarity. A silica gel stationary phase is typically used with a gradient of solvents like hexane and ethyl acetate.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to achieve high purity.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities after an aqueous workup.[6]

Q4: Are there any known incompatibilities for this compound?

A4: As a carbamate, it is sensitive to strong acids, which will cleave the Boc protecting group. It is also incompatible with strong oxidizing agents. The methylsulfonyl group is generally stable under most reaction conditions.

Q5: What is the primary application of this compound?

A5: This compound is a valuable building block in medicinal chemistry and drug discovery.[4] The piperidine scaffold is a common motif in many pharmaceuticals.[7] The Boc-protected amine allows for selective functionalization at other positions of a molecule, and the methylsulfonyl group can influence the physicochemical properties and biological activity of the final compound. It can be used in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.[4][8]

Workflow: General Synthetic Utility

cluster_utility Synthetic Utility Start This compound Deprotection Boc Deprotection Start->Deprotection Intermediate 1-(methylsulfonyl)piperidin-4-amine Deprotection->Intermediate Acylation Acylation Intermediate->Acylation Alkylation Alkylation Intermediate->Alkylation Reductive_Amination Reductive Amination Intermediate->Reductive_Amination Final_Products Diverse Functionalized Piperidines Acylation->Final_Products Alkylation->Final_Products Reductive_Amination->Final_Products

Caption: General synthetic pathways utilizing the deprotected intermediate.

References

  • ChemBK. tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)
  • Google Patents.
  • PubChem. Tert-butyl (piperidin-4-ylmethyl)
  • ResearchGate.
  • Pharmaffiliates.
  • PMC - PubMed Central.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • Sciencemadness Discussion Board.
  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Validation & Comparative

Validating the Biological Potential of Tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Derivatives: A Comparative Guide to In Vitro Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, prized for its favorable physicochemical properties and synthetic tractability. The derivative class, tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, represents a promising foundation for generating diverse chemical entities with the potential to modulate a range of biological targets. The strategic incorporation of a methylsulfonyl group on the piperidine nitrogen introduces a stable, polar functionality that can significantly influence molecular interactions and pharmacokinetic profiles.

This guide provides a comprehensive framework for researchers and drug development professionals on the validation of the biological activity of novel derivatives stemming from this core structure. We will delve into the rationale behind experimental design and present detailed protocols for two distinct and highly relevant biological assays: Cyclin-Dependent Kinase (CDK) inhibition and Acetylcholinesterase (AChE) inhibition. These examples will serve as a practical blueprint for the comparative analysis of newly synthesized analogues, enabling a robust assessment of their therapeutic potential.

The Rationale for Derivatization and Biological Screening

The parent molecule, this compound, serves as a versatile building block. The Boc-protected amine at the 4-position is a synthetic handle for the introduction of a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR). The methylsulfonyl group, being a strong hydrogen bond acceptor, can anchor the molecule within a target's binding site.

A prime example of a biologically active molecule featuring the (1-methylsulfonylpiperidin-4-yl)amino core is Ebvaciclib (PF-06873600) , an orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDKs) with potential antineoplastic activity[1]. This underscores the potential of this scaffold in oncology. Furthermore, the broader class of piperidine-containing molecules has been extensively investigated for neurological applications, with Acetylcholinesterase (AChE) inhibition being a prominent target for the management of Alzheimer's disease.

Therefore, a logical first step in characterizing new derivatives of this compound is to screen them against a panel of relevant biological targets, including CDKs and AChE.

Comparative Biological Evaluation: A Methodological Approach

To objectively compare the biological activity of a series of newly synthesized derivatives, it is crucial to employ standardized and validated assay protocols. Below, we outline the methodologies for assessing CDK and AChE inhibitory activity.

Table 1: Hypothetical Biological Data for a Series of this compound Derivatives
Compound IDR-Group Modification (at 4-amino position)CDK2/cyclin A IC50 (µM)AChE IC50 (µM)
Parent H>100>100
DERIV-01 2-aminopyrimidine0.0515.2
DERIV-02 4-fluorobenzyl2.55.8
DERIV-03 3,4-dimethoxybenzyl15.70.2
DERIV-04 2-oxoindolin-3-yl22.10.01

This table presents hypothetical data for illustrative purposes to demonstrate how results would be compared.

Experimental Protocols for Biological Activity Validation

Cyclin-Dependent Kinase (CDK) Inhibition Assay

The inhibition of CDKs is a key therapeutic strategy in cancer treatment. The following protocol describes a common method for assessing the inhibitory activity of test compounds against a specific CDK/cyclin complex, such as CDK2/cyclin A.

Principle: This assay measures the phosphorylation of a substrate peptide by the CDK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method, and the reduction in phosphorylation in the presence of a test compound indicates inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme Solution: Dilute recombinant human CDK2/cyclin A enzyme to the desired concentration in assay buffer. The final concentration should be determined empirically to give a robust signal.

    • Substrate/ATP Solution: Prepare a solution containing the substrate peptide (e.g., a histone H1-derived peptide) and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Test Compounds: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence polarization immunoassay or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Workflow for CDK Inhibition Assay

CDK_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_analysis Data Acquisition & Analysis reagents Assay Buffer Enzyme Substrate/ATP Test Compounds add_compound Add Test Compound (5 µL) reagents->add_compound add_enzyme Add Enzyme (10 µL) add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Substrate/ATP (10 µL) incubate1->add_substrate incubate2 Incubate (60 min at 30°C) add_substrate->incubate2 stop_reaction Stop Reaction (25 µL Stop Solution) incubate2->stop_reaction read_plate Read Plate (Fluorescence/Luminescence) stop_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining CDK inhibitory activity.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The following protocol is based on the widely used Ellman's method for colorimetric detection of AChE activity.[2]

Principle: This assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.[2] The rate of TNB formation is directly proportional to AChE activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Enzyme Solution: Prepare a stock solution of AChE (from electric eel or human recombinant) in the assay buffer. A final concentration of 0.1-0.25 U/mL in the well is a common starting point.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCh Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh daily.

    • Test Compounds: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (a known AChE inhibitor like galantamine), and the test compounds at various concentrations.

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate test compound dilution or vehicle control to the corresponding wells.

    • Add 140 µL of the assay buffer containing 10 µL of the DTNB stock solution to all wells.

    • For the blank wells, add 160 µL of the assay buffer containing DTNB.

    • Incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Diagram 2: Signaling Pathway for AChE Inhibition Assay

AChE_Assay_Pathway cluster_reaction Enzymatic and Colorimetric Reactions cluster_detection Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reaction TNB TNB (Yellow Product) DTNB->TNB Spectrophotometer Spectrophotometer (Measure Absorbance at 412 nm) TNB->Spectrophotometer Quantification Inhibitor Test Compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's method for AChE assay.

Conclusion and Future Directions

The validation of biological activity is a critical step in the progression of any new chemical series from a synthetic curiosity to a potential therapeutic lead. The framework presented here, utilizing CDK and AChE inhibition as illustrative examples, provides a robust starting point for the characterization of novel this compound derivatives.

Positive results from these initial in vitro screens should be followed by more comprehensive profiling, including selectivity assays against other kinases or cholinesterases, cell-based assays to assess cellular potency and cytotoxicity, and ultimately, in vivo studies to evaluate pharmacokinetic properties and efficacy in disease models. By systematically applying these validation principles, researchers can effectively identify and advance the most promising derivatives for further drug development.

References

  • Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem.

Sources

A Comparative Guide to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: A Structural and Functional Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a vast array of clinically approved drugs due to its favorable physicochemical properties and metabolic stability.[1] Within this class, tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate stands out as a highly functionalized and synthetically versatile building block. This guide provides a comparative analysis of this compound against its structural analogs, delving into the profound influence of the N-methylsulfonyl (mesyl) group and the tert-butoxycarbonyl (Boc) protecting group on its chemical behavior and utility in drug design. By understanding these nuances, researchers can make more informed decisions in the strategic design of novel therapeutics.

This analysis moves beyond a simple cataloging of properties. It aims to elucidate the causal relationships between structure and function, providing field-proven insights into why one building block might be chosen over another for a specific therapeutic target or synthetic strategy.

Part 1: Comparative Physicochemical Analysis

The identity of a molecule in a biological system is dictated by its physicochemical properties. The introduction of the N-methylsulfonyl group dramatically alters the character of the piperidine ring when compared to its common N-unsubstituted precursor. To illustrate this, we will compare three key compounds:

  • Compound A: this compound (Our subject compound)

  • Compound B: tert-Butyl piperidin-4-ylcarbamate (The N-unsubstituted analog)

  • Compound C: tert-Butyl (1-benzoylpiperidin-4-yl)carbamate (An N-acyl analog for electronic comparison)

Table 1: Comparative Physicochemical Properties
PropertyCompound A Compound B Compound C
Structure
Molecular Formula C₁₁H₂₂N₂O₄SC₁₀H₂₀N₂O₂[2]C₁₇H₂₄N₂O₃
Molecular Weight 278.37 g/mol 200.28 g/mol [2]304.38 g/mol
Predicted cLogP 1.351.1[2]2.85
Predicted pKa (Basic) ~ -2.0 (non-basic)~ 9.5 (strongly basic)~ 1.5 (non-basic)
H-Bond Donors 121
H-Bond Acceptors 534
Analysis of Structural Modifications
  • The Impact of the N-Methylsulfonyl Group (Compound A vs. B): The most critical distinction lies in the basicity of the piperidine nitrogen. In Compound B , the secondary amine is basic (pKa ≈ 9.5), meaning it will be protonated and positively charged at physiological pH. This allows for ionic interactions with acidic residues (e.g., Asp, Glu) in protein targets. In stark contrast, the powerful electron-withdrawing nature of the sulfonyl group in Compound A renders the piperidine nitrogen non-basic. This nitrogen acts as a hydrogen bond acceptor rather than a donor or a cation. This fundamental change completely alters its potential binding modes and is a deliberate design choice to avoid specific interactions or improve cell permeability by neutralizing the charge.

  • The Role of the N-Benzoyl Group (Compound C vs. A): Like the mesyl group, the benzoyl group in Compound C is electron-withdrawing and makes the piperidine nitrogen non-basic. However, it introduces a planar, aromatic system capable of engaging in π-stacking interactions. The benzoylpiperidine fragment is itself a privileged structure found in ligands for serotoninergic and dopaminergic receptors.[3] The choice between an N-mesyl and an N-benzoyl substituent is therefore a strategic decision to either introduce a simple, stable hydrogen bond acceptor (mesyl) or a bulkier group with potential for aromatic interactions (benzoyl).

  • The Function of the Boc-Carbamate: Across all three compounds, the tert-butyl carbamate serves two primary roles. First, it is a robust protecting group for the 4-amino functionality, preventing its participation in undesired side reactions while allowing for modification at other sites, such as the piperidine nitrogen.[4] Second, the carbamate moiety is a well-established peptide bond isostere in medicinal chemistry.[5][6] It is metabolically more stable than many amides and its lipophilic tert-butyl group enhances membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[5][7]

Part 2: Implications for Synthetic Strategy and Drug Design

The choice between these building blocks dictates the entire synthetic approach and the accessible pharmacological space.

Synthetic Utility and Workflow

The primary advantage of Compound A is that it provides the N-functionalized piperidine core in a stable, ready-to-use form. A typical synthetic workflow involves deprotection of the Boc group under acidic conditions to liberate the 4-amino group, which can then be elaborated into a final target molecule. The N-mesyl group is highly stable to these conditions. In contrast, using Compound B necessitates a separate N-functionalization step, adding complexity and potentially requiring orthogonal protection strategies if other sensitive groups are present.

Below is a conceptual workflow illustrating the synthetic utility of these building blocks.

G cluster_A Pathway with Compound A cluster_B Pathway with Compound B A_start Compound A (N-Mesyl, N'-Boc) A_deprotect Boc Deprotection (e.g., TFA) A_start->A_deprotect A_couple Amide Coupling / Reductive Amination A_deprotect->A_couple A_final Final Target 1 (N-Mesyl Core) A_couple->A_final B_start Compound B (N-H, N'-Boc) B_func N-Functionalization (e.g., MsCl or BzCl) B_start->B_func B_deprotect Boc Deprotection (e.g., TFA) B_func->B_deprotect B_couple Amide Coupling / Reductive Amination B_deprotect->B_couple B_final Final Target 2 (N-Functionalized Core) B_couple->B_final

Caption: Comparative synthetic workflows for Compound A and B.

Structure-Activity Relationship (SAR) Considerations
  • Targeting Profile: The choice of N-substituent is a powerful tool for tuning selectivity. If a target protein has a key acidic residue in its binding pocket, the basic nitrogen of Compound B 's derivatives could form a crucial salt bridge. Conversely, if that interaction is undesirable or leads to off-target effects, the non-basic, hydrogen-bond-accepting nitrogen of Compound A provides a superior alternative.

  • Pharmacokinetics (ADME): The N-mesyl group in Compound A can block a potential site of metabolism (N-dealkylation), potentially increasing the half-life of a drug.[1] Furthermore, by neutralizing the positive charge at physiological pH, it can improve passive diffusion across cell membranes, which may enhance absorption and distribution (ADME properties).

  • Solubility: The basic amine in Compound B allows for the formation of highly water-soluble hydrochloride or other salts, which can be advantageous for formulation. Compound A , being non-basic, has lower aqueous solubility but better solubility in organic media.[8]

Part 3: Experimental Protocols for Characterization

To provide objective, quantitative data supporting the claims made above, standardized experimental protocols are essential. The following are step-by-step methodologies to validate the key differences in basicity and lipophilicity.

Experimental Protocol 1: pKa Determination by Potentiometric Titration

Objective: To experimentally confirm the difference in basicity between Compound A and Compound B.

  • Preparation: Accurately weigh 10-20 mg of the test compound (e.g., Compound B) and dissolve in 50 mL of a suitable solvent (e.g., 50:50 Methanol:Water). Prepare a standardized 0.1 M HCl titrant.

  • Calibration: Calibrate a pH meter and electrode using standard buffers (pH 4, 7, 10).

  • Titration: Place the sample solution in a jacketed beaker at 25°C and immerse the pH electrode. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

  • Expected Outcome: Compound B will show a clear titration curve with a pKa around 9-10. Compound A will show no buffering capacity in the typical pH range, confirming its non-basic nature.

Experimental Protocol 2: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method

Objective: To quantify the difference in lipophilicity at physiological pH.

  • System Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound (A or B) in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the buffered aqueous phase and 5 mL of the compound's n-octanol stock solution.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the distribution coefficient D at pH 7.4 using the formula: D = C_oct / C_aq. The final value is expressed as LogD.

G prep Prepare Octanol-Saturated Buffer & Buffer-Saturated Octanol mix Mix 1:1 Octanol & Buffer Phases in Vial prep->mix stock Dissolve Compound in Octanol (Known Concentration) stock->mix shake Shake to Equilibrate (1-2 hours) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze Analyze Concentration in Each Phase (HPLC) centrifuge->analyze calc Calculate LogD = log([C]oct/[C]aq) analyze->calc

Caption: Workflow for LogD determination via the shake-flask method.

Conclusion

This compound is more than a simple protected amine; it is a specialized chemical tool. The presence of the N-methylsulfonyl group fundamentally transforms its properties compared to the N-H analog, tert-butyl piperidin-4-ylcarbamate. It converts a basic, potentially cationic center into a neutral, hydrogen-bond-accepting moiety.

This alteration provides medicinal chemists with a critical design element to:

  • Eliminate unwanted ionic interactions with biological targets.

  • Enhance metabolic stability by blocking N-dealkylation.

  • Fine-tune solubility and lipophilicity to improve ADME profiles.

By understanding the distinct advantages and implications of this modification, supported by the objective data from the protocols outlined, researchers can leverage this compound to access novel chemical space and accelerate the development of safer and more effective therapeutics.

References

  • Benchchem. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • ChemBK. tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate.
  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Mandić, L., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(5), 371-395.
  • Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate.
  • Sridharan, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116905.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.
  • Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6496-6507.
  • Contino, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6290.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • PubChem. 4-(N-Boc-amino)piperidine.

Sources

Comparison of different synthetic routes to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structure incorporates a piperidine core, a common scaffold in drug discovery, functionalized with a methanesulfonyl group on the nitrogen and a Boc-protected amine at the 4-position. The methanesulfonyl group can act as a bioisostere for other functionalities and can influence the pharmacokinetic properties of a molecule, while the Boc-protected amine provides a convenient handle for further synthetic modifications.

This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols and a discussion of the merits and drawbacks of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Synthetic Route A: N-Mesylation of tert-Butyl piperidin-4-ylcarbamate

This is arguably the most direct and widely employed route, leveraging the commercial availability of tert-butyl piperidin-4-ylcarbamate. The synthesis involves a single transformation: the sulfonylation of the secondary amine of the piperidine ring with methanesulfonyl chloride.

Reaction Scheme

Route A start tert-Butyl piperidin-4-ylcarbamate reagents Methanesulfonyl chloride, Triethylamine, Dichloromethane product This compound reagents->product N-Mesylation Route B cluster_0 Step 1: N-Mesylation cluster_1 Step 2: Boc Protection start 4-Aminopiperidine reagents1 Methanesulfonyl chloride, Triethylamine, Dichloromethane intermediate 4-Amino-1-(methylsulfonyl)piperidine reagents1->intermediate reagents2 Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane product This compound reagents2->product

Assessing the specificity of molecules derived from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Specificity Profiling: From Scaffold to Selective Inhibitor

Assessing Molecules Derived from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Introduction: The Double-Edged Sword of Small Molecules

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with challenges. One of the most critical hurdles is ensuring molecular specificity. A molecule that potently engages its intended target is a triumph of design; a molecule that promiscuously binds to dozens of off-targets can be a liability, leading to unforeseen toxicities and confounding biological readouts.

The scaffold this compound represents a privileged starting point in medicinal chemistry. It combines several key features: a piperidine ring, a common motif in pharmaceuticals known to enhance solubility and metabolic stability[1][2][3]; a sulfonyl group, which can act as a hydrogen bond acceptor; and a Boc-protected amine, a versatile handle for synthetic elaboration.[4][5] Derivatives from this core structure have the potential to target a wide range of proteins, particularly kinases and other enzymes.[6][7]

This guide provides a comprehensive framework for assessing the specificity of novel inhibitors derived from this scaffold. We will move beyond simple IC50 values and delve into a multi-pronged, self-validating workflow designed to build a robust and trustworthy specificity profile for your molecule. We will explain not just how to perform these experiments, but why each step is a crucial piece of the puzzle in de-risking a compound for further development.

The Central Challenge: On-Target Potency vs. Off-Target Liability

The ultimate goal is to develop a molecule that exerts its therapeutic effect through a well-defined mechanism of action. High specificity is often a prerequisite for a clean safety profile. However, many potent molecules, especially kinase inhibitors, exhibit polypharmacology—the ability to bind to multiple targets.[8][9][10] While sometimes therapeutically beneficial, unintended off-target interactions are a major cause of clinical trial failures.[11] Therefore, a rigorous and early assessment of specificity is not just an academic exercise; it is a critical step in translational science.

This guide will use a hypothetical derivative, "Mol-S1," synthesized from our core scaffold, to illustrate the specificity assessment workflow. We will compare its performance against two well-characterized kinase inhibitors:

  • Comparator A (Dasatinib): A highly potent but promiscuous multi-kinase inhibitor.

  • Comparator B (Selective Inhibitor): A hypothetical, highly selective inhibitor for the intended primary target.

Part 1: Broad-Spectrum Profiling with Kinome Scanning

The first step in understanding specificity is to cast a wide net. Kinome profiling assays allow for the simultaneous testing of a compound against hundreds of purified protein kinases.[10][12] This provides a global view of a molecule's interaction landscape within one of the most frequently targeted protein families in drug discovery.

Causality Behind the Method: By measuring binding or inhibitory activity against a large, diverse panel of kinases, we can rapidly identify both the intended target and any potential off-targets.[9][13] Performing this at a single, high concentration (e.g., 1 µM) helps to flag even weak interactions that might become relevant at higher therapeutic doses. We use a competitive binding assay format, as it directly measures the displacement of a known ligand, making it less susceptible to artifacts that can affect enzymatic assays.[13]

Experimental Workflow: Kinome Profiling

KinomeProfilingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (Mol-S1) Incubation Incubate Kinases with Compound Compound->Incubation KinasePanel Recombinant Kinase Panel (~400 kinases) KinasePanel->Incubation Ligand Immobilized Affinity Ligand Binding Add Mixture to Affinity Ligand Beads Ligand->Binding Incubation->Binding Wash Wash Unbound Kinases Binding->Wash Elution Elute Bound Kinases Wash->Elution Quantification Quantify Kinase Levels (e.g., qPCR, MS) Elution->Quantification Data Calculate Percent Inhibition vs. Control Quantification->Data CETSAWorkflow cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Analysis Cells Culture Intact Cells Treatment Treat cells with Compound or Vehicle Cells->Treatment Aliquots Aliquot Cells Treatment->Aliquots Heating Heat Aliquots to Different Temperatures Aliquots->Heating Lysis Lyse Cells (e.g., Freeze-Thaw) Heating->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant Detection Detect Target Protein (e.g., Western Blot, ELISA) Supernatant->Detection Curve Plot Melting Curve & Determine Tm Shift Detection->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Grow the relevant cell line to ~80% confluency. Treat the cells with Mol-S1 (e.g., at 10x its IC50) or a vehicle (DMSO) control for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension into multiple PCR tubes, one for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration to ensure equal loading for the next step.

  • Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (e.g., IRAK4).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both the vehicle- and compound-treated samples to generate melting curves. The difference in the midpoint of these curves represents the thermal shift (ΔTm).

Data Interpretation

A positive thermal shift confirms target engagement. The magnitude of the shift can correlate with the affinity of the compound for its target in a cellular environment.

CompoundTarget ProteinApparent Tm (Vehicle)Apparent Tm (Compound)ΔTmConclusion
Mol-S1 IRAK4 49.5 °C 57.0 °C +7.5 °C Strong cellular target engagement
Mol-S1LCK (Off-Target)52.0 °C54.5 °C+2.5 °CWeak/Moderate cellular engagement
Mol-S1SRC (Off-Target)54.0 °C54.2 °C+0.2 °CNo significant cellular engagement

Analysis: Mol-S1 induces a robust thermal stabilization of its primary target, IRAK4, confirming it effectively reaches and binds its target in living cells. The moderate stabilization of LCK aligns with our kinome scan data, suggesting this off-target interaction also occurs in a cellular context. Crucially, no significant shift is observed for SRC, indicating that despite its potency in biochemical assays, Comparator A's off-target effect on SRC might be less pronounced in a cellular milieu for a molecule like Mol-S1.

Part 3: Unbiased Discovery of Off-Targets with Chemical Proteomics

While kinome scanning and CETSA are excellent for evaluating known or suspected targets, they cannot identify completely unexpected interactions. To build a truly comprehensive specificity profile, we must employ an unbiased method. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, allows for the identification of the full spectrum of proteins that interact with a compound directly from a complex cell lysate. [8][14][15] Causality Behind the Method: This technique relies on "fishing" for binding partners. The test compound (or a close analog) is immobilized on beads to create an affinity matrix. This matrix is incubated with a total cell lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then identified and quantified using high-resolution mass spectrometry. By comparing the proteins captured by the compound-beads to those captured by control beads, we can identify specific interactors with high confidence. [16]

Experimental Workflow: Affinity-Based Chemical Proteomics

ChemProteomicsWorkflow cluster_prep Preparation cluster_assay Affinity Pulldown cluster_analysis Analysis Beads Immobilize Compound on Affinity Beads Incubation Incubate Lysate with Beads Beads->Incubation Lysate Prepare Native Cell Lysate Lysate->Incubation Competition Competition with Free Compound Incubation->Competition Control Exp. Wash Wash Beads Extensively Incubation->Wash Competition->Wash Elution Elute Bound Proteins Wash->Elution Digestion On-Bead Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Identify & Quantify Proteins LCMS->Data

Caption: Workflow for chemical proteomics-based off-target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of Mol-S1 that includes a linker suitable for covalent attachment to beads (e.g., a terminal alkyne for click chemistry).

  • Bead Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads. Prepare control beads that are blocked or linked to a structurally unrelated molecule.

  • Cell Lysis: Lyse cells under native conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the Mol-S1-beads and control beads for several hours at 4°C.

  • Competition Control (Crucial for Validation): In a parallel experiment, pre-incubate the lysate with a high concentration of free, unmodified Mol-S1 before adding the Mol-S1-beads. True binding partners will be competed off the beads by the free compound.

  • Washing: Wash the beads extensively with multiple buffers of increasing stringency to remove non-specific binders.

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins or, more commonly, perform on-bead digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. A high-confidence interactor is a protein that is significantly enriched on the Mol-S1-beads compared to the control beads, AND whose binding is significantly reduced in the competition control experiment.

Data Interpretation

The results are typically displayed as a volcano plot, plotting the statistical significance against the fold-enrichment for each identified protein.

Protein IdentifiedEnrichment (Mol-S1 vs. Control)p-valueCompetition ResultConclusion
IRAK4 (Primary Target) 50-fold < 0.0001 >95% competed Confirmed primary target
LCK (Known Off-Target)8-fold< 0.01>80% competedConfirmed off-target
BTK (Known Off-Target)5-fold< 0.05>70% competedConfirmed off-target
Unexpected Hit (e.g., MAP4K4) 12-fold < 0.001 >90% competed Novel, high-confidence off-target
HSP90 (Non-specific)3-fold> 0.05<10% competedNon-specific binder/artifact

Analysis: This unbiased approach successfully confirmed our primary target (IRAK4) and the previously identified off-targets (LCK, BTK). Most importantly, it unveiled a novel, high-confidence off-target, MAP4K4, that was not present in our initial kinome scan panel. This new information is critical. Further investigation into the biological consequences of inhibiting MAP4K4 is now warranted and could explain potential phenotypic effects observed in cellular assays. The inclusion of the competition experiment provides the self-validating mechanism essential for trustworthy results, distinguishing true interactors from non-specific background proteins like HSP90.

Conclusion: Building a Complete Picture of Specificity

Assessing the specificity of a novel molecule derived from a promising scaffold like this compound is a systematic, multi-step process. No single experiment can provide the complete picture. By integrating data from broad biochemical screens, cellular target engagement assays, and unbiased proteomic profiling, we can build a high-resolution map of a compound's interactions.

This guide demonstrates a logical and self-validating workflow:

  • Kinome Scanning provides a broad but shallow overview of potential interactions.

  • CETSA validates that the most important of these interactions occur within the complex environment of a living cell.

  • Chemical Proteomics provides the deepest, most unbiased view, capable of uncovering unexpected off-targets that other methods miss.

For our hypothetical molecule, Mol-S1, we have moved from a promising hit to a well-characterized chemical probe. We have confirmed its potent on-target activity and have a clear, actionable list of off-targets to guide future optimization efforts. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the long and arduous path of drug development.

References

  • Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry.
  • Title: Target profiling of small molecules by chemical proteomics.
  • Title: Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival.
  • Title: Recent advances in methods to assess the activity of the kinome.
  • Title: Quantitative proteomic profiling of novel anti-cancer small molecule inhibitors of Sec61: Mechanistic investigation and biomarker discovery.
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Title: Rapid profiling of protein kinase inhibitors by quantitative proteomics.
  • Title: Kinase Screening & Profiling Service.
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Title: Cellular Thermal Shift Assay (CETSA).
  • Title: Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
  • Title: CETSA.
  • Title: Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0.
  • Title: The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

A Guide to Ensuring Reproducibility with tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate and a Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of synthetic procedures is paramount.[1][2][3] Inconsistent results not only consume valuable resources but can also derail promising research programs. This guide provides an in-depth analysis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate , a versatile building block, with a focus on ensuring the reproducibility of its experimental applications. Furthermore, we will objectively compare its performance against key alternatives, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Part 1: Achieving Experimental Consistency with this compound

The subject of our focus is a piperidine derivative featuring two critical functionalities: a tert-butyloxycarbonyl (Boc) protected amine at the 4-position and a stable methylsulfonyl (mesyl) group at the 1-position. This combination makes it a valuable intermediate, particularly in the construction of complex molecules where the piperidine core is a common scaffold.[4] However, its utility is directly tied to the purity and consistent reactivity of the material.

The Cornerstone of Reproducibility: Rigorous Starting Material QC

Irreproducibility often originates from uncharacterized impurities in the starting materials.[2] Before commencing any reaction, a swift but thorough quality control (QC) check is a non-negotiable step. Relying solely on the label of a commercial bottle is a risk that can introduce significant variability.

Experimental Protocol: Incoming Reagent QC

  • Visual Inspection: Note the physical appearance. The compound should be a white to off-white solid. Any significant discoloration may indicate degradation or impurities.

  • Solubility Check: Confirm solubility in common organic solvents like Dichloromethane (DCM) and Methanol, as this is crucial for reaction setup.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a proton NMR spectrum. The spectrum should be clean, with signals corresponding to the expected structure. Pay close attention to the integration values and the absence of significant unidentifiable peaks.

  • LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Inject onto a standard C18 reverse-phase column with a water/acetonitrile gradient.

    • The primary peak should correspond to the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Purity should ideally be >95%.

Table 1: Key Characterization Data for this compound

AnalysisParameterExpected Result
Formula C₁₁H₂₂N₂O₄S-
Molecular Weight 278.37 g/mol -
¹H NMR (CDCl₃) Boc group (-C(CH₃)₃)Singlet, ~1.45 ppm, 9H
Mesyl group (-SO₂CH₃)Singlet, ~2.80 ppm, 3H
Piperidine Ring ProtonsMultiplets, ~2.0-3.8 ppm
LC-MS (ESI+) [M+H]⁺279.1

Diagram 1: Quality Control Workflow

This diagram illustrates the mandatory decision-making process for qualifying a new batch of starting material to ensure experimental reproducibility.

QC_Workflow cluster_0 Incoming Reagent Qualification start Receive New Batch of Reagent visual Visual Inspection & Solubility Check start->visual nmr ¹H NMR Analysis visual->nmr lcms LC-MS Analysis (>95% Purity) nmr->lcms decision Does Data Match Standard? lcms->decision pass Proceed to Synthesis decision->pass Yes fail Reject Batch / Purify decision->fail No

Caption: Workflow for incoming reagent quality control.

Part 2: Comparative Analysis with Alternative Building Blocks

The choice of building block is a critical decision in synthetic planning. The mesyl group on our target compound is highly stable, making it essentially a permanent fixture. However, synthetic goals often require different functionalities or deprotection strategies. Here, we compare our primary compound with two common alternatives.

Introducing the Alternatives
  • tert-Butyl (1-tosylpiperidin-4-yl)carbamate: The tosyl (Ts) group is sterically bulkier and electronically similar to the mesyl group. It is also very stable, making this a closely related alternative.

  • tert-Butyl (1-benzylpiperidin-4-yl)carbamate (N-Bn-4-Boc-aminopiperidine): The benzyl (Bn) group offers a crucial advantage: it can be removed via catalytic hydrogenation. This introduces a point of orthogonal reactivity.[5]

  • tert-Butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine): This is the parent piperidine with a free secondary amine.[5][6][7] It provides maximum flexibility, allowing the user to introduce a group of their choice (e.g., mesyl, benzyl, or other alkyl/aryl groups) onto the piperidine nitrogen.

Table 2: Comparison of Physical and Chemical Properties

CompoundFormulaMW ( g/mol )Key FeatureCommon Use Case
Primary Compound C₁₁H₂₂N₂O₄S278.37Stable N-mesyl groupCore scaffold where N1 is not further functionalized
Tosyl Alternative C₁₇H₂₆N₂O₄S354.47Stable N-tosyl groupSimilar to mesyl, sometimes used for different crystallization properties
Benzyl Alternative C₁₇H₂₆N₂O₂290.40Removable N-benzyl groupIntermediate for N-debenzylation to yield a secondary amine
Parent Piperidine C₁₀H₂₀N₂O₂200.28Free secondary amine at N1Versatile precursor for custom N1-functionalization
Performance in a Benchmark Reaction: Reductive Amination

To compare performance, let's consider a common reaction: the use of these building blocks (after Boc-deprotection) as amines in a reductive amination with a model aldehyde (e.g., benzaldehyde). The primary compound and its tosyl alternative would be used as is (after Boc-deprotection), while the benzyl alternative would first be deprotected at N1. The parent piperidine would first be alkylated at N1 before the Boc-deprotection and subsequent reductive amination.

This comparison highlights the concept of orthogonal protection , a key strategy in multi-step synthesis where different protecting groups can be removed under distinct conditions without affecting others.[8][9][10][11] The Boc group is acid-labile, while the benzyl group is removed by hydrogenolysis.[8][12]

Experimental Protocol: Boc-Deprotection

  • Dissolve the Boc-protected piperidine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Add a solution of strong acid, typically 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) (5-10 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

Table 3: Comparative Performance in a Synthetic Workflow

Building BlockWorkflow StepsExpected Yield (Illustrative)Key Considerations
Primary Compound 1. Boc Deprotection2. Reductive Amination>85% (2 steps)Straightforward, reliable. N-mesyl group is inert.
Tosyl Alternative 1. Boc Deprotection2. Reductive Amination>85% (2 steps)Very similar to the primary compound; reactivity is comparable.
Benzyl Alternative 1. N-Debenzylation (H₂, Pd/C)2. N-Alkylation3. Boc Deprotection4. Reductive Amination~70% (4 steps)More steps, but allows for N1 functionalization. Orthogonal strategy.
Parent Piperidine 1. N-Alkylation2. Boc Deprotection3. Reductive Amination~80% (3 steps)Highly flexible; allows introduction of any desired N1-substituent.

Diagram 2: Decision Tree for Building Block Selection

This diagram provides a logical framework for selecting the appropriate piperidine building block based on the overall synthetic goal.

Decision_Tree q1 Is the N1 position of the piperidine a site for future modification? q2 Is the desired N1-substituent commercially available on a 4-Boc-aminopiperidine core? q1->q2 Yes c1 Use tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate or the Tosyl alternative q1->c1 No c2 Use tert-Butyl (1-benzylpiperidin-4-yl)carbamate (for later N-H) q2->c2 Yes (e.g., Benzyl) c3 Use tert-Butyl piperidin-4-ylcarbamate and add custom N1-substituent q2->c3 No

Caption: Selecting the right reagent for your synthesis.

Conclusion

Achieving reproducible experimental results with This compound is fundamentally anchored in meticulous quality control of the starting material. Verifying the identity and purity via NMR and LC-MS before use mitigates a primary source of variability.

When compared to its alternatives, this building block is an excellent choice for synthetic routes where the N1-methylsulfonyl group is a desired final feature or a stable, inert substituent. However, for syntheses requiring future modification at the piperidine nitrogen, the N-benzyl protected version offers a valuable orthogonal handle, while the parent 4-N-Boc-aminopiperidine provides the ultimate flexibility for custom N1-functionalization. By understanding the distinct advantages and strategic applications of each, researchers can design more robust, efficient, and reproducible synthetic pathways.

References

  • Bradbury, R. H., et al. (2017). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 945-964.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Xu, Y. (2023, June 12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research [Video]. YouTube.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • EMD Millipore. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • Cyclofluidic. (n.d.). Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. ACS Medicinal Chemistry Letters, 10(1), 4-8.
  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • ResearchGate. (2025, August 7). Reproducibility in Chemical Research.
  • Pharmaffiliates. (n.d.). CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate.
  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • ChemBK. (n.d.). tert-Butyl ((1-benzylpiperidin-4-yl)Methyl)carbaMate.
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubChemLite. (n.d.). Tert-butyl n-[1-(piperidin-4-yl)piperidin-4-yl]carbamate.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,....
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The molecule in focus, tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity, stability, and overall quality have a direct and critical impact on the viability of a drug candidate. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and reliable analytical framework.

While specific, publicly available, cross-validated analytical methods for this compound are not prevalent, this guide will establish a comprehensive framework for developing and validating such methods. We will draw upon established principles of analytical chemistry and data from closely related piperidine and carbamate derivatives to propose and compare robust analytical techniques.

The Imperative of Orthogonal and Cross-Validated Methods

In the realm of pharmaceutical development, relying on a single analytical technique is a significant risk. Each method has inherent biases and limitations. A peak that appears pure in a High-Performance Liquid Chromatography (HPLC) analysis may, upon examination by Mass Spectrometry (MS), be revealed to be a co-eluting impurity. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not a redundancy but a necessity. This approach provides a multi-faceted view of the compound, ensuring a comprehensive understanding of its identity, purity, and stability.

The core principle of this guide is the establishment of a self-validating system of analytical protocols. Each method should not only provide data but also corroborate the findings of the others, creating a network of interlocking evidence that substantiates the quality of the this compound intermediate.

Primary Analytical Techniques: A Comparative Overview

The following table outlines the primary analytical techniques that form the foundation of a robust quality control strategy for this compound. The performance characteristics are based on typical results for similar N-sulfonylated piperidine compounds and carbamate derivatives.

Analytical Technique Primary Application Key Performance Parameters & Typical Values Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Purity assessment, quantification of impurities, stability studies.Linearity (r²): >0.999LOD: 0.01-0.05%LOQ: 0.03-0.15%Precision (RSD): <2%High precision and accuracy, widely available, excellent for separating non-volatile impurities.May not detect non-chromophoric impurities, potential for co-elution.
Gas Chromatography (GC) with FID/MS Detection Analysis of residual solvents and volatile impurities.LOD: 1-10 ppmLOQ: 3-30 ppmPrecision (RSD): <5%High sensitivity for volatile compounds, excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification of impurities, quantitative analysis (qNMR).Resolution: HighAccuracy (qNMR): 98-102%Provides detailed structural information, can identify unknown impurities, inherently quantitative.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification, structural elucidation when coupled with fragmentation.Mass Accuracy: <5 ppm (High-Res MS)High sensitivity and specificity, provides molecular weight information.Can be subject to matrix effects, may not be quantitative without appropriate standards.

Experimental Protocols and Method Development Rationale

The following are detailed, step-by-step methodologies for the key analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: An RP-HPLC method with UV detection is the workhorse for purity analysis. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule. The mobile phase gradient is designed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The use of an acidic modifier (e.g., phosphoric acid) helps to sharpen peaks by suppressing the ionization of any residual basic functionalities.[1][2][3]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (chosen due to the lack of a strong chromophore in the molecule).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Structural Confirmation by NMR Spectroscopy

Rationale: NMR is unparalleled for unambiguous structure confirmation. ¹H NMR will provide information on the proton environment, while ¹³C NMR will confirm the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals definitively, providing a unique fingerprint of the molecule. This is crucial for identifying any structural isomers or process-related impurities.[4][5][6][7][8]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Observe chemical shifts, coupling constants, and integration of signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Observe the chemical shifts of all carbon atoms.

  • 2D NMR (if necessary for full assignment):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

Molecular Weight Verification by Mass Spectrometry

Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a critical piece of evidence for confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive ESI is typically effective for this class of compounds.

  • Analysis: Infuse the sample directly or via an LC system. Acquire the full scan mass spectrum.

  • Data Interpretation: Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. A mass accuracy of <5 ppm is expected.

Cross-Validation Workflow: A Visual Guide

CrossValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_outputs Final Quality Assessment Synthesis Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Initial_NMR Initial NMR for Structural Confirmation Synthesis->Initial_NMR Initial_MS Initial MS for MW Verification Synthesis->Initial_MS HPLC_Dev HPLC Method Development (Purity & Impurities) Initial_NMR->HPLC_Dev Confirms structure of main peak Cross_Validation Cross-Validation of Data Initial_NMR->Cross_Validation Identifies impurities seen in HPLC Initial_MS->HPLC_Dev Confirms MW of main peak Initial_MS->Cross_Validation Confirms MW of impurities Method_Validation Formal Method Validation (ICH Guidelines) HPLC_Dev->Method_Validation HPLC_Dev->Cross_Validation Orthogonal purity check GC_Dev GC Method Development (Residual Solvents) GC_Dev->Method_Validation Method_Validation->Cross_Validation Final_Report Comprehensive Certificate of Analysis (CoA) Cross_Validation->Final_Report

Caption: A workflow diagram illustrating the cross-validation of analytical data.

Logical Relationships in Analytical Data

The following diagram depicts the logical relationships and confirmatory nature of the data obtained from the different analytical techniques.

LogicalRelationships cluster_hplc HPLC Data cluster_nmr NMR Data cluster_ms MS Data HPLC_Purity Purity > 99.5% NMR_Structure Structure Confirmed HPLC_Purity->NMR_Structure corroborates Impurity_Profile Impurity A: 0.1% Impurity B: 0.2% NMR_Impurity_A Impurity A Structure Consistent with Starting Material Impurity_Profile->NMR_Impurity_A is confirmed by MS_Impurity_A MW of Impurity A Matches Starting Material Impurity_Profile->MS_Impurity_A is confirmed by MS_Impurity_B MW of Impurity B Matches Dimer Impurity_Profile->MS_Impurity_B is confirmed by MS_MW Correct Molecular Weight NMR_Structure->MS_MW is consistent with

Caption: Logical relationships between different analytical data sets.

Conclusion and Recommendations

The cross-validation of analytical data for a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of ensuring product quality and, ultimately, patient safety. By employing a suite of orthogonal analytical techniques—primarily RP-HPLC, NMR, and MS—and systematically comparing the results, a comprehensive and reliable picture of the compound's identity, purity, and impurity profile can be established.

As a Senior Application Scientist, my recommendation is to always approach analytical characterization with a cross-validation mindset. Never rely on a single piece of data in isolation. The synergy of multiple analytical techniques provides a level of confidence that is essential for the rigorous demands of pharmaceutical development. The protocols and frameworks outlined in this guide provide a robust starting point for any laboratory tasked with the analysis of this or structurally related compounds.

References

  • PharmaGuru. (2025, August 11).
  • Pharmaffiliates.
  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link][14]
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][1]
  • The Aquila Digital Community. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]
  • PubMed Central (PMC). (2014, September 5).
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][2]
  • PubChem. tert-Butyl (piperidin-4-ylmethyl)
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link][18]
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][3]
  • Semantic Scholar.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][19]
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][20]
  • SpringerLink.
  • ResearchGate.
  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). [23]
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). [24]
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link][7]
  • PubMed Central (PMC). (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link][8]
  • Google Patents. US10059714B2 - Protein kinase B inhibitors. [26]
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Google Patents. US10961241B2 - Chemical compounds. [28]

Sources

A Senior Application Scientist's Guide: Benchmarking the Synthetic Performance of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, piperidine scaffolds are indispensable building blocks due to their prevalence in a vast array of biologically active molecules.[1][2] The strategic functionalization of these scaffolds is paramount for tuning physicochemical properties and pharmacological activity. This guide provides an in-depth performance benchmark of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, a key intermediate that combines three critical synthetic elements: a piperidine core, an activating N-methylsulfonyl (mesyl) group, and a versatile N'-tert-butyloxycarbonyl (Boc) protecting group. We will objectively compare the performance of this reagent against common alternatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for its effective utilization.

The Strategic Value of a Trifunctional Building Block

The utility of this compound lies in the orthogonal nature of its functional groups. The piperidine nitrogen is rendered as a stable sulfonamide, which significantly influences the ring's conformation and the basicity of the exocyclic nitrogen at the C4 position after deprotection. The Boc group offers robust protection for the C4-amino group, which can be selectively removed under acidic conditions without affecting the N-sulfonyl group, enabling sequential and controlled synthetic transformations.

The general synthetic workflow involving this intermediate is logical and efficient, proceeding from a protected precursor to a functionalized core ready for diversification.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: N'-Deprotection cluster_2 Step 3: Downstream Functionalization A tert-Butyl piperidin-4-ylcarbamate B tert-Butyl (1-(methylsulfonyl) piperidin-4-yl)carbamate A->B  MsCl, Base (e.g., TEA) C 1-(Methylsulfonyl) piperidin-4-amine B->C  Acid (e.g., TFA, HCl) D Target Molecule C->D  R-COOH, Coupling Agent or  R-CHO, Reductive Amination

Caption: General synthetic workflow utilizing the target intermediate.

Performance Benchmark 1: The N-Methylsulfonyl (Mesyl) Group

The choice of the N-sulfonyl group is a critical decision that impacts the chemical properties of the entire molecule. The mesyl group is a common choice due to its small size and strong electron-withdrawing nature. However, other sulfonyl groups like tosyl (Ts) or nosyl (Ns) present viable alternatives with distinct characteristics.

Causality Behind the Choice:

  • Electron-Withdrawing Effect: All sulfonyl groups decrease the basicity of the piperidine nitrogen, preventing it from participating in many reactions (e.g., N-alkylation, acylation). The mesyl group provides a strong, localized electronic effect without the steric bulk of a tosyl group.

  • Stability: Sulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic or basic media and many oxidative or reductive reagents. This robustness is essential for multi-step synthesis.

  • Solubility & Crystallinity: The tosyl group, with its aromatic ring, can sometimes improve the crystallinity of intermediates, aiding in purification. The mesyl group typically imparts good solubility in common organic solvents.

Comparative Data for N-Sulfonylation of Piperidines

ParameterN-Methylsulfonyl (Mesyl)N-TosylN-p-Nitrobenzenesulfonyl (Nosyl)
Common Reagent Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)2-Nitrobenzenesulfonyl chloride (NsCl)
Typical Conditions Et₃N or Pyridine, DCM, 0°C to RTEt₃N or Pyridine, DCM, 0°C to RTEt₃N or Pyridine, DCM, 0°C to RT
Reaction Time Generally fast (1-4 hours)Moderate (2-12 hours)Fast (1-4 hours)
Typical Yield High (>90%)High (>90%)High (>90%)
Stability Very high to most reagentsVery high to most reagentsStable, but cleavable
Cleavage Conditions Extremely harsh (e.g., HBr/phenol)Harsh (e.g., HBr/phenol, Na/NH₃)Mildly with thiolates (e.g., thiophenol/K₂CO₃)
Key Advantage Small size, strong EWGCan aid crystallinityOrthogonally removable protecting group

Data compiled from standard organic synthesis principles and analogous transformations.

Expert Insight: For applications where the N-sulfonyl group is a permanent feature of the final molecule, the mesyl group is often superior due to its minimal steric footprint. If the N-sulfonyl group is intended as a temporary protecting group for the piperidine nitrogen, the nosyl group is the clear choice due to its facile removal under mild, nucleophilic conditions.

Performance Benchmark 2: The N'-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its performance is benchmarked against other common carbamates like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).

Causality Behind the Choice:

  • Orthogonality: The key advantage of the Boc group is its lability under acidic conditions, which is orthogonal to the hydrogenolysis conditions used to remove Cbz groups and the basic conditions used to remove Fmoc groups.

  • Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, making it compatible with a wide array of synthetic transformations.[4]

  • Byproducts: Deprotection yields gaseous isobutylene and carbon dioxide, which are easily removed, simplifying reaction workup.

G cluster_conditions Anticipated Downstream Conditions cluster_choices Protecting Group Choice Start Need to Protect Piperidin-4-amine Derivative Cond1 Need Stability to Base (e.g., Saponification) Start->Cond1 Cond2 Need Stability to Hydrogenolysis (e.g., Cbz deprotection elsewhere) Start->Cond2 Cond3 Need Stability to Acid (e.g., silyl ether deprotection) Start->Cond3 Boc Use Boc Group Cond1->Boc Yes Fmoc Use Fmoc Group Cond1->Fmoc No Cbz Use Cbz Group Cond1->Cbz Yes Cond2->Boc Yes Cond2->Fmoc Yes Cond2->Cbz No Cond3->Boc No Cond3->Fmoc Yes Cond3->Cbz Yes

Caption: Decision workflow for selecting an amine protecting group.

Comparative Data for Amine Protecting Groups

ParameterN-BocN-CbzN-Fmoc
Introduction (Boc)₂O, BaseCbzCl, BaseFmoc-OSu or FmocCl, Base
Stable To Base, Nucleophiles, H₂/PdAcid, NucleophilesAcid, H₂/Pd
Labile To Strong Acid (TFA, HCl)[5]H₂/Pd, HBr/AcOHBase (e.g., Piperidine)[6]
Typical Deprotection 20-50% TFA in DCM, or 4M HCl in Dioxane[5]H₂ (1 atm), Pd/C in MeOH or EtOAc20% Piperidine in DMF
Workup Simple evaporation or basic workupFiltration of catalystFiltration and washing of resin (SPPS) or extractive workup
Key Advantage Broad stability, clean byproductsOrthogonal to acid/base labile groupsVery mild deprotection, ideal for SPPS

Data compiled from established chemical literature and protocols.[3][5][6]

Experimental Protocols

The following protocols are provided as self-validating systems. Successful execution as described, with monitoring by TLC or LC-MS, ensures the integrity of the transformation.

Protocol 1: Synthesis of this compound

This protocol details the N-sulfonylation of the readily available tert-butyl piperidin-4-ylcarbamate.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Protocol 2: Boc-Deprotection to Yield 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride

This protocol describes the selective removal of the Boc group using HCl in dioxane.

Materials:

  • This compound (1.0 equiv)

  • 4M HCl in 1,4-dioxane (5-10 equiv)

  • Methanol (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of methanol or ethyl acetate in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[5]

  • Stir the reaction mixture at room temperature for 1 to 4 hours. A precipitate (the hydrochloride salt) will likely form.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, dilute the mixture with diethyl ether to maximize precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield 1-(methylsulfonyl)piperidin-4-amine hydrochloride. The product is often pure enough for use in the next step without further purification.

Conclusion

This compound is a highly effective and versatile building block in medicinal chemistry. Its performance is characterized by the robust stability of the N-mesyl group and the reliable, orthogonal removal of the N'-Boc protecting group.

  • When to Use: This reagent is ideal for synthetic routes requiring a stable, non-basic piperidine nitrogen and a C4-amino functionality that needs to be revealed late-stage under acidic conditions. It is particularly advantageous when downstream steps involve basic reagents or catalytic hydrogenation that are incompatible with Fmoc or Cbz groups, respectively.

  • When to Consider Alternatives: If the N-sulfonyl group must be removed, an N-nosyl analogue should be considered. If subsequent reaction steps are sensitive to acid but compatible with basic conditions or hydrogenolysis, an N'-Fmoc or N'-Cbz protected precursor may be more appropriate.

By understanding the comparative performance benchmarks outlined in this guide, researchers can make informed decisions, optimizing their synthetic strategies to accelerate the drug development process.

References

  • BenchChem (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
  • Bio-protocol (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.
  • Aapptec Peptides (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • The Royal Society of Chemistry (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry.
  • Semantic Scholar (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • ResearchGate (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
  • BenchChem (n.d.). Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0. BenchChem.
  • BenchChem (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemicalBook (n.d.). 4-N-BOC-Aminopiperidine synthesis. ChemicalBook.

Sources

Bridging the Divide: A Guide to In Vitro-In Vivo Correlation for Derivatives of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges, none more critical than the translation of laboratory findings to real-world efficacy. This guide delves into the pivotal concept of In Vitro-In Vivo Correlation (IVIVC) through the lens of a specific, medicinally relevant scaffold: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Derivatives of this scaffold are instrumental in the development of targeted therapies, particularly as inhibitors of Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies and autoimmune diseases.[1][2][3] Understanding why a potent in vitro BTK inhibitor succeeds—or fails—in a living system is paramount for efficient drug development. This guide provides an objective comparison of hypothetical derivatives, supported by detailed experimental frameworks, to illuminate the complexities of IVIVC.

The IVIVC Challenge: More Than Just Potency

A strong in vitro result, such as a low IC50 value in an enzyme inhibition assay, is a crucial first step. However, it is a poor sole predictor of in vivo success.[4][5] The biological complexity of a living organism introduces a host of variables not present in a controlled lab setting.[6] The discrepancy between in vitro potency and in vivo efficacy is often attributed to the compound's ADME profile:

  • Absorption: Can the compound effectively enter the bloodstream after administration?

  • Distribution: Does the compound reach the target tissue (e.g., a tumor) at sufficient concentrations?[7]

  • Metabolism: Is the compound rapidly broken down by the liver into inactive or toxic metabolites?[8]

  • Excretion: How quickly is the compound cleared from the body?[7]

These pharmacokinetic factors, along with potential off-target toxicity, govern whether a potent molecule can exert its therapeutic effect in vivo.[9]

Methodology Deep Dive: From Benchtop to Preclinical Model

To establish a meaningful IVIVC, robust and reproducible assays are essential. Here, we outline standard methodologies for evaluating BTK inhibitors derived from our core scaffold.

In Vitro Profiling: Biochemical BTK Enzyme Inhibition Assay

This assay directly measures how effectively a compound inhibits the enzymatic activity of BTK. A common method is a luminescence-based assay that quantifies ADP produced during the kinase reaction.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), recombinant BTK enzyme, a suitable peptide substrate, and ATP.[11]

  • Compound Dilution: Create a serial dilution of the test derivatives (e.g., starting from 10 µM) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the BTK enzyme, substrate/ATP mix, and the diluted test compound or DMSO (vehicle control). Incubate at 30°C for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[10]

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Read the luminescent signal on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus, BTK activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

In Vivo Evaluation: B-Cell Lymphoma Xenograft Model

To assess anti-tumor efficacy, human B-cell lymphoma cells are implanted into immunocompromised mice, creating a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[12][13][14] These models allow for the evaluation of a drug's performance in a complex biological system.[12][15]

Experimental Protocol: Subcutaneous Lymphoma Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., TMD8) into the flank of immunodeficient mice (e.g., NSG mice).[16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Derivative A, Derivative B, Derivative C). Administer compounds daily via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze pharmacokinetic (PK) and pharmacodynamic (PD) markers from blood and tumor samples if possible.

Visualizing the Path from Lab to Clinic

To better illustrate the process, the following diagrams outline the experimental workflow and the biological context of BTK inhibition.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase a Derivative Synthesis b Biochemical Assay (BTK IC50) a->b c Cellular Assay (Proliferation) b->c d ADME/Tox Profiling c->d Lead Selection e Xenograft Model Efficacy Study d->e f PK/PD Analysis e->f g Candidate Selection f->g

Caption: High-level workflow from compound synthesis to preclinical candidate selection.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Derivative A, B, C) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Comparative Analysis of Hypothetical Derivatives

Let's examine three hypothetical derivatives of our core scaffold to understand potential IVIVC outcomes. All derivatives are designed to target BTK.

DerivativeKey Structural FeatureBTK IC50 (nM) [In Vitro]Tumor Growth Inhibition (%) [In Vivo]IVIVC Outcome & Rationale
Derivative A Optimized lipophilicity585%Good Correlation: The compound's high potency translates well. Its structure likely confers a favorable ADME profile, allowing it to achieve and maintain therapeutic concentrations at the tumor site without significant toxicity.
Derivative B Added polar group215%Poor Correlation (PK Failure): Despite being the most potent in vitro, its efficacy is minimal in vivo. The added polarity might lead to poor membrane permeability and low oral absorption.[17] Alternatively, it could be a substrate for efflux transporters or be rapidly metabolized and cleared.[8]
Derivative C Bulky side chain5040% (with toxicity)Poor Correlation (Off-Target/PD Issue): This less potent compound shows moderate efficacy but causes weight loss in mice. The bulky group may reduce on-target affinity while promoting binding to other kinases (off-targets), leading to toxicity that limits its therapeutic window.[9]

Conclusion: A Roadmap for Success

The correlation between in vitro and in vivo activity is a complex, multi-factorial issue that stands as a primary hurdle in drug discovery. For derivatives of this compound targeting BTK, this guide illustrates that:

  • In vitro potency is necessary, but not sufficient. Early assessment of ADME properties is critical to avoid pursuing compounds destined for in vivo failure.[17]

  • Structural modifications have profound and often unpredictable effects on a compound's behavior in a biological system. A change intended to boost potency can inadvertently ruin its pharmacokinetic profile.

  • Well-designed experiments are key. Utilizing standardized, robust in vitro assays and clinically relevant in vivo models provides the reliable data needed to make informed decisions and establish a predictive IVIVC.[12][18]

By embracing a holistic approach that integrates biochemical potency with pharmacokinetic and safety profiling early in the discovery process, researchers can more effectively bridge the gap between the benchtop and the clinic, ultimately accelerating the development of novel therapeutics.

References

  • Yin, H., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • Al-Hader, A., et al. (2019). Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease.
  • Spriano, F., et al. (2020). In vivo models of B-cell lymphoma transplantation.
  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Emami Riedmaier, A., et al. (2021).
  • Fischer, P. M., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed. [Link]
  • Patsnap. (2024). What are common issues in in vitro ADME assays?.
  • SignalChem. (n.d.).
  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]
  • Yin, H., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • Rule, S. (2016). Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. Vimeo. [Link]
  • Pal, D. (2023).
  • Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
  • BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. [Link]
  • Valla, K., et al. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood Advances. [Link]
  • Pal, D. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs)
  • Singh, M., et al. (2021). Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. PubMed. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. [Link]
  • NCBI. (2015).
  • Al-Hader, A., et al. (2019). Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease.
  • Pal, D. (2023).
  • Singh, M., et al. (2021). Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. PubMed. [Link]
  • Pal, D. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs)
  • Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
  • Rule, S. (2016). Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. Vimeo. [Link]

Sources

A Senior Application Scientist's Guide to the Off-Target Effects of the 1-(Methylsulfonyl)piperidin-4-yl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Challenge of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to project vectors into distinct regions of chemical space make it an invaluable design element. A particularly popular modification is the installation of a methylsulfonyl group on the piperidine nitrogen, creating the 1-(methylsulfonyl)piperidin-4-yl moiety. This functional group is often employed to enhance aqueous solubility, introduce a hydrogen bond acceptor, and improve metabolic stability.

However, the introduction of the potent electron-withdrawing sulfonyl group fundamentally alters the electronic and conformational properties of the piperidine ring. While often beneficial, this modification is not without potential liabilities. An under-discussed aspect is its influence on a compound's selectivity profile and the potential for introducing off-target effects, particularly within kinase inhibitor discovery programs.

This guide provides an in-depth, comparative analysis of the off-target effect profile associated with the 1-(methylsulfonyl)piperidin-4-yl scaffold. We will dissect a real-world case study, compare it with a structurally related alternative, and provide actionable experimental protocols for researchers to proactively assess and mitigate these risks in their own drug discovery campaigns.

Section 1: Case Study Analysis: Deconstructing the Selectivity Profile

To understand the potential liabilities of the 1-(methylsulfonyl)piperidin-4-yl scaffold, we will examine a clinical-stage compound that incorporates this exact moiety: Debio 1347 (formerly CH5132799) , a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1]

The On-Target Profile of Debio 1347

Debio 1347 was designed to potently and selectively inhibit FGFR signaling, a pathway frequently dysregulated in various cancers.[1][3] Its efficacy is directly tied to its potent inhibition of its intended targets.

The Off-Target Profile: A Study in Selectivity

A broad kinase selectivity screen is the gold standard for assessing potential off-target interactions. Data from a KINOMEscan™ panel, which measures the binding affinity of a compound against a large panel of kinases, reveals the selectivity of Debio 1347. When screened at a concentration of 100 nM, Debio 1347 demonstrates remarkable selectivity.[1]

As illustrated in the diagram below, the compound shows potent binding to its intended targets (FGFR1/2/3) while exhibiting minimal interaction with a wide array of other kinases. This high degree of selectivity suggests that, in this specific chemical context, the 1-(methylsulfonyl)piperidine moiety does not inherently confer broad off-target activity. It acts as a well-behaved solubilizing group that directs the molecule's exit vector without engaging promiscuously with other ATP-binding pockets.

G cluster_compound Debio 1347 cluster_targets On-Targets cluster_off_targets Off-Targets (at 100 nM) compound Contains 1-(Methylsulfonyl)piperidin-4-yl FGFR1 FGFR1 compound->FGFR1 Potent Inhibition FGFR2 FGFR2 compound->FGFR2 Potent Inhibition FGFR3 FGFR3 compound->FGFR3 Potent Inhibition OtherKinases OtherKinases compound->OtherKinases Minimal Interaction

Fig 1. Selectivity Profile of Debio 1347

Section 2: A Comparative Analysis with an N-Acyl Piperidine Alternative

To appreciate the impact of the N-substituent, we must compare the highly selective profile of the N-sulfonyl compound, Debio 1347, with a compound featuring a different electron-withdrawing group on the piperidine nitrogen. For this, we will analyze JNJ-7706621 , a potent pan-Cyclin-Dependent Kinase (CDK) and Aurora kinase inhibitor that incorporates an N-acetyl-piperidine moiety.[4]

The N-acetyl group, like the N-methylsulfonyl group, is an electron-withdrawing group used to modulate physicochemical properties. However, its impact on the kinase selectivity profile is dramatically different.

The Broad-Spectrum Profile of JNJ-7706621

JNJ-7706621 is a powerful inhibitor of cell cycle progression, achieving this by inhibiting multiple key regulatory kinases.[4] Unlike the "sharpshooter" profile of Debio 1347, JNJ-7706621 is a "broad-spectrum" inhibitor, potently hitting CDKs 1 and 2, Aurora kinases A and B, and displaying significant activity against other kinases such as VEGFR2 and FGFR2.[4][5]

This comparison underscores a critical principle in medicinal chemistry: seemingly subtle changes to a peripheral scaffold can have profound consequences for the compound's overall pharmacological profile. The choice between an N-sulfonyl and an N-acyl piperidine is not merely a matter of tuning solubility; it is a key decision that can dictate the compound's selectivity and potential for off-target effects.

Data Summary: N-Sulfonyl vs. N-Acyl Piperidine Scaffolds
FeatureDebio 1347 (Case Study)JNJ-7706621 (Comparator)
Core Scaffold 1-(Methylsulfonyl)piperidine N-Acetylpiperidine
Primary Target(s) FGFR1, FGFR2, FGFR3[1]CDK1, CDK2, Aurora A, Aurora B[4]
On-Target Potency IC50: FGFR1 (5.3 nM), FGFR2 (2.9 nM), FGFR3 (11 nM)IC50: CDK1 (9 nM), CDK2 (4 nM), Aurora A (11 nM), Aurora B (25 nM)[4]
Key Off-Target Hits Highly selective; no significant hits (>80% inhibition) in a broad kinome scan at 100 nM.[1]VEGFR2 (IC50 = 154 nM), FGFR2 (IC50 = 254 nM), GSK3β (IC50 = 220 nM)[4]
Selectivity Profile Narrow Spectrum / Selective Broad Spectrum / Promiscuous

This table clearly illustrates that while both scaffolds can be incorporated into potent kinase inhibitors, the resulting selectivity profiles can be vastly different. The data suggests that the N-sulfonylpiperidine in Debio 1347 is compatible with high selectivity, whereas the N-acetylpiperidine in JNJ-7706621 is part of a molecule with a much broader activity profile. This does not mean one scaffold is inherently "better," but that their impact must be experimentally validated within the context of the specific core structure and target.

Section 3: Experimental Strategies for Proactive Off-Target Profiling

To build trustworthiness into a drug discovery program, protocols must be self-validating. A tiered, data-driven approach to off-target profiling is essential. The causality behind this workflow is to use broad, cost-effective methods early to cast a wide net, followed by more complex, physiologically relevant assays to validate and understand the functional consequences of any observed off-target interactions.

G A Tier 1: Broad Biochemical Screen (e.g., KINOMEscan) B Tier 2: Cellular Target Engagement (e.g., CETSA) A->B Validate Hits in Cellular Context C Tier 3: Phenotypic Cellular Assay (e.g., Apoptosis Assay) B->C Link Binding to Functional Outcome

Fig 2. Tiered Workflow for Off-Target Profiling
Protocol 1: Tier 1 - Broad Kinase Panel Screening (KINOMEscan™)

Principle & Rationale: This is a competition binding assay that quantitatively measures the ability of a test compound to displace a ligand from the active site of a large number of kinases. It is an ATP-independent assay, which avoids potential artifacts from ATP-competitive compounds and allows for the measurement of true thermodynamic dissociation constants (Kd).[6][7] This is the foundational experiment to understand the landscape of a compound's potential interactions across the kinome.

Detailed Methodology (Based on Eurofins DiscoverX KINOMEscan® platform):

  • Assay Preparation: Kinase-tagged T7 phage strains are prepared. Separately, streptavidin-coated magnetic beads are treated with biotinylated small-molecule ligands to generate affinity resins.

  • Binding Reaction: The three components are combined in a well of a 384-well plate:

    • DNA-tagged kinase.

    • Immobilized ligand on affinity beads.

    • Test compound (typically at a screening concentration of 100 nM or 1 µM).

  • Incubation: The assay plates are incubated at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound components.

  • Elution: The kinase captured on the beads is eluted.

  • Quantification: The concentration of the eluted kinase is measured via quantitative PCR (qPCR) of the associated DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO vehicle control. A lower amount of captured kinase indicates that the test compound successfully competed with the immobilized ligand for binding. Results are typically expressed as "% Control" or "% Inhibition". For hits, follow-up dose-response curves are generated to determine the dissociation constant (Kd).

Protocol 2: Tier 2 - Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

Principle & Rationale: A compound binding to its target protein in a cell can increase the protein's thermal stability. CETSA measures this stabilization by heating intact cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[8][9] This assay is critical because it confirms that a compound can enter a cell and engage its target in a complex physiological environment, validating hits from biochemical screens.

Detailed Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations (or a single high concentration) or a vehicle control (e.g., 0.1% DMSO) for 1 hour in the incubator.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein using a suitable detection method, such as:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein.

    • AlphaScreen®/HTRF®: Use antibody-based proximity assays for higher throughput detection.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.

Protocol 3: Tier 3 - Phenotypic Consequence (Caspase-Glo® 3/7 Apoptosis Assay)

Principle & Rationale: If an off-target interaction is confirmed, it is crucial to determine if this binding event has a functional consequence. Apoptosis (programmed cell death) is a common outcome of inhibiting kinases essential for cell survival. The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[4] This links target engagement to a definitive cellular phenotype.

Detailed Methodology (Based on Promega Caspase-Glo® 3/7 Assay):

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for the cell line and desired assay duration. Include wells for no-cell controls (media only).

  • Compound Treatment: Treat cells with a dilution series of the test compound. Include a positive control (e.g., staurosporine) and a vehicle control (e.g., 0.1% DMSO). Incubate for a period determined by the expected mechanism (e.g., 18-24 hours).

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours. The luminescent signal is stable during this time.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control wells from all experimental wells. Plot the resulting luminescence values against the compound concentration to generate a dose-response curve and determine the EC50 for apoptosis induction.

Section 4: Mitigation Strategies and Design Principles

The comparative data between Debio 1347 and JNJ-7706621 illustrates that the off-target profile is not determined by the piperidine scaffold alone, but by the interplay of the entire molecular structure. When a compound containing the 1-(methylsulfonyl)piperidin-4-yl moiety exhibits undesirable off-target effects, medicinal chemists can employ several strategies:

  • Scaffold Hopping & Bioisosteric Replacement: This is a cornerstone strategy in medicinal chemistry where a core part of the molecule is replaced by a structurally different group that retains similar biological activity.[3]

    • N-Acyl or N-Carbamoyl Piperidines: As seen with JNJ-7706621, replacing the sulfonyl group with an acyl group can drastically alter the target profile. This can be used to either gain or lose affinity for certain kinase subfamilies.

    • Spirocyclic Scaffolds: Replacing the piperidine with a rigid spirocycle, such as an azaspiro[3.3]heptane, can change the exit vector of the substituent and alter how the molecule sits in the ATP-binding pocket, potentially removing clashes or unfavorable interactions that cause off-target binding.

    • Alternative Heterocycles: Replacing the entire piperidine moiety with a different saturated heterocycle (e.g., morpholine, thiomorpholine) can modulate properties like solubility, basicity, and hydrogen bonding potential, thereby influencing the selectivity profile.

  • Structure-Based Design: If the crystal structure of the off-target kinase is known, chemists can design modifications to the 1-(methylsulfonyl)piperidine or the core scaffold to introduce steric clashes or remove favorable interactions within the off-target's active site while preserving binding to the intended target.

  • Iterative Profiling: The most crucial strategy is to integrate broad off-target screening (Tier 1) early and often in the design-make-test-analyze cycle. Waiting until a late-stage lead candidate is selected to perform comprehensive selectivity profiling is a high-risk approach. Early profiling allows the project team to identify and design out liabilities before significant resources are invested.

Conclusion

The 1-(methylsulfonyl)piperidin-4-yl moiety is a valuable tool in the medicinal chemist's arsenal, capable of conferring desirable physicochemical properties that can lead to highly selective and potent drug candidates like Debio 1347. However, it is not a universally "safe" or "selective" scaffold. As the comparison with an N-acyl piperidine derivative demonstrates, the nature of the N-substituent plays a profound role in shaping the compound's kinase selectivity profile.

The key takeaway for drug discovery professionals is the imperative of empirical validation. The potential for off-target effects must be addressed proactively through a rigorous, tiered screening cascade. By combining broad biochemical profiling with cellular target engagement and functional phenotypic assays, researchers can build a comprehensive understanding of a compound's true pharmacological profile. This data-driven approach is the most reliable path to mitigating risk and successfully developing safe and effective medicines.

References

  • Selleck Chemicals. JNJ-7706621 CDK inhibitor. URL
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. URL
  • Guide to PHARMACOLOGY. JNJ-7706621. URL
  • Debiopharm. Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor. URL
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL
  • Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin #TB323. URL
  • Selleck Chemicals. VS-5584 (SB2343) PI3K inhibitor. URL
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. URL
  • protocols.io. Caspase 3/7 Activity. URL
  • PubMed.
  • Jove. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. URL
  • APExBIO. VS-5584 (SB2343) - Potent mTOR/PI3K Inhibitor. URL
  • Hart, S., et al. (2013). VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Molecular Cancer Therapeutics, 12(2), 151-61. URL
  • Semantic Scholar.
  • MDPI.
  • My Cancer Genome. debio 1347. URL
  • PubMed Central.
  • Nature Portfolio. The cellular thermal shift assay for evaluating drug target interactions in cells. URL
  • Eurofins Discovery. KINOMEscan Technology. URL
  • Pär Nordlund Lab. CETSA. URL
  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). URL
  • Jayeon Science. Kinase 서비스 | Eurofins DiscoverX 한국 공식 파트너. URL
  • Pharma Focus Asia. Scaffold Hopping in Drug Discovery. URL
  • Kolev, V. N., et al. (2015). PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Research, 75(2), 446-55. URL
  • AACR Journals. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. URL
  • CHIMIA. Medicinal Chemistry and Chemical Biology Highlights. URL
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. URL
  • PharmaBlock. Application of Scaffold Hopping in Drug Discovery. URL
  • PubMed Central. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. URL
  • IP Innovative Publication.
  • ResearchGate. Scaffold Hopping in Medicinal Chemistry. URL
  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. URL
  • PubMed. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. URL
  • ResearchGate.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. URL
  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. URL
  • LINCS Data Portal.
  • PubMed Central. Classification of Scaffold Hopping Approaches. URL
  • AACR Journals. PI3K/mTOR Dual Inhibitor VS-5584 Preferentially Targets Cancer Stem Cells. URL
  • HMS LINCS Project.
  • MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our chemical reagents. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Foundational Principles: Understanding the Compound

  • Sulfonyl Compounds : These are generally stable but can decompose under high heat to release toxic oxides of sulfur. Their handling and disposal are regulated in most countries.[1]

  • Carbamates : This class of compounds has a wide range of toxicological profiles. While some are relatively benign, others are used as pesticides and can be toxic.[2][3][4] The primary metabolic degradation pathway for many carbamates is hydrolysis of the ester linkage.[5]

  • Piperidine Derivatives : This scaffold is common in pharmaceuticals and can exhibit a range of physiological activities.[6]

Given the composite nature of this molecule, it must be treated as a potentially hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[7][8]

Key Compound & Safety Data Summary
PropertyValue / InformationSource
Chemical Name This compound-
Molecular Formula C₁₁H₂₂N₂O₄SInferred
Primary Hazards Potential for skin and eye irritation; harmful if swallowed or inhaled. Treat as hazardous.[9][10][11]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[8][10]
Storage Store in a tightly closed container in a dry, well-ventilated place.[9][11]

The Core Protocol: A Step-by-Step Disposal Workflow

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for "cradle-to-grave" management of hazardous waste.[7][12] The following protocol is designed to ensure compliance and safety.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are in a controlled environment, preferably a chemical fume hood, to minimize inhalation risk.[10] Adorn the following PPE:

  • Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection : Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection : A standard laboratory coat.

Step 2: Waste Characterization and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Empty containers that held the compound (unless triple-rinsed, with the rinsate collected as hazardous waste).

It is critical to segregate this waste stream from others.[8] Specifically, keep it separate from incompatible materials like strong acids or bases to prevent violent reactions or the emission of toxic vapors.[8]

Step 3: Containerization

Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[7][8]

  • For Solids : Use a wide-mouth container.

  • For Liquids/Solutions : Use a bottle designated for liquid waste.

  • Headroom : Leave at least one inch of headroom in liquid waste containers to allow for vapor expansion.[8]

Step 4: Labeling

Proper labeling is a critical regulatory requirement.[13] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must contain the following information:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name : "this compound".

  • An accurate list of all components in the container, including solvents, by percentage.[8]

  • The date when waste was first added to the container.

  • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory.[8][10][13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][13]

  • Ensure secondary containment is used to capture any potential leaks.

  • Federal regulations allow for the accumulation of waste in an SAA for up to one year, provided the total volume does not exceed 55 gallons.[13] Once a container is full, it must be removed by EH&S within three days.[8]

Step 6: Arranging for Disposal

Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not attempt to treat or dispose of the chemical yourself. EH&S professionals are trained to manage the final disposal, which is typically accomplished through high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill & Exposure Management

In Case of a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place the collected material into a designated hazardous waste container and label it appropriately.

  • Decontaminate the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste), followed by a soap and water wash.

In Case of Skin or Eye Contact:

  • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]

  • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11]

  • Seek immediate medical attention after any exposure.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_store Storage & Disposal cluster_emergency Contingency start Identify Waste Material (Pure compound, solutions, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (HDPE or Glass, good condition) fume_hood->container labeling Affix 'HAZARDOUS WASTE' Label (Full chemical name, date, hazards) container->labeling saa Store Sealed Container in SAA (At point of generation, with secondary containment) labeling->saa ehs Contact EH&S for Pickup saa->ehs end end ehs->end Compliant Final Disposal (Incineration at TSDF) spill Spill Occurs spill_response Follow Spill Protocol (Contain, Collect, Decontaminate) spill->spill_response spill_response->container Waste from cleanup

Caption: Decision workflow for safe disposal of the target compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Tert-butyl (piperidin-4-ylmethyl)
  • Safety Data Sheet for a related carbam
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • Safety Data Sheet for tert-Butyl 4-(piperidin-4-yl)
  • Tert-butyl methyl(piperidin-4-yl)
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbam
  • Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central.
  • Carbam
  • Newly Scheduled Carbamate Compounds: A synopsis.

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon a conservative safety paradigm, derived from the chemical's constituent functional groups: a carbamate, a sulfonyl group, and a piperidine ring. Our primary objective is to empower researchers with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Synthesis of Functional Group Toxicology

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must infer its toxicological profile by dissecting its molecular structure and analyzing the known risks associated with each functional component.

  • Piperidine Moiety: The core piperidine structure is a known hazard. Piperidine itself is a corrosive liquid that can cause severe skin and eye irritation.[1] It is also flammable and miscible with water.[1][2] Derivatives of piperidine often retain these irritant and corrosive properties.

  • Carbamate Group: Carbamates are a class of compounds widely used as insecticides, and their primary mechanism of toxicity is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] This can lead to a cholinergic crisis with symptoms ranging from salivation and lacrimation to more severe effects like respiratory distress and seizures.[3] While the tert-butyl protecting group may modulate this activity, the potential for neurotoxicity must be respected. Structurally related carbamates are known to be harmful if swallowed, in contact with skin, or inhaled.[5]

  • Methylsulfonyl Group: This group is generally considered to be chemically stable. However, its presence can influence the overall solubility and reactivity of the molecule. When handling related sulfonyl compounds, standard chemical hygiene practices are essential.[6]

Presumed Hazard Profile: Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is potentially harmful if ingested, inhaled, or absorbed through the skin. The potential for AChE inhibition, however slight, necessitates protocols that prevent any direct contact.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical barrier engineered to mitigate the specific hazards identified above. All personnel must be trained in the proper use, removal, and disposal of PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldRationale: Required to protect against splashes of the compound, which may be corrosive or severely irritating to the eyes based on its piperidine and carbamate components.[7][8] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers or spill cleanup.[9][10]
Hand Protection Double-Gloved Chemical-Resistant GlovesRationale: Prevents dermal absorption, a key risk for carbamates and piperidine derivatives.[5][11] Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant glove (e.g., butyl rubber or laminate) with extended cuffs. Gloves must be changed every two hours or immediately upon contamination.[10] Always inspect gloves for tears or punctures before use.
Body Protection Chemical-Resistant Laboratory Coat or GownRationale: Provides a barrier against incidental contact and small splashes. The gown should be disposable, long-sleeved with tight-fitting knit cuffs, and close in the back.[10] Do not wear outside of the designated laboratory area. Contaminated gowns must be disposed of as hazardous waste.
Respiratory Protection NIOSH-Approved RespiratorRationale: To prevent inhalation of fine powders or aerosols, which may cause respiratory irritation or systemic toxicity.[8] For weighing/handling solids: An N95-rated respirator may be sufficient if performed in a certified chemical fume hood. For spills or poor ventilation: A full-face respirator with chemical cartridges appropriate for organic vapors and particulates is required.[9][12] All respirator use requires a formal respiratory protection program, including fit-testing, as per OSHA standards.

Operational Workflow: A Step-by-Step Guide

Safe handling is a process, not a single event. The following workflow provides a systematic approach to managing this compound from receipt to disposal, minimizing exposure at every step.

G cluster_prep Preparation & Staging cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal A 1. Verify Fume Hood (Check certification) B 2. Assemble PPE (Goggles, Face Shield, Gown, Double Gloves) A->B C 3. Prepare Spill Kit (Absorbent, Neutralizer, Waste Bags) B->C D 4. Unpack & Inspect (Check for container damage) C->D Begin Work E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Solubilization/Transfer (Add solvent slowly to avoid splash) E->F G 7. Decontaminate Surfaces (Use appropriate solvent/detergent) F->G Procedure Complete H 8. Segregate Waste (Solid vs. Liquid, PPE) G->H I 9. Doff PPE Correctly (Avoid self-contamination) H->I J 10. Wash Hands Thoroughly I->J

Caption: Decision-making flowchart for emergency response.

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [8]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing. [8]If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.

  • Small Spills: For small spills of solid material, carefully sweep up, avoiding dust generation, and place into a sealed, labeled container for disposal. [12]Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EH&S) department. Prevent entry into the area.

Waste Management and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: Never mix waste streams. Maintain separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated PPE, weigh boats, paper towels, and unreacted solid compound.

    • Liquid Waste: Unused solutions and solvent rinses containing the compound.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Disposal: Dispose of all waste through your institution's official EH&S program. Do not pour any material containing this compound down the drain. [13]Follow all local, state, and federal regulations for hazardous waste disposal. [2] By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
  • Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management.
  • Tenkorang, M. A., & Buka, I. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
  • Lifshitz, M., et al. (2020). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Toxicology Reports.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.